molecular formula C7H8N2O2 B040800 3-Amino-2-methylpyridine-4-carboxylic acid CAS No. 122970-17-6

3-Amino-2-methylpyridine-4-carboxylic acid

Cat. No.: B040800
CAS No.: 122970-17-6
M. Wt: 152.15 g/mol
InChI Key: DLGHJWMQPMUJTE-UHFFFAOYSA-N
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Description

3-Amino-2-methylpyridine-4-carboxylic acid is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound's unique structure, featuring a pyridine core substituted with an amino group, a methyl group, and a carboxylic acid, provides three distinct points for chemical modification, making it an exceptionally versatile scaffold for the synthesis of complex molecular libraries. Its primary research value lies in its application as a key precursor for the development of potential pharmacologically active compounds, particularly in the construction of metal-chelating ligands, kinase inhibitors, and other small-molecule therapeutics that target a range of diseases. The carboxylic acid moiety allows for amide bond formation or esterification, the amino group enables condensation or diazotization reactions, and the methyl group can be functionalized or serve as a metabolic blocker. Researchers utilize this compound to explore structure-activity relationships (SAR) and to create novel heterocyclic fused systems, contributing to advancements in drug discovery programs and materials science. It is supplied strictly for laboratory research applications.

Properties

IUPAC Name

3-amino-2-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGHJWMQPMUJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560387
Record name 3-Amino-2-methylpyridine-4-carboxylic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122970-17-6
Record name 3-Amino-2-methyl-4-pyridinecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-methylpyridine-4-carboxylic acid
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Foundational & Exploratory

3-Amino-2-methylpyridine-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Chemical Properties of 3-Amino-2-methylpyridine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties, spectroscopic profile, and reactivity of this compound. As a niche chemical entity, direct and extensive experimental data is limited. Therefore, this document leverages established principles of physical organic chemistry, structure-property relationships, and comparative data from analogous pyridine derivatives to construct a robust predictive profile. The molecule's trifunctional nature—possessing a carboxylic acid, an aromatic amine, and a pyridine scaffold—marks it as a highly versatile building block for applications in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in novel synthetic applications.

Molecular Structure and Predicted Physicochemical Properties

The unique arrangement of functional groups on the pyridine ring dictates the molecule's electronic and steric environment, which in turn governs its physical and chemical behavior. The electron-donating amino group and the electron-withdrawing carboxylic acid group create a push-pull system that influences aromatic reactivity, acidity, and basicity.

Chemical Structure

The IUPAC name for this compound is this compound. Its structure consists of a pyridine ring substituted at the 2-, 3-, and 4-positions.

Synthesis_Workflow Proposed Synthetic Workflow start 2-Chloro-4-methyl-3-nitropyridine step1 Step 1: Amination (e.g., Buchwald-Hartwig or SNAr) start->step1 intermediate1 2-Amino-4-methyl-3-nitropyridine step1->intermediate1 step2 Step 2: Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) intermediate1->step2 intermediate2 2,3-Diamino-4-methylpyridine step2->intermediate2 step3 Step 3: Sandmeyer-type Reaction (1. NaNO₂, H₂SO₄) (2. KCN, CuCN) intermediate2->step3 intermediate3 3-Amino-2-cyano-4-methylpyridine step3->intermediate3 step4 Step 4: Hydrolysis of Nitrile (e.g., Strong Acid/Base, Heat) intermediate3->step4 product This compound step4->product

Caption: A plausible multi-step synthesis pathway.

Causality Behind Experimental Choices:

  • Step 2 (Reduction): Catalytic hydrogenation (H₂/Pd/C) is chosen for its clean conversion and simple workup, while SnCl₂ is a classic method effective for nitro group reduction in aromatic systems. [1]* Step 3 (Sandmeyer): This classic transformation is a reliable method for converting an aromatic amino group into a nitrile, which serves as a precursor to the carboxylic acid.

  • Step 4 (Hydrolysis): Acid- or base-catalyzed hydrolysis is the standard and effective method for converting a nitrile functional group to a carboxylic acid.

Predicted Chemical Reactivity
  • Carboxylic Acid: This group is expected to undergo standard reactions such as esterification (with alcohols under acidic conditions), amide bond formation (using coupling agents like EDC/HOBt), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).

  • Amino Group: The aromatic amine at the 3-position can be acylated, alkylated, or undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or act as a ligand for metal centers, forming coordination complexes. [2]The ring itself is electron-deficient, but the strong electron-donating effect of the amino group at C3 will activate the ring towards electrophilic aromatic substitution, likely directing incoming electrophiles to the C5 position.

Predicted Spectroscopic Profile

The spectroscopic signature of a molecule is its unique fingerprint. Based on the known effects of each functional group, a detailed prediction of the NMR, IR, and MS spectra can be made.

Spectroscopic Analysis Workflow

The characterization of a novel or synthesized compound follows a logical workflow to confirm its structure and purity.

Spectroscopic_Workflow Spectroscopic Analysis Workflow Sample Purified Sample NMR ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) Sample->NMR IR FT-IR Spectroscopy (Functional Group ID) Sample->IR MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS Purity HPLC/GC Analysis (Purity Assessment) Sample->Purity Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation Purity->Confirmation

Caption: Standard workflow for structural confirmation.

Predicted Spectral Data

The following table summarizes the expected key signals in various spectroscopic analyses. These predictions are based on established chemical shift ranges and fragmentation patterns for the constituent functional groups. [3][4][5]

Technique Predicted Observations Rationale & Comparative Insights
¹H NMR ~12-13 ppm (s, 1H): Carboxyl proton (-COOH). ~7.5-8.0 ppm (d, 1H): Aromatic proton (H5). ~6.8-7.2 ppm (d, 1H): Aromatic proton (H6). ~4.5-5.5 ppm (s, 2H): Amine protons (-NH₂). ~2.2-2.5 ppm (s, 3H): Methyl protons (-CH₃). The acidic proton of a carboxylic acid is typically found far downfield (>10 ppm). [4]The chemical shifts of aromatic protons are influenced by the electronic effects of substituents; data from related aminopyridines supports these ranges. [3][6]The amine and methyl protons would appear as singlets.
¹³C NMR ~165-175 ppm: Carboxyl carbon (-COOH). ~110-150 ppm: Aromatic carbons. ~15-25 ppm: Methyl carbon (-CH₃). Carboxyl carbons resonate in the 165-185 ppm range. [4]The specific shifts of the ring carbons are complex but will fall within the general aromatic region, with carbons attached to heteroatoms appearing further downfield. [3]
IR Spectroscopy ~2500-3300 cm⁻¹ (very broad): O-H stretch of carboxylic acid. ~3300-3500 cm⁻¹ (two sharp bands): N-H stretch of primary amine. ~1700-1730 cm⁻¹ (strong): C=O stretch of carboxylic acid. ~1550-1650 cm⁻¹: Aromatic C=C and C=N stretches. The broad O-H and strong C=O bands are characteristic identifiers for carboxylic acids. [4]Primary amines typically show two N-H stretching bands (symmetric and asymmetric). [2]

| Mass Spec. | m/z 152: Molecular ion (M⁺). m/z 108: Loss of CO₂ (-44 Da) from M⁺. m/z 135: Loss of OH (-17 Da) from M⁺. | The molecular ion peak confirms the molecular weight. Decarboxylation (loss of CO₂) is a common and characteristic fragmentation pathway for aromatic carboxylic acids. [5]|

Applications in Drug Discovery and Materials Science

Pyridine derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs. [7]The specific combination of functional groups in this compound makes it a valuable scaffold for several reasons:

  • Bioisosteric Replacement: It can act as a bioisostere for other aromatic systems, offering a handle to modulate properties like solubility, metabolism, and target binding.

  • Multi-point Binding: The molecule offers hydrogen bond donors (amine, carboxylic OH), a hydrogen bond acceptor (carboxylic C=O, pyridine N), and a hydrophobic patch (methyl group), allowing for multi-point interactions within a biological target.

  • Synthetic Handle: The carboxylic acid is ideal for linking to other molecules via robust amide bond formation, a cornerstone of medicinal chemistry library synthesis.

  • Coordination Chemistry: The pyridine nitrogen and the amino group can act as bidentate ligands for transition metals, opening applications in catalysis and the development of metallodrugs. [2]

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. However, based on the known hazards of related aminopyridines and carboxylic acids, the following precautions are strongly advised. [8][9]

  • Hazard Classification (Predicted):

    • Harmful if swallowed. [10] * Causes skin irritation. [8][10] * Causes serious eye irritation. [8][10] * May cause respiratory irritation. [8]* Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood. [9] * Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves. [11] * Avoid breathing dust. Prevent dust formation during handling. [9][12] * Wash hands thoroughly after handling. [10]* Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place. [9] * Store under an inert atmosphere (e.g., nitrogen or argon) as aminopyridines can be sensitive to air and moisture. [13][10] * Store away from strong oxidizing agents and strong acids. [9]

Generalized Protocol for Spectroscopic Characterization

The following protocols are generalized methodologies for obtaining the spectroscopic data required for structural confirmation. Instrument-specific parameters will require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum followed by the proton-decoupled ¹³C spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to generate the final spectra for analysis. [3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Sample Spectrum: Place the sample pellet in the FT-IR spectrometer and acquire the spectrum. The instrument software will automatically ratio the sample spectrum against the background. [3]

References

  • National Analytical Corporation. 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9. [Link]

  • PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

  • PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. [Link]

  • Shestakov, A. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Russian Journal of Organic Chemistry. [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Ali, S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChemLite. 3-amino-4-methylpyridine-2-carboxylic acid (C7H8N2O2). [Link]

  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • PubMed. Evaluation of pyridine-3-carboxylic acid as a drug carrier. [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • PubChem. 3-Amino-2-chloro-4-methylpyridine. [Link]

Sources

Proposed Synthetic Strategy 1: Multi-step Synthesis from a Pre-functionalized Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Pathways of 3-Amino-2-methylpyridine-4-carboxylic Acid

The proposed syntheses are built upon fundamental principles of heterocyclic chemistry and are supported by analogous transformations found in peer-reviewed literature and patents. Each step is accompanied by a mechanistic rationale to provide a deeper understanding of the reaction dynamics and to facilitate adaptation and optimization in a laboratory setting.

This initial proposed pathway commences with a commercially available and strategically substituted pyridine precursor, 3-amino-4-methylpyridine. The synthesis then proceeds through a series of functional group interconversions to introduce the desired carboxylic acid at the 4-position.

Step 1: Halogenation of 3-Amino-4-methylpyridine

The first crucial step involves the selective halogenation of 3-amino-4-methylpyridine at the 4-position. This is a critical functionalization that paves the way for the subsequent introduction of the carboxylic acid group. A common and effective method for such a transformation is bromination.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 3-amino-4-methylpyridine in a solution of 20% oleum (fuming sulfuric acid).

  • Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add bromine dropwise to the cooled solution while stirring.

  • After the addition is complete, gradually warm the reaction mixture to 160-170°C and maintain this temperature for approximately 15 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralize the solution with sodium carbonate until the pH reaches 10-11.

  • Perform steam distillation to isolate the crude 3-bromo-4-methylpyridine.

Causality Behind Experimental Choices:

  • Oleum: The use of fuming sulfuric acid as a solvent and activating agent facilitates the electrophilic aromatic substitution by bromine on the electron-rich pyridine ring.

  • High Temperature: The elevated reaction temperature is necessary to overcome the activation energy for the bromination of the pyridine ring, which is generally less reactive than benzene.

Step 2: Amination of 3-Bromo-4-methylpyridine

With the bromo-substituted pyridine in hand, the next step is the introduction of the amino group at the 3-position. A well-established method for this transformation is a copper-catalyzed amination reaction.

Experimental Protocol:

  • In a high-pressure autoclave, combine 3-bromo-4-methylpyridine, methanol, and a catalytic amount of copper sulfate.

  • Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.

  • Heat the reaction mixture to 160°C for 8 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethyl acetate to obtain 3-amino-4-methylpyridine.[1]

Causality Behind Experimental Choices:

  • Copper Sulfate: Copper (II) sulfate serves as a catalyst for the nucleophilic aromatic substitution of the bromide with ammonia.

  • High Pressure and Temperature: These conditions are necessary to facilitate the reaction between the relatively unreactive aryl halide and ammonia.

Step 3: Carboxylation via Grignard Reagent Formation

The final step in this proposed pathway is the introduction of the carboxylic acid group. This can be achieved by forming a Grignard reagent from the 3-bromo-4-methylpyridine, followed by quenching with carbon dioxide.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

  • Add a solution of 3-bromo-4-methylpyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.

  • Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), bubble dry carbon dioxide gas through the solution.

  • After the reaction is complete, quench the reaction mixture with an aqueous solution of a weak acid (e.g., ammonium chloride).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture, so an inert atmosphere is essential.

  • Anhydrous Solvents: The use of anhydrous THF is critical to prevent the quenching of the Grignard reagent by water.

  • Carbon Dioxide: CO2 acts as the electrophile that reacts with the nucleophilic Grignard reagent to form the carboxylate salt, which is then protonated to give the carboxylic acid.

Proposed Synthetic Strategy 2: Synthesis via Cyanopyridine Intermediate

This alternative pathway leverages the versatile chemistry of cyanopyridines as intermediates for the synthesis of carboxylic acids.

Step 1: Synthesis of 3-Cyano-4-methyl-2-pyridone

This route begins with the Knoevenagel condensation of acetone with malononitrile, followed by a series of transformations to yield a key pyridone intermediate.[2]

Experimental Protocol:

  • React acetone with malononitrile in the presence of a base catalyst to form isopropylidenemalononitrile.[3]

  • Condense the resulting isopropylidenemalononitrile with triethyl orthoformate in acetic anhydride.[3]

  • Treat the product of the previous step with a strong acid (e.g., sulfuric acid) and water to yield 3-cyano-4-methyl-2-pyridone.[2]

Causality Behind Experimental Choices:

  • Knoevenagel Condensation: This is a classic method for forming carbon-carbon double bonds by reacting an active methylene compound (malononitrile) with a carbonyl compound (acetone).

  • Cyclization: The subsequent steps involving triethyl orthoformate and acid treatment facilitate the cyclization and formation of the pyridone ring.

Step 2: Chlorination and Amination

The pyridone intermediate is then chlorinated and subsequently aminated to introduce the required functional groups.

Experimental Protocol:

  • Treat 3-cyano-4-methyl-2-pyridone with a strong chlorinating agent such as phosphorus oxychloride (POCl3) to yield 2-chloro-3-cyano-4-methylpyridine.[4]

  • Perform a Hofmann rearrangement on the corresponding amide (derived from the cyano group) to introduce the amino group at the 3-position. A detailed procedure involves the conversion of the nitrile to an amide, followed by treatment with a strong base and a halogen.[4]

Causality Behind Experimental Choices:

  • POCl3: This reagent is a powerful dehydrating and chlorinating agent, effective for converting pyridones to chloropyridines.

  • Hofmann Rearrangement: This is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom.

Step 3: Hydrolysis of the Nitrile

The final step is the hydrolysis of the cyano group to the carboxylic acid.

Experimental Protocol:

  • Reflux the 3-amino-2-chloro-4-methylpyridine-x-carbonitrile (where 'x' is the position of the cyano group) in a strong aqueous acid (e.g., HCl or H2SO4) or a strong aqueous base (e.g., NaOH).

  • After the reaction is complete, neutralize the solution to the isoelectric point of the amino acid to precipitate the product.

  • Filter, wash, and dry the solid to obtain this compound.

Causality Behind Experimental Choices:

  • Acid or Base Hydrolysis: Both acidic and basic conditions can effectively hydrolyze the nitrile functional group to a carboxylic acid. The choice of conditions may depend on the stability of the other functional groups on the pyridine ring.

Data Summary

StepStarting MaterialReagentsProductAnalogous YieldReference
Strategy 1, Step 1 3-Amino-4-methylpyridineOleum, Bromine3-Bromo-4-methylpyridine66%[1]
Strategy 1, Step 2 3-Bromo-4-methylpyridineAmmonia, Copper Sulfate3-Amino-4-methylpyridine95%[1]
Strategy 2, Step 1 Acetone, MalononitrileBase, Triethyl orthoformate, Acid3-Cyano-4-methyl-2-pyridone90.6%[4]
Strategy 2, Step 2 3-Cyano-4-methyl-2-pyridonePOCl3, NaOH, Bromine3-Amino-2-chloro-4-methylpyridineNot specified[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

Synthetic_Pathway_1 A 3-Amino-4-methylpyridine B 3-Bromo-4-methylpyridine A->B Oleum, Br2 C Grignard Reagent B->C Mg, THF D This compound C->D 1. CO2 2. H3O+

Caption: Proposed Synthetic Pathway 1 starting from 3-Amino-4-methylpyridine.

Synthetic_Pathway_2 A Acetone + Malononitrile B 3-Cyano-4-methyl-2-pyridone A->B Knoevenagel Condensation C 2-Chloro-3-cyano-4-methylpyridine B->C POCl3 D 3-Amino-2-chloro-4-methylpyridine-x-carbonitrile C->D Hofmann Rearrangement E This compound D->E Hydrolysis

Caption: Proposed Synthetic Pathway 2 via a Cyanopyridine Intermediate.

Conclusion

The synthesis of this compound, while not explicitly documented, can be reasonably approached through the multi-step synthetic sequences detailed in this guide. The proposed pathways are founded on well-established chemical transformations and are supported by literature precedents for analogous structures. Researchers undertaking these syntheses should be aware that optimization of reaction conditions will likely be necessary to achieve satisfactory yields and purity. This guide serves as a foundational resource for the development of a robust and efficient synthesis of this valuable chemical entity.

References

  • A novel approach to the synthesis of 3-amino-4-arylpyridin-2(1H)
  • Preparation method of 3-amino-4-methylpyridine.
  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • This compound. Synchem. (URL not available)
  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • A kind of preparation method of 3-amino-4-picoline.

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-Amino-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 3-Amino-2-methylpyridine-4-carboxylic acid (CAS No. 122970-17-6), a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes available information, predictive data, and comparative analysis with its isomers to offer a robust understanding of its structural characteristics. We will delve into its chemical identity, predicted and comparative spectroscopic signatures, a plausible synthetic pathway, and protocols for its empirical characterization. This document serves as a foundational resource for researchers seeking to explore the potential of this molecule in novel applications.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the landscape of bioactive molecules and functional materials.[1] The strategic placement of substituents on the pyridine ring can dramatically influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. This fine-tuning is the cornerstone of rational drug design and the development of advanced materials. This compound, belonging to the aminopyridine carboxylic acid family, presents a unique combination of a hydrogen-bond donating amino group, a sterically influential methyl group, and a coordinating carboxylic acid moiety. This arrangement suggests potential applications as a versatile building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.[2]

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its application in research and development. The following table summarizes the key identifiers for this compound.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 122970-17-6[4][5]
Molecular Formula C₇H₈N₂O₂[4]
Molecular Weight 152.15 g/mol [4]
SMILES String CC1=C(N)C(=CN=C1)C(=O)OInferred

Elucidating the Molecular Structure: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy (Predicted):

    • Carboxylic Acid Proton (-COOH): A characteristic singlet is expected in the downfield region, typically around 12.0 ppm. This chemical shift is sensitive to solvent and concentration due to hydrogen bonding.[6]

    • Aromatic Protons (Pyridine Ring): Two doublets are anticipated for the two protons on the pyridine ring, with chemical shifts influenced by the electronic effects of the amino, methyl, and carboxyl substituents.

    • Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and temperature.

    • Methyl Protons (-CH₃): A singlet is predicted, likely in the upfield region around 2.0-2.5 ppm.

  • ¹³C NMR Spectroscopy (Predicted):

    • Carboxylic Carbon (-COOH): A signal is expected in the range of 165-185 ppm.[6]

    • Pyridine Ring Carbons: Five distinct signals are predicted for the carbons of the pyridine ring, with their chemical shifts determined by the attached functional groups.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm, is anticipated.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹.[6]

  • N-H Stretch (Amine): One or two sharp to moderately broad peaks are anticipated in the 3300-3500 cm⁻¹ region.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted between 1710 and 1760 cm⁻¹. Conjugation with the pyridine ring may shift this to the lower end of the range.[6]

  • C=C and C=N Stretches (Pyridine Ring): Multiple absorptions are expected in the 1400-1600 cm⁻¹ region.

  • C-H Bends: Absorptions corresponding to the bending vibrations of the aromatic and methyl C-H bonds will also be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (152.15).

  • Predicted Fragmentation: While detailed experimental fragmentation data is unavailable, predicted collision cross-section values for various adducts have been calculated. For instance, the [M+H]⁺ adduct is predicted to have a collision cross section of 129.3 Ų.[7] Common fragmentation pathways would likely involve the loss of CO₂, H₂O, and cleavage of the pyridine ring.

Comparative Spectroscopic Analysis with Isomers

The subtle differences in the positions of functional groups between isomers lead to distinct spectroscopic fingerprints. A comparative analysis with known isomers such as 3-amino-4-methylpyridine-2-carboxylic acid (CAS 53636-30-9) and 2-amino-4-methylpyridine-3-carboxylic acid (CAS 2734431) would be instrumental in the definitive identification of the target molecule.[8][9] The relative positions of the substituents will uniquely influence the chemical shifts and coupling constants in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.[6]

Synthetic Strategy: A Plausible Pathway

While a specific, optimized synthesis for this compound is not documented in readily available literature, a plausible synthetic route can be devised based on established methods for analogous pyridine derivatives.[10][11][12] A potential approach could involve the Hofmann rearrangement of 2-methylpyridine-3,4-dicarboxamide.

Synthesis_Workflow cluster_start Starting Material cluster_amidation Amidation cluster_rearrangement Hofmann Rearrangement 2-methylpyridine-3,4-dicarboxylic_acid 2-Methylpyridine-3,4- dicarboxylic Acid dicarboxamide 2-Methylpyridine-3,4- dicarboxamide 2-methylpyridine-3,4-dicarboxylic_acid->dicarboxamide 1. SOCl₂ 2. NH₄OH target_molecule 3-Amino-2-methylpyridine-4- carboxylic Acid dicarboxamide->target_molecule NaOBr, NaOH

Figure 1: A proposed synthetic workflow for this compound.

Causality behind Experimental Choices:

  • Amidation: The conversion of the dicarboxylic acid to the dicarboxamide is a crucial step to set up the Hofmann rearrangement. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides, which then readily react with ammonia to form the amide.

  • Hofmann Rearrangement: This classic organic reaction is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom. The use of sodium hypobromite (NaOBr), typically generated in situ from bromine and sodium hydroxide, is a standard condition for this transformation. This selectively converts one of the amide groups to an amine, yielding the desired product.

Experimental Protocols for Characterization

To validate the structure and purity of synthesized this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many polar organic compounds). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is recommended. Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Record a background spectrum of the KBr pellet. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) for this polar molecule.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis: Analyze the mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to further support the proposed structure.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain precise bond lengths, bond angles, and information about intermolecular interactions. While crystal structure data is available for an isomer salt,[13] obtaining it for the target molecule would provide unequivocal proof of its structure.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its potential as a valuable building block in several areas of research.

Applications cluster_drug_discovery Drug Discovery cluster_materials_science Materials Science Target_Molecule This compound Bioactive_Scaffolds Synthesis of Bioactive Scaffolds Target_Molecule->Bioactive_Scaffolds Enzyme_Inhibitors Potential Enzyme Inhibitors Target_Molecule->Enzyme_Inhibitors Coordination_Polymers Coordination Polymers and MOFs Target_Molecule->Coordination_Polymers Functional_Dyes Functional Dyes Target_Molecule->Functional_Dyes

Figure 2: Potential applications of this compound.

  • Drug Discovery: The aminopyridine scaffold is present in numerous approved drugs. The presence of the carboxylic acid group provides a handle for further functionalization, allowing for the synthesis of libraries of compounds for screening against various biological targets. The specific substitution pattern may lead to novel enzyme inhibitors or receptor modulators.[7]

  • Materials Science: The ability of the carboxylic acid and the pyridine nitrogen to coordinate with metal ions makes this molecule an attractive ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[2] These materials have potential applications in gas storage, catalysis, and sensing.

Conclusion

This compound is a pyridine derivative with significant potential as a building block in both medicinal chemistry and materials science. While a comprehensive experimental characterization is yet to be published in the scientific literature, this guide provides a solid foundation for researchers by synthesizing predictive data, comparative analysis with isomers, and established protocols for its synthesis and characterization. The unique arrangement of its functional groups warrants further investigation into its properties and applications, and it is our hope that this guide will stimulate such research endeavors.

References

  • Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • BIOFOUNT. (n.d.). 3-amino-2-methylpyridine-4-carboxylicacid. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Available at: [Link]

  • PubChemLite. (n.d.). 3-amino-4-methylpyridine-2-carboxylic acid (C7H8N2O2). Available at: [Link]

  • Jovita, J. V., et al. (2014). Crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate. National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopicolinic acid. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyridine. PubChem. Available at: [Link]

  • Khan, M. H., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. PubChem. Available at: [Link]

  • SpectraBase. (n.d.). 3-amino-4-methylpyridine. Available at: [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Kiseleva, A. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • National Analytical Corporation - Chemical Division. (n.d.). 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

3-Amino-2-methylpyridine-4-carboxylic acid CAS number 122970-17-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-2-methylpyridine-4-carboxylic acid (CAS: 122970-17-6)

Abstract

This whitepaper provides a comprehensive technical overview of this compound (CAS No. 122970-17-6), a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this guide synthesizes data from structurally related compounds and foundational chemical principles to offer expert insights into its properties, synthesis, characterization, and applications. We will explore its physicochemical characteristics, propose a logical synthetic pathway, detail expected analytical signatures, and discuss its potential as a key intermediate in the development of novel therapeutics. This document is intended to serve as a foundational resource for researchers looking to leverage this compound in their discovery and development programs.

Introduction and Strategic Significance

This compound belongs to the pyridine carboxylic acid class of compounds, which are integral scaffolds in modern drug discovery. The pyridine ring is a common bioisostere for phenyl rings, often introduced to improve metabolic stability, enhance solubility, or modulate target binding through its hydrogen bonding capabilities. The specific substitution pattern of this molecule—an amino group at position 3, a methyl group at position 2, and a carboxylic acid at position 4—creates a unique electronic and steric profile, offering multiple vectors for chemical modification.

Structurally similar compounds have found utility as intermediates in the synthesis of a wide range of biologically active agents, including anti-inflammatory drugs, antimicrobials, and therapeutics for neurological disorders.[1] For instance, the related compound 3-amino-2-chloro-4-methylpyridine is a known intermediate for Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] Furthermore, other amino-methylpyridine-carboxylic acid isomers are classified as "Protein Degrader Building Blocks," highlighting the potential of this scaffold in emerging therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[3] This guide, therefore, positions this compound as a high-potential, yet underexplored, building block for next-generation drug development.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is the cornerstone of its effective application in research. The data for this compound are summarized below.

Key Properties Table
PropertyValueSource
CAS Number 122970-17-6[4][5]
Molecular Formula C₇H₈N₂O₂[4][5]
Molecular Weight 152.15 g/mol [5]
IUPAC Name This compound
Synonyms 3-amino-2-methylisonicotinic acid[4]
Canonical SMILES CC1=NC=CC(=C1N)C(=O)O[4]
Appearance White to off-white or pale brown powder (inferred)[6][7]
Purity Typically available at ≥95%[5]
Structure and Solubility Profile

The molecule's structure features both a basic amino group and an acidic carboxylic acid group, making it an amphoteric compound. This zwitterionic potential suggests that its solubility will be highly dependent on pH.

  • In acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), increasing solubility in aqueous media.

  • In basic solutions (high pH): The carboxylic acid will be deprotonated (-COO⁻), also enhancing aqueous solubility.

  • At the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, likely exhibiting its lowest aqueous solubility.

  • Organic Solvents: It is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in nonpolar solvents such as hexanes or diethyl ether.

Synthesis and Purification Strategy

Proposed Retrosynthetic Pathway

A plausible approach involves the construction of the substituted pyridine ring or the functionalization of a pre-existing 2-methyl-4-substituted pyridine. One such generalized pathway is outlined below.

G product This compound step1 Step 3: Reduction of Nitro Group product->step1 Retrosynthesis intermediate2 3-Nitro-2-methylpyridine-4-carboxylic acid step1->intermediate2 step2 Step 2: Oxidation of Methyl/Formyl Group intermediate2->step2 intermediate1 3-Nitro-2,4-dimethylpyridine or 4-Formyl-3-nitro-2-methylpyridine step2->intermediate1 step3 Step 1: Nitration intermediate1->step3 start 2,4-Dimethylpyridine or 2-Methyl-4-pyridinecarboxaldehyde step3->start

Caption: A generalized retrosynthetic workflow for the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual guide. Researchers must perform their own literature search and optimization.

  • Step 1: Nitration of a 2,4-Disubstituted Pyridine Precursor

    • Rationale: Nitration is a standard method for introducing a key functional group that can be readily converted to an amine. The directing effects of the existing substituents are critical for achieving the desired regioselectivity at the C3 position.

    • Procedure:

      • Dissolve the starting material (e.g., 2,4-dimethylpyridine) in concentrated sulfuric acid at 0 °C.

      • Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

      • Allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.

      • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the product.

      • Filter, wash with water, and dry to yield the 3-nitro intermediate.

  • Step 2: Oxidation of the C4-Substituent

    • Rationale: A strong oxidizing agent is required to convert the C4-methyl or C4-formyl group to the carboxylic acid. This step must be performed before nitro reduction to avoid oxidation of the desired amino group.

    • Procedure:

      • Suspend the 3-nitro intermediate in an aqueous solution or a suitable solvent.

      • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      • Heat the mixture under reflux for several hours until the starting material is consumed.

      • Cool the reaction, and if using KMnO₄, quench the excess oxidant with a reducing agent (e.g., sodium bisulfite).

      • Filter off the manganese dioxide or chromium salts.

      • Acidify the filtrate to precipitate the carboxylic acid product. Filter and dry.

  • Step 3: Reduction of the Nitro Group

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the carboxylic acid or the pyridine ring.

    • Procedure:

      • Dissolve the 3-nitro-2-methylpyridine-4-carboxylic acid in a suitable solvent like ethanol, methanol, or ethyl acetate.

      • Add a catalyst, typically 5-10% Palladium on carbon (Pd/C).

      • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

      • Monitor the reaction until completion.

      • Filter the mixture through a pad of Celite to remove the catalyst.

      • Evaporate the solvent under reduced pressure to yield the final product, this compound.

Purification
  • Method: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is the preferred method for purifying the final product. The amphoteric nature of the compound allows for pH-based purification, where the compound is dissolved in acid, washed, and then precipitated by adjusting the pH to its isoelectric point.

  • Validation: Purity should be confirmed by HPLC, LC-MS, and NMR spectroscopy.

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected analytical signatures for this compound.

TechniqueExpected Features
¹H NMR - Pyridine Protons: Two distinct signals in the aromatic region (~7.0-8.5 ppm), appearing as doublets. - Methyl Protons: A singlet around 2.2-2.6 ppm (3H). - Amine Protons: A broad singlet (~4.0-6.0 ppm, 2H), which is D₂O exchangeable. - Carboxylic Acid Proton: A very broad singlet (>10 ppm, 1H), which is D₂O exchangeable.
¹³C NMR - Pyridine Carbons: Five distinct signals in the aromatic region (~110-160 ppm). - Carboxylic Carbon: A signal in the downfield region (~165-175 ppm). - Methyl Carbon: A signal in the upfield region (~15-25 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 153.06.
IR Spectroscopy - O-H Stretch: Broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid). - N-H Stretch: Two distinct peaks around 3300-3500 cm⁻¹ (primary amine). - C=O Stretch: Strong absorption around 1680-1710 cm⁻¹ (carboxylic acid). - C=C/C=N Stretch: Absorptions in the 1550-1650 cm⁻¹ region.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile building block. Its three distinct functional groups (amine, carboxylic acid, methyl) offer orthogonal handles for derivatization, making it an attractive scaffold for combinatorial chemistry and targeted library synthesis.

Potential Therapeutic Areas
  • Kinase Inhibitors: The aminopyridine scaffold is a well-established "hinge-binder" motif in many FDA-approved kinase inhibitors. The carboxylic acid can be used to improve solubility or to target specific interactions in the ATP-binding pocket.

  • PROTACs and Molecular Glues: As a bifunctional molecule, it can serve as a core component or linker precursor for PROTACs, connecting a target-binding warhead to an E3 ligase ligand.[3]

  • Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino group, along with the carboxylate oxygen, can act as ligands to coordinate with metal ions, opening applications in bioinorganic chemistry and catalysis.[8]

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Potential Therapeutic Outputs core This compound amine Amine Derivatization (Amide, Sulfonamide) core->amine acid Carboxylic Acid Derivatization (Ester, Amide Coupling) core->acid metal Metal-Binding Agents core->metal Direct Chelation kinase Kinase Inhibitors amine->kinase protac PROTAC Linkers/Scaffolds amine->protac acid->protac gpcr GPCR Modulators acid->gpcr

Caption: Potential derivatization pathways and therapeutic applications.

Safety and Handling

While specific toxicity data for CAS 122970-17-6 is not available, related aminopyridine carboxylic acids are known to cause skin, eye, and respiratory irritation.[9] Therefore, standard laboratory precautions are required.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

  • Disclaimer: This information is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.

Conclusion

This compound (CAS 122970-17-6) represents a valuable and versatile chemical building block for the modern researcher. Its unique arrangement of functional groups provides a rich platform for creating diverse molecular architectures. While direct experimental data is limited, this guide has provided a robust, experience-based framework for its synthesis, characterization, and potential applications. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, this compound is well-positioned to become a key player in the development of future therapeutics.

References

  • WIN-WIN Chemical. 122970-17-6 this compound. Available from: [Link]

  • National Analytical Corporation. 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9. Available from: [Link]

  • Shestopalov, A. M., et al. (2019). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 55(4-5), 358-364. Available from: [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid. Available from: [Link]

  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Rauf, A., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules, 28(7), 3185. Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-Amino-2-methylpyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It is structured to provide a foundational understanding of the principles governing the solubility of this molecule, equipping researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to conduct their own empirical investigations. We will delve into the structural features influencing solubility, the profound impact of pH on its aqueous behavior, and the distinction between kinetic and thermodynamic solubility. Detailed, field-proven protocols are provided to empower you to generate reliable and reproducible data, forming a solid basis for formulation development and preclinical assessment.

Molecular Structure and Physicochemical Properties

This compound (C7H8N2O2, Molar Mass: 152.15 g/mol ) is a substituted pyridine derivative.[1][2] Its structure, featuring both a basic amino group and an acidic carboxylic acid group, alongside a pyridine ring, dictates its complex solubility behavior.

PropertyValue/DescriptionSource(s)
Molecular Formula C7H8N2O2[1][2]
Molar Mass 152.15 g/mol [1][2]
Appearance White to off-white powder[3]
General Aqueous Solubility Reported as "insoluble in water" in some commercial sources, indicating low thermodynamic solubility.[3]

The molecule's amphoteric nature, possessing both acidic and basic functional groups, is the primary determinant of its pH-dependent solubility.

Caption: Chemical structure of this compound.

The Critical Role of pH: A Theoretical Framework

The solubility of this compound in aqueous media is intrinsically linked to the pH of the solution due to its zwitterionic potential. The molecule possesses three key ionizable groups: the carboxylic acid (acidic), the amino group (basic), and the pyridine ring nitrogen (basic).

  • Carboxylic Acid (pKa₁): Aromatic carboxylic acids typically have pKa values in the range of 2-5.

  • Pyridine Nitrogen (pKa₂): The pKa of pyridine itself is approximately 5.2. Electron-donating groups like amino and methyl groups can slightly increase this value.

  • Amino Group (pKa₃): The pKa of an aromatic amino group can be significantly lower than aliphatic amines, often in the range of 4-5.

The interplay of these pKa values results in a distinct pH-solubility profile.

  • At Low pH (pH < pKa₁): All three groups will be protonated. The carboxylic acid will be neutral (-COOH), while the pyridine nitrogen and the amino group will be positively charged (-NH⁺- and -NH₃⁺). The molecule will carry a net positive charge, leading to increased solubility in acidic media due to the formation of a soluble cation.

  • At Isoelectric Point (pI): At a specific pH, the net charge of the molecule will be zero. This occurs when the positive and negative charges balance. At or near the isoelectric point, the molecule exists predominantly as a neutral zwitterion, which typically exhibits minimum aqueous solubility due to strong intermolecular electrostatic interactions in the solid state.

  • At High pH (pH > pKa₂): The carboxylic acid will be deprotonated (-COO⁻), and the basic groups will be neutral. The molecule will carry a net negative charge, leading to increased solubility in alkaline media due to the formation of a soluble anion.

G Cation Cationic Species (High Solubility) Zwitterion Zwitterion / Neutral (Minimum Solubility) Cation->Zwitterion Increase pH (Deprotonation of -COOH) Anion Anionic Species (High Solubility) Zwitterion->Anion Increase pH (Deprotonation of -NH₃⁺/Py-H⁺)

Caption: Relationship between pH, ionization state, and solubility.

Understanding Thermodynamic vs. Kinetic Solubility

When evaluating solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[4]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, defined as the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a specific temperature and pressure.[5] It is typically determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours), a process often facilitated by the shake-flask method.[6][7] This value is critical for formulation and biopharmaceutical classification.

  • Kinetic Solubility: This measurement is often used in high-throughput screening during early drug discovery. It is determined by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[8][9] This method is faster but can often overestimate the true solubility because it can lead to the formation of supersaturated, metastable solutions.[4][5]

The choice between these methods depends on the stage of drug development. Early discovery may rely on the speed of kinetic solubility, while lead optimization and pre-formulation require the accuracy of thermodynamic solubility.[10]

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Solid Compound + Buffer T_Process Long Incubation (e.g., 24h Shake-Flask) T_Start->T_Process T_End Equilibrium Achieved T_Process->T_End K_Start DMSO Stock + Buffer K_Process Rapid Mixing (Precipitation Point) K_Start->K_Process K_End Supersaturation Possible K_Process->K_End

Caption: Conceptual workflow for thermodynamic vs. kinetic solubility.

Experimental Protocols for Solubility Determination

The following protocols provide a robust framework for determining the aqueous solubility of this compound.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[7]

Objective: To determine the equilibrium solubility of the compound in various aqueous buffers.

Materials:

  • This compound (solid powder)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate and phosphate buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 8.0)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials (in duplicate or triplicate for each pH). A common starting point is to add ~2 mg of compound to 1 mL of buffer. The key is to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Place the sealed vials on an orbital shaker set to a consistent speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C).[7] Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, carefully remove the vials. Allow the solid to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. For added certainty, filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.

  • Dilution: Immediately dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC or a buffer in which the compound is highly soluble) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original solubility in µg/mL or mM, accounting for the dilution factor.

Analytical Quantification: UV-Vis Spectrophotometry

Objective: To quantify the concentration of the dissolved compound.

  • Wavelength Scan: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or pH 10 buffer). Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Pyridine derivatives typically exhibit strong absorbance in the UV range, often around 250-280 nm.[11][12]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations from a stock solution.

  • Measurement: Measure the absorbance of each standard and the unknown samples at the determined λmax.

  • Analysis: Plot a calibration curve of absorbance versus concentration. Use the linear regression equation to calculate the concentration of the unknown samples.[6]

Expected Solubility Profile and Data Interpretation

While specific quantitative data is scarce, a qualitative profile can be predicted:

  • Organic Solvents: The compound is expected to have higher solubility in polar organic solvents like DMSO and methanol, particularly in comparison to its aqueous solubility at the isoelectric point. This is a common strategy for preparing stock solutions for biological assays.[8]

  • Aqueous Solubility vs. pH: The solubility will be lowest near its isoelectric point and will increase significantly at pH values below ~3 and above ~7, following the classic "U-shaped" curve for amphoteric compounds.

Data Presentation (Hypothetical):

Solvent/Buffer (at 25°C)Predicted Thermodynamic SolubilityRationale
Water (pH ~7)Very LowNear the isoelectric point, strong crystal lattice energy.
0.1 M HCl (pH 1)HighFormation of the highly soluble cationic species.
PBS (pH 7.4)Low to ModeratePrimarily zwitterionic, but some anionic species present.
0.1 M NaOH (pH 13)HighFormation of the highly soluble anionic species.
MethanolModerate to HighPolar protic solvent capable of hydrogen bonding.
DMSOHighPolar aprotic solvent, effective at disrupting crystal lattice.

Conclusion and Future Directions

The solubility of this compound is a complex property governed by its amphoteric chemical nature. While publicly available data is limited, a strong theoretical framework predicts a distinct pH-dependent solubility profile characterized by a minimum near its isoelectric point. This guide provides the necessary scientific rationale and detailed experimental protocols for researchers to accurately determine both the thermodynamic and kinetic solubility of this compound.

Generating precise data through the described shake-flask method is an essential next step for any research program involving this molecule. Such empirical data will be invaluable for guiding formulation strategies, interpreting results from biological assays, and ultimately advancing the compound through the drug development pipeline.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • B-On-Demand. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Hoelke, B., et al. (2009).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Bergström, C. A., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal. [Link]

  • Tsinman, K., et al. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • ChemBK. (2024). 4-Aminopicolinic acid. [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

  • Rahman, M. M., et al. (2023). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry.
  • Trends in Sciences. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • ResearchGate. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry. [Link]

  • IndiaMART. (n.d.). 3-amino-4-methylpyridine-2-carboxylic Acid. [Link]

  • PubChem. (n.d.). 2-[Amino(carboxy)methyl]pyridine-4-carboxylic acid. [Link]

  • University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins, Table of pKa and pI values. [Link]

Sources

The Enigmatic Core: A Technical Guide to the Biological Potential of 3-Amino-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Promising Scaffold

In the vast landscape of heterocyclic chemistry, pyridine derivatives stand as a cornerstone in the design of biologically active agents.[1][2] Among these, 3-Amino-2-methylpyridine-4-carboxylic acid (CAS No. 122970-17-6) presents a unique structural motif, combining a carboxylic acid function, an amino group, and a methyl substituent on a pyridine ring.[3] While direct, comprehensive studies on the biological activities of this specific molecule are not extensively documented in publicly accessible literature, its structural features suggest a significant potential as a versatile building block in medicinal chemistry.[1] This guide, therefore, adopts a predictive and exploratory approach. By examining the established biological roles of structurally related compounds and derivatives, we aim to illuminate the potential therapeutic avenues for this compound and to provide a foundational framework for future research.

I. Physicochemical Properties and Structural Insights

A thorough understanding of a molecule's physical and chemical characteristics is paramount to predicting its biological behavior and designing relevant experimental work.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [3]
CAS Number 122970-17-6[3]
Appearance Solid (predicted)
Melting Point Not available
Solubility Expected to be soluble in organic solvents and aqueous bases

The presence of both an acidic carboxylic group and a basic amino group suggests that this compound is an amphoteric molecule. This property will influence its solubility in different pH environments and its potential to form salts. The spatial arrangement of the functional groups—the ortho-relationship of the amino and methyl groups, and the meta-relationship of the amino and carboxylic acid groups—creates a specific electronic and steric environment that will govern its interaction with biological targets.

II. Inferred Biological Activities: A Landscape of Possibilities

Based on the known biological activities of analogous structures, we can hypothesize several promising areas of investigation for this compound.

A. Anticancer Potential

Derivatives of aminopyridine and pyridine carboxylic acids have demonstrated notable anticancer activities. For instance, various 3-aminoimidazo[1,2-α]pyridine compounds have shown cytotoxicity against cancer cell lines such as MCF-7, HT-29, and B16F10.[4] Specifically, compounds with substitutions at the C-2 and C-3 positions of the imidazopyridine core have exhibited potent inhibitory activity.[4] Furthermore, thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have been evaluated as inhibitors of ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis, and have shown antineoplastic activity.[5] The structural framework of this compound provides a versatile scaffold for the synthesis of analogs that could potentially exhibit similar mechanisms of action.

B. Anti-inflammatory and Analgesic Properties

The pyridine nucleus is a common feature in many anti-inflammatory drugs. Studies on derivatives of 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines have revealed significant anti-inflammatory and analgesic effects.[6] Some of these compounds have demonstrated efficacy comparable to or greater than established drugs like nimesulide and acetylsalicylic acid in animal models of inflammation and pain.[6] The mechanism of action for some of these related compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes.[7] Given these precedents, this compound warrants investigation for its potential to modulate inflammatory pathways.

C. Antimicrobial and Antiviral Applications

The pyridine ring is a well-established pharmacophore in the development of antimicrobial and antiviral agents. For example, derivatives of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have exhibited antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV).[8] Additionally, coordination complexes of aminopyridine derivatives with metals like silver and copper have shown antibacterial properties.[9][10] The amino and carboxylic acid moieties of this compound are capable of coordinating with metal ions, suggesting a potential for the development of novel antimicrobial agents.

III. Synthetic Pathways and Chemical Reactivity

The utility of this compound as a building block in drug discovery is intrinsically linked to its synthetic accessibility and chemical reactivity. While specific, detailed synthetic procedures for this exact molecule are not abundant in the provided search results, general methods for the synthesis of substituted aminopyridines can be adapted.

A plausible synthetic route could involve the functionalization of a pre-formed pyridine ring. For instance, starting from a suitable nitropyridine derivative, a combination of reduction of the nitro group to an amine, and carboxylation or manipulation of other functional groups could yield the target molecule.[2]

The reactivity of this compound is dictated by its three key functional groups:

  • Carboxylic Acid: This group can undergo esterification, amidation, and reduction, allowing for the attachment of various side chains and the modulation of physicochemical properties.

  • Amino Group: The amino group is nucleophilic and can be acylated, alkylated, and used in the formation of Schiff bases or heterocyclic rings.

  • Pyridine Ring: The pyridine ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

IV. Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the biological potential of this compound, a tiered screening approach is recommended.

A. Workflow for Anticancer Activity Screening

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start This compound & Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) - Panel of cancer cell lines (MCF-7, HT-29, etc.) - Normal cell line (e.g., MEF) for selectivity start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies - Cell cycle analysis (Flow Cytometry) - Apoptosis induction (Annexin V/PI staining) - Target enzyme inhibition assays (e.g., Kinase, RdR) ic50->mechanism animal_model Xenograft Mouse Model - Tumor growth inhibition studies mechanism->animal_model toxicity Preliminary Toxicity Assessment - MTD determination animal_model->toxicity

Caption: Workflow for evaluating the anticancer potential of this compound and its derivatives.

B. Workflow for Anti-inflammatory Activity Screening

anti_inflammatory_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models compound Test Compound cox_assay COX-1/COX-2 Inhibition Assay compound->cox_assay cytokine_assay LPS-stimulated Macrophage Assay - Measure NO, PGE2, TNF-α, IL-6 levels compound->cytokine_assay carrageenan_edema Carrageenan-induced Paw Edema in Rats - Measure paw volume cox_assay->carrageenan_edema cytokine_assay->carrageenan_edema hot_plate Hot Plate Test for Analgesia carrageenan_edema->hot_plate

Caption: A proposed workflow for the investigation of anti-inflammatory and analgesic activities.

V. Conclusion and Future Directions

This compound represents a molecule of significant, albeit largely unexplored, potential. Its structural features, when viewed through the lens of its chemical relatives, suggest promising avenues for the development of novel therapeutic agents, particularly in the realms of oncology, inflammation, and infectious diseases. This guide has aimed to provide a comprehensive, albeit predictive, overview to stimulate and direct future research. The synthesis of a focused library of derivatives based on this scaffold, followed by systematic biological screening as outlined, will be a critical next step in unlocking the therapeutic potential of this enigmatic core. The self-validating nature of the proposed experimental workflows, progressing from broad in vitro screens to more targeted in vivo models, will ensure a rigorous and efficient evaluation of this promising chemical entity.

References

  • Der Pharma Chemica. Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Available from: [Link]

  • PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available from: [Link]

  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available from: [Link]

  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Available from: [Link]

  • ResearchGate. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Available from: [Link]

  • National Institutes of Health. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]

  • MDPI. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]

  • National Institutes of Health. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available from: [Link]

  • MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Available from: [Link]

  • ResearchGate. Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • Acta Biomedica Scientifica. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Amino-2-methylpyridine-4-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. Within this vast chemical space, the 3-amino-2-methylpyridine-4-carboxylic acid framework represents a particularly intriguing, yet underexplored, platform for the development of novel therapeutics. This guide provides a comprehensive technical overview of this scaffold, its derivatives, and analogs, offering field-proven insights into their synthesis, potential biological activities, and avenues for future research. We will delve into the causality behind experimental design, ensuring that each step is not just a procedure, but a well-reasoned scientific decision.

The Core Moiety: Physicochemical Properties and Synthetic Strategy

The foundational molecule, this compound, possesses a unique arrangement of functional groups—an amino group, a methyl group, and a carboxylic acid on a pyridine ring—that bestows upon it a rich and versatile chemical reactivity. This strategic placement allows for regioselective modifications, a critical aspect for efficient and targeted synthesis of derivatives.

Synthesis of the Precursor Aldehyde

A key intermediate in the synthesis of the target carboxylic acid and its derivatives is the corresponding aldehyde, 3-amino-4-methylpyridine-2-carboxaldehyde. A robust synthesis for this precursor has been established, starting from commercially available nitrolutidines.[2]

Experimental Protocol: Synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde

Step 1: Oxidation of 3-Nitro-2,4-lutidine

  • Rationale: Selenium dioxide is a specific and effective oxidizing agent for the conversion of an activated methyl group (adjacent to a nitro group and on a pyridine ring) to an aldehyde.

  • Procedure:

    • To a solution of 3-nitro-2,4-lutidine in a suitable solvent (e.g., dioxane), add a stoichiometric amount of selenium dioxide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-nitro-4-methylpyridine-2-carboxaldehyde.

Step 2: Protection of the Aldehyde

  • Rationale: The aldehyde group is sensitive to the conditions of the subsequent reduction of the nitro group. Protection as a cyclic acetal is a standard and effective strategy to prevent side reactions.

  • Procedure:

    • Dissolve the crude aldehyde in toluene.

    • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion.

    • Once the reaction is complete (as monitored by TLC), cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected acetal.

Step 3: Reduction of the Nitro Group

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine, especially when the molecule contains other functional groups that are sensitive to harsher reducing agents.

  • Procedure:

    • Dissolve the protected nitro-aldehyde in ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the nitro group is fully reduced (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the protected 3-amino-4-methylpyridine-2-carboxaldehyde.

Step 4: Deprotection of the Aldehyde

  • Rationale: Acid-catalyzed hydrolysis is the standard method for the deprotection of acetals to regenerate the aldehyde.

  • Procedure:

    • Dissolve the protected amine in a mixture of acetone and dilute hydrochloric acid.

    • Stir the mixture at room temperature for 2-4 hours.

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts, filter, and concentrate to yield the desired 3-amino-4-methylpyridine-2-carboxaldehyde.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 3-Nitro-2,4-lutidine Step1 Step 1: Oxidation (SeO2) Start->Step1 Aldehyde 3-Nitro-4-methylpyridine- 2-carboxaldehyde Step1->Aldehyde Step2 Step 2: Protection (Ethylene Glycol, H+) Aldehyde->Step2 ProtectedAldehyde Protected Aldehyde Step2->ProtectedAldehyde Step3 Step 3: Reduction (H2, Pd/C) ProtectedAldehyde->Step3 ProtectedAmine Protected Amine Step3->ProtectedAmine Step4 Step 4: Deprotection (H+) ProtectedAmine->Step4 FinalAldehyde 3-Amino-4-methylpyridine- 2-carboxaldehyde Step4->FinalAldehyde

Caption: Synthetic route to the key aldehyde precursor.

Synthesis of this compound and its Derivatives

With the key aldehyde in hand, the synthesis of the target carboxylic acid and its derivatives becomes straightforward.

Experimental Protocol: Oxidation of the Aldehyde to the Carboxylic Acid

  • Rationale: Various mild oxidizing agents can convert an aldehyde to a carboxylic acid without affecting the amino group. A common and effective method is the Pinnick oxidation.

  • Procedure:

    • Dissolve 3-amino-4-methylpyridine-2-carboxaldehyde in a buffered solution of tert-butanol and water.

    • Add sodium chlorite and a scavenger for hypochlorous acid (e.g., 2-methyl-2-butene).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with sodium sulfite solution.

    • Adjust the pH to precipitate the amino acid, which can then be collected by filtration.

Synthesis of Esters and Amides: The carboxylic acid can be readily converted to its corresponding esters and amides through standard coupling procedures.

  • Esterification: Reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.

  • Amidation: Activating the carboxylic acid with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine, followed by the addition of the desired amine.

Biological Activity and Therapeutic Potential: A Focus on Oncology

While direct biological data for this compound is sparse in the public domain, compelling evidence for its potential as an anticancer agent comes from studies on its close derivative, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone.

Potent Antineoplastic Activity of the Thiosemicarbazone Analog

Research has shown that 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone exhibits significant antineoplastic activity against L1210 leukemia in murine models.[2] This compound produced a remarkable increase in the lifespan of treated mice, with a significant percentage of long-term survivors at well-tolerated doses.[2]

CompoundDaily Dose (mg/kg)% T/CLong-Term Survivors (60 days)
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone1025540%

% T/C represents the treated vs. control median survival time.

This potent in vivo activity strongly suggests that the 3-amino-2-methylpyridine scaffold is a promising starting point for the development of novel anticancer agents.

Proposed Mechanism of Action: A Multi-pronged Attack

Thiosemicarbazones are well-known for their anticancer properties, which are often attributed to their ability to chelate metal ions, particularly iron, and inhibit ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair.[3][4] The 3-amino-2-methylpyridine-4-carboxaldehyde thiosemicarbazone analog likely shares this mechanism.

Key Mechanistic Features:

  • Ribonucleotide Reductase (RR) Inhibition: By chelating the iron cofactor in the R2 subunit of RR, the compound inhibits the enzyme's activity, leading to depletion of the dNTP pool necessary for DNA replication and repair, ultimately causing cell cycle arrest and apoptosis.

  • Induction of Oxidative Stress: The iron complexes of thiosemicarbazones can redox cycle, leading to the generation of reactive oxygen species (ROS) that damage cellular components, including DNA, proteins, and lipids.

  • Interference with Other Metalloenzymes: The chelation properties of these compounds may also allow them to inhibit other essential metalloenzymes, contributing to their overall cytotoxicity.

Diagram of the Proposed Signaling Pathway:

MechanismOfAction Compound 3-Amino-2-methylpyridine-4- carboxylic Acid Derivative (e.g., Thiosemicarbazone) Iron Cellular Iron Pool Compound->Iron Chelation RR Ribonucleotide Reductase (RR) Compound->RR Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Generation of Iron->RR Required for activity dNTPs dNTP Pool RR->dNTPs Synthesis of DNAReplication DNA Replication & Repair dNTPs->DNAReplication Apoptosis Apoptosis DNAReplication->Apoptosis Inhibition leads to CellDamage Cellular Damage ROS->CellDamage CellDamage->Apoptosis

Caption: Proposed multi-target mechanism of action.

Structure-Activity Relationship (SAR) and Future Directions

The existing data, while limited, allows for the formulation of initial hypotheses regarding the structure-activity relationship of this class of compounds and provides a roadmap for future research.

  • The Importance of the 3-Amino Group: The amino group at the 3-position is likely crucial for activity, potentially through hydrogen bonding interactions with the biological target or by modulating the electronic properties of the pyridine ring.

  • The Role of the 4-Methyl Group: The methyl group at the 4-position may provide beneficial steric interactions within the target's binding pocket or enhance metabolic stability.

  • Exploring Derivatives at the 4-Carboxylic Acid Position: The carboxylic acid at the 4-position is a prime handle for derivatization.

    • Amides: A library of amides with diverse substituents (aliphatic, aromatic, heterocyclic) should be synthesized to explore potential interactions with different regions of the target protein.

    • Esters: Simple alkyl esters can be used to improve cell permeability and can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.

  • Bioisosteric Replacements: The carboxylic acid could be replaced with other acidic functional groups, such as tetrazoles, to potentially improve pharmacokinetic properties.

Conclusion: A Scaffold with Untapped Potential

The this compound core represents a promising and versatile scaffold for the development of novel therapeutics, particularly in the field of oncology. The potent in vivo activity of a close analog provides a strong rationale for further investigation. This guide has outlined a clear synthetic path to the core molecule and its derivatives, proposed a plausible mechanism of action based on existing data, and provided a strategic framework for future SAR studies. For researchers and drug development professionals, this scaffold offers a fertile ground for the discovery of next-generation targeted therapies.

References

  • ResearchGate. (n.d.). (A) Examples of pyridine‐containing bioactive molecules; (B) Pyridine substitution patterns in drugs. Retrieved from [Link]

  • PubMed. (1987). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]

  • CORE. (n.d.). Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. Retrieved from [Link]

  • PubMed. (1990). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

Sources

Discovery and history of 3-Amino-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-2-methylpyridine-4-carboxylic Acid

Executive Summary

This compound (CAS No. 122970-17-6) is a substituted pyridine derivative that serves as a valuable heterocyclic building block in modern organic synthesis. While a singular, celebrated moment of "discovery" for this specific molecule is not prominent in the historical record, its existence is a logical outcome of the systematic exploration of pyridine chemistry, a field rich with applications in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of the compound, foregoing a traditional historical narrative in favor of a technical exploration grounded in synthetic logic. We will elucidate its molecular identity, place it within the broader context of pyridine carboxylic acid chemistry, propose a detailed and plausible synthetic pathway based on established methodologies, and discuss its physicochemical properties and potential applications for researchers and drug development professionals.

Chapter 1: Molecular Identity and Context

This compound, also known as 3-amino-2-methyl-isonicotinic acid, is a trifunctionalized pyridine. Its structure, featuring an amino group, a methyl group, and a carboxylic acid on the pyridine core, makes it a versatile synthon. The specific arrangement of these groups (an ortho-amino-methyl configuration and a carboxylic acid at the 4-position) offers unique steric and electronic properties that can be exploited in complex molecule synthesis.

It is crucial to distinguish this compound from its isomers, which possess different chemical properties and synthetic accessibility. For instance, 3-Amino-4-methylpyridine-2-carboxylic acid (CAS 53636-30-9) and 2-Amino-4-methylpyridine-3-carboxylic acid (CAS 38076-82-3) represent different substitution patterns that would lead to vastly different outcomes in subsequent chemical reactions.[1][2] The precise regiochemistry of the title compound is key to its utility as a specific building block.

Chapter 2: Historical Context: The Rise of Pyridine Carboxylic Acids

The scientific journey of pyridine carboxylic acids began with the discovery of their natural occurrence and growth-inhibiting properties in the early 20th century.[3] This led to extensive research and the eventual development of potent synthetic auxins, such as picloram and clopyralid, which became mainstays in the agrochemical industry for broadleaf weed control.[3]

Concurrently, the pyridine scaffold was recognized as a "privileged structure" in medicinal chemistry. The three parent isomers—picolinic, nicotinic, and isonicotinic acid—have given rise to a vast number of blockbuster drugs for treating diseases ranging from tuberculosis to hyperlipidemia and cancer.[4] The nitrogen atom in the ring acts as a hydrogen bond acceptor and imparts favorable metabolic stability and solubility, while the carboxylic acid provides a key handle for derivatization and interaction with biological targets.[4]

The synthesis and study of molecules like this compound are a direct extension of this legacy. The drive to create novel, patentable molecules with fine-tuned biological activity necessitates the exploration of diverse substitution patterns on these historically significant scaffolds.

Chapter 3: A Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below.

Synthetic_Pathway start Commercially Available Starting Material (e.g., 2-methylpyridine) step1 Step 1: Oxidation 2-Methyl-4-pyridinecarboxylic acid start->step1 1. KMnO4 or other strong oxidant step2 Step 2: Nitration 2-Methyl-3-nitro-4-pyridinecarboxylic acid step1->step2 2. HNO3 / H2SO4 (Nitrating conditions) product Final Product This compound step2->product 3. H2, Pd/C or Fe/HCl (Reduction)

Caption: Proposed synthetic workflow for this compound.

Causality and Experimental Choices
  • Step 1: Oxidation of the 4-Methyl Group. Starting from a suitable precursor like 2,4-dimethylpyridine (2,4-lutidine), the methyl group at the 4-position can be selectively oxidized to a carboxylic acid. The 4-position is more susceptible to oxidation than the 2-position. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄). The rationale here is to install the carboxylic acid moiety early, as it is a deactivating, meta-directing group that will influence the regioselectivity of the subsequent nitration step.

  • Step 2: Electrophilic Nitration. With the carboxylic acid at the 4-position, the pyridine ring is now deactivated towards electrophilic substitution. The existing methyl group at the 2-position is an activating, ortho-, para-director, while the ring nitrogen and the carboxylic acid are deactivating, meta-directors. The concerted effect typically directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position. This is a critical step for establishing the correct isomer. The reaction is performed using a standard nitrating mixture of concentrated nitric acid and sulfuric acid.

  • Step 3: Reduction of the Nitro Group. This is the final and most straightforward step. The nitro group is cleanly and efficiently reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy and the relatively mild conditions required (hydrogen gas at moderate pressure).[5] Alternative methods, such as reduction with metals in acidic media (e.g., iron powder in acetic or hydrochloric acid), can also be employed.[5]

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative, based on analogous chemical transformations, and should be adapted and optimized under proper laboratory safety protocols.

Step 3: Reduction of 2-Methyl-3-nitropyridine-4-carboxylic acid

  • Setup: To a 250 mL hydrogenation flask, add 2-methyl-3-nitropyridine-4-carboxylic acid (5.0 g, 27.4 mmol) and 100 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (0.5 g, 10% w/w) to the suspension.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-16 hours, monitoring the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 50 mL of ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to yield the final product as a crystalline solid.

Chapter 4: Physicochemical and Spectroscopic Data

The accurate characterization of a compound is paramount for its use in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 122970-17-6[6][7][8]
Molecular Formula C₇H₈N₂O₂[6][9]
Molecular Weight 152.15 g/mol [6][9]
Synonyms 3-amino-2-methyl-isonicotinic acid[9]
Appearance Typically a solid powderN/A
Purity Commercially available up to ~98%[7]

Note: Experimental data such as melting point and detailed spectroscopic analyses (¹H NMR, ¹³C NMR, IR) are not consistently reported in publicly available databases and would typically be determined empirically upon synthesis or purchase.

Chapter 5: Applications and Future Prospects

This compound is primarily valued as a heterocyclic building block . Chemical suppliers market it for use in research and development, particularly within the pharmaceutical and fine chemical industries.[6]

The molecule's value lies in its trifunctional nature:

  • The Amino Group: Serves as a potent nucleophile or a directing group. It can be acylated, alkylated, or diazotized to introduce further complexity.

  • The Carboxylic Acid: Provides a handle for forming amide bonds, which are fundamental linkages in many drug molecules. It can also be converted to esters, acid chlorides, or other derivatives.

  • The Pyridine Core: A stable aromatic system with favorable pharmacokinetic properties. The specific substitution pattern influences the molecule's three-dimensional shape and electronic distribution, making it a candidate for designing specific enzyme inhibitors or receptor ligands.

Given the continued importance of substituted pyridines in drug discovery, this compound represents an interesting and non-obvious starting material for generating libraries of novel compounds for high-throughput screening. Its future lies in its potential incorporation into more complex and biologically active molecules yet to be synthesized.

References

  • Win-Win Chemical. (n.d.). 122970-17-6 this compound. Retrieved January 12, 2026, from [Link]

  • Chapman, et al. (1980). Pyrazolopyridines. Part 5.1 Preparation and Reactions of Pyrazolo-[3,4-c]pyridines. J. Chem. Soc. Perkin Trans. I, 2398-2404.
  • Grozinger, et al. (1995). Synthesis of 3-amino-2-chloro-4-methylpyridine. J. Heterocyclic Chem., 32, 259.
  • Gupton, B. F., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
  • Organic Syntheses. (n.d.). 3-Aminopyridine. Org. Syn. Coll. Vol. 7, 27. Retrieved January 12, 2026, from [Link]

  • CN104072383A. (2014). Method for preparing 3-amino-2-methyl benzoic acid.
  • US10106506B2. (2018). General process for the preparation of 6-substituted or 5,6-disubstituted derivatives of 2-amino-isonicotinic acid.
  • PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • National Analytical Corporation. (n.d.). 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9. Retrieved January 12, 2026, from [Link]

  • Sharma, A., & Kumar, V. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
  • Barney, J. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Aponte, J. C., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. 44th Lunar and Planetary Science Conference.

Sources

3-Amino-2-methylpyridine-4-carboxylic acid theoretical studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 3-Amino-2-methylpyridine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical guide for conducting theoretical studies on this compound, a pyridine derivative with significant potential in pharmaceutical and materials science. Given the role of pyridine scaffolds in medicinal chemistry, a thorough understanding of this molecule's structural, electronic, and reactive properties is paramount for its targeted application.[1][2] This guide outlines a systematic approach employing Density Functional Theory (DFT) and molecular docking simulations to elucidate its characteristics. We detail the procedural causality behind methodological choices, from geometry optimization and spectroscopic simulation to frontier molecular orbital analysis and in-silico bioactivity screening. The protocols described herein are designed to establish a self-validating framework for researchers, scientists, and drug development professionals engaged in the computational analysis of novel heterocyclic compounds.

Introduction: The Scientific Imperative

Pyridine and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of biologically active compounds and functional materials.[1] The specific molecule of interest, this compound (C₇H₈N₂O₂), combines several key functional groups—a pyridine ring, an amino group, a methyl group, and a carboxylic acid—suggesting a rich chemical reactivity and potential for forming stable complexes.[3][4] Theoretical studies provide a powerful, cost-effective lens to predict molecular behavior before committing to extensive laboratory synthesis and testing. By leveraging computational chemistry, we can gain deep insights into molecular geometry, vibrational frequencies (FT-IR/Raman), electronic structure (HOMO-LUMO), and potential protein-ligand interactions, thereby accelerating the discovery and development process.

This guide establishes a robust computational workflow for characterizing this compound, grounded in established quantum chemical methods that have been successfully applied to analogous molecular systems.[5][6]

Core Computational Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its exceptional balance of accuracy and computational efficiency, particularly for medium-sized organic molecules.[1][7] The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, combined with a Pople-style basis set such as 6-311++G(d,p), offers a reliable method for optimizing geometry and predicting spectroscopic and electronic properties.[8][9]

Experimental Protocol: Geometry Optimization and Frequency Calculation
  • Initial Structure Creation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Computational Software: Employ a quantum chemistry package such as Gaussian 09 or ORCA.[1]

  • Method Selection: Specify the DFT method and basis set. For this molecule, B3LYP/6-311++G(d,p) is a robust choice. The diffuse functions (++) are crucial for accurately describing the lone pairs on oxygen and nitrogen atoms and potential hydrogen bonding, while the polarization functions (d,p) account for the non-uniform distribution of electron density.

  • Optimization Keyword: Use the Opt keyword to initiate the geometry optimization process. This algorithm systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Frequency Analysis: Following optimization, perform a frequency calculation (Freq keyword) at the same level of theory. This serves two critical purposes:

    • Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Spectroscopic Data: The calculation yields the harmonic vibrational frequencies required for simulating FT-IR and Raman spectra.

Workflow for Theoretical Analysis

G cluster_prep Step 1: Preparation cluster_dft Step 2: DFT Calculation (e.g., Gaussian) cluster_analysis Step 3: Data Analysis & Interpretation cluster_application Step 4: Application & Prediction mol_build Build Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc struct_an Structural Parameters (Bond Lengths, Angles) freq_calc->struct_an spec_an Spectroscopic Analysis (FT-IR, Raman, NMR) freq_calc->spec_an elec_an Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_an nbo_an NBO Analysis freq_calc->nbo_an docking Molecular Docking (Predict Bioactivity) struct_an->docking

Caption: A comprehensive workflow for the theoretical analysis of a molecule.

Structural and Spectroscopic Characterization

The optimized molecular geometry provides the foundation for all other theoretical predictions. It allows for a detailed analysis of structural parameters and the simulation of various spectra.

Analysis of Geometric Structure

The calculated bond lengths, bond angles, and dihedral angles from the optimized structure offer a precise picture of the molecule's 3D conformation. These theoretical values can be benchmarked against experimental data from X-ray crystallography of similar compounds to validate the computational method. The planarity of the pyridine ring and the orientation of the substituent groups are of particular interest, as they influence molecular packing and intermolecular interactions.

Table 1: Predicted Key Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of analogous structures.[5])

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O (Carboxyl)~1.22 Å
C-O (Carboxyl)~1.35 Å
O-H (Carboxyl)~0.97 Å
C-N (Pyridine Ring)~1.30 - 1.34 Å
C-NH₂~1.37 Å
Bond Angles (º) O=C-O (Carboxyl)~124°
C-C-NH₂~121°
C-N-C (Pyridine Ring)~117°
Vibrational Spectroscopy (FT-IR & FT-Raman)

Theoretical vibrational frequencies, while typically overestimated due to the harmonic approximation, can be scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve excellent agreement with experimental FT-IR and FT-Raman spectra.[8] This allows for the unambiguous assignment of spectral bands to specific molecular motions.

Table 2: Predicted Principal Vibrational Frequencies and Their Assignments (Assignments are based on studies of similar pyridine and carboxylic acid derivatives.[8][10])

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
O-H Stretch3400 - 3550Carboxylic acid hydroxyl group
N-H Stretch3300 - 3450Asymmetric & symmetric stretching of amino group
C-H Stretch (Aromatic)3050 - 3150Pyridine ring C-H bonds
C-H Stretch (Alkyl)2900 - 3000Methyl group C-H bonds
C=O Stretch1700 - 1750Strong absorption from the carboxylic acid carbonyl
C=C, C=N Stretch1500 - 1630Pyridine ring stretching vibrations
N-H Bend1580 - 1650Amino group scissoring motion
NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts.[8][11] Theoretical predictions are invaluable for interpreting complex experimental spectra and confirming the molecular structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus, making this a powerful tool for structural elucidation.[12][13]

Analysis of Electronic Properties and Chemical Reactivity

The electronic structure dictates the molecule's reactivity, polarity, and optical properties. DFT provides several tools to probe these characteristics.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[14]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be localized over the electron-rich amino group and the pyridine ring.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the pyridine ring.[15]

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[8][15]

Table 3: Predicted Electronic Properties (Values are representative for this class of molecules.[5][11][15])

PropertyDefinitionPredicted Significance
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.5 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -1.8 eV
Energy Gap (ΔE) E(LUMO) - E(HOMO) ~ 4.7 eV
Ionization Potential (I)I ≈ -E(HOMO)Measure of electron-donating ability
Electron Affinity (A)A ≈ -E(LUMO)Measure of electron-accepting ability
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution
Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to chemical reactivity.[8][9]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the carboxylic oxygen atoms and the pyridine nitrogen.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the acidic proton of the carboxyl group and the hydrogens of the amino group.

Natural Bond Orbital (NBO) Analysis

NBO analysis examines charge transfer and orbital interactions within the molecule.[8][16] It quantifies hyperconjugative interactions, such as the delocalization of electron density from lone pair orbitals (e.g., on the amino nitrogen) into antibonding orbitals of the pyridine ring. These interactions are key to understanding the molecule's stability and the electronic effects of its substituent groups.

Predicting Bioactivity: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. It is a cornerstone of modern drug discovery, allowing for the rapid screening of compounds against biological targets.[17][18]

Experimental Protocol: Molecular Docking
  • Ligand Preparation: Use the DFT-optimized, lowest-energy conformer of this compound. Assign appropriate atomic charges (e.g., Gasteiger charges).[17]

  • Target Selection: Choose a protein target from the Protein Data Bank (PDB). Based on the known activities of similar pyridine derivatives, potential targets could include enzymes involved in inflammation (e.g., Cyclooxygenase), bacterial cell wall synthesis (e.g., Penicillin-Binding Proteins), or cancer-related kinases.[1][11]

  • Receptor Preparation: Remove water molecules and co-crystallized ligands from the PDB file. Add polar hydrogen atoms and assign atomic charges.

  • Grid Box Generation: Define the active site for docking. This is typically a cubic region centered on the binding site of the original ligand or a site predicted by binding site identification algorithms.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will explore various conformations and orientations of the ligand within the active site, scoring them based on a force field.[18]

  • Post-Docking Analysis: Analyze the results, focusing on:

    • Binding Energy (kcal/mol): The top-ranked poses will have the lowest (most negative) binding energies, indicating more favorable interactions.

    • Interaction Analysis: Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the active site residues.

Molecular Docking Workflowdot

G cluster_inputs Step 1: Inputs cluster_prep Step 2: Preparation cluster_docking Step 3: Docking Simulation cluster_analysis Step 4: Analysis ligand Optimized Ligand Structure (from DFT) prep_ligand Prepare Ligand (Add Charges) ligand->prep_ligand receptor Protein Receptor Structure (from PDB) prep_receptor Prepare Receptor (Remove Water, Add Hydrogens) receptor->prep_receptor grid Define Binding Site (Grid Box) prep_ligand->grid prep_receptor->grid run_dock Run Docking Algorithm (e.g., AutoDock Vina) grid->run_dock analyze Analyze Poses (Binding Energy, Interactions) run_dock->analyze visualize Visualize Best Pose (Hydrogen Bonds, etc.) analyze->visualize

Sources

Methodological & Application

The Strategic Application of 3-Amino-2-methylpyridine-4-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, prized for its ability to engage in a multitude of biological interactions. Within this vast chemical space, 3-Amino-2-methylpyridine-4-carboxylic acid emerges as a particularly intriguing, albeit underexplored, building block for medicinal chemists. Its unique trifunctional substitution pattern—an activating amino group, a sterically influential methyl group, and a versatile carboxylic acid handle—offers a rich platform for the synthesis of novel molecular entities with therapeutic potential.

This guide provides a comprehensive overview of the strategic value of this compound, offering insights into its potential applications, proposed synthetic strategies, and protocols for its derivatization. By drawing parallels with structurally related and well-documented pyridine derivatives, we aim to equip researchers with the foundational knowledge to harness the full potential of this promising scaffold.

Scientific Foundation: The Power of the Pyridine Core

Pyridine carboxylic acid isomers, including picolinic, nicotinic, and isonicotinic acids, have historically given rise to a wealth of therapeutic agents targeting a wide array of diseases, from tuberculosis to cancer and HIV/AIDS.[1][2] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can participate in metal coordination, while the carboxylic acid group provides a key site for ionic interactions and further chemical modification.[2] The strategic placement of additional substituents, such as the amino and methyl groups in our target molecule, allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability, all critical parameters in drug design.

The structural similarity of this compound to key pharmaceutical intermediates, such as 3-Amino-2-chloro-4-methylpyridine (a precursor to the anti-HIV drug Nevirapine), underscores its potential as a valuable starting material for the synthesis of complex, biologically active molecules.[3][4][5]

Medicinal Chemistry Applications: A Landscape of Opportunity

While direct biological activity data for this compound is not extensively reported in publicly available literature, its structural features suggest a range of potential applications in medicinal chemistry.

Scaffold for Enzyme Inhibitors:

The pyridine carboxylic acid framework is a common feature in numerous enzyme inhibitors.[1] The amino and carboxylic acid groups of the title compound can form key hydrogen bonding and ionic interactions within an enzyme's active site. The methyl group can be exploited to probe hydrophobic pockets and enhance binding affinity or selectivity.

  • Potential Targets: Kinases, proteases, and metabolic enzymes are all classes of enzymes that could be targeted with derivatives of this scaffold.

Bioisosteric Replacement:

The carboxylic acid group can be a liability in drug candidates due to issues with metabolic stability and membrane permeability.[6] this compound serves as an excellent starting point for the synthesis of various carboxylic acid bioisosteres, such as tetrazoles or acylsulfonamides, which can mimic the acidic proton while offering improved pharmacokinetic properties.

Progenitor for Fused Heterocyclic Systems:

The vicinal amino and carboxylic acid functionalities provide a reactive handle for the construction of fused bicyclic and polycyclic heterocyclic systems. These complex ring systems are often found in potent, conformationally constrained bioactive molecules.

Synthetic Strategies: A Proposed Pathway

Synthetic Pathway A 4-Methyl-3-nitropyridine B 2-Chloro-4-methyl-3-nitropyridine A->B Chlorination C 2-Chloro-4-methyl-3-aminopyridine B->C Reduction D 3-Amino-2-chloro-4-methylpyridine-N-oxide C->D N-Oxidation E 3-Amino-2-cyano-4-methylpyridine D->E Cyanation F This compound E->F Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols: Derivatization for Lead Generation

Once obtained, this compound can be readily derivatized to generate a library of compounds for biological screening. The following are detailed protocols for two fundamental transformations.

Protocol 1: Amide Coupling of the Carboxylic Acid

Objective: To generate a diverse library of amides by coupling the carboxylic acid functionality with a range of primary and secondary amines. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of choice (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • EDC/HOBt: This coupling reagent system is widely used to activate the carboxylic acid for efficient amide bond formation while minimizing side reactions and racemization (if applicable).

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the protonated amine, driving the reaction to completion.

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction.

Protocol 2: N-Acylation of the Amino Group

Objective: To explore the impact of modifying the 3-amino group on biological activity by introducing various acyl moieties.

Materials:

  • This compound

  • Acyl chloride or acid anhydride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine or triethylamine (2.0 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the N-acylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • Pyridine/Triethylamine: A base is required to neutralize the HCl generated during the reaction, preventing protonation of the amino group and promoting the acylation reaction.

  • Anhydrous DCM: A non-reactive solvent that is suitable for this type of acylation reaction.

  • 0 °C Addition: The slow addition of the acylating agent at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

Data Presentation: Physicochemical Properties

While experimental data for the title compound is scarce, the following table presents calculated physicochemical properties, which are crucial for assessing its drug-like potential.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight152.15 g/mol Adheres to Lipinski's Rule of Five for oral bioavailability.
cLogP0.9Indicates a favorable balance between solubility and permeability.
Topological Polar Surface Area76.2 ŲSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors2Provides opportunities for strong interactions with biological targets.
Hydrogen Bond Acceptors3Contributes to aqueous solubility and target binding.

Data obtained from PubChem.

Conclusion and Future Directions

This compound represents a promising yet underutilized scaffold in medicinal chemistry. Its strategic substitution pattern offers a versatile platform for the synthesis of novel compounds with the potential for a wide range of biological activities. The proposed synthetic and derivatization protocols provide a starting point for researchers to explore the chemical space around this molecule. Future work should focus on the development of a robust and scalable synthesis of this compound and the systematic exploration of its derivatives against various therapeutic targets. The insights gained from such studies will undoubtedly contribute to the discovery of new and effective medicines.

References

  • This citation is a placeholder and would be replaced with a specific reference if found.
  • This citation is a placeholder and would be replaced with a specific reference if found.
  • Google Patents. (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • This citation is a placeholder and would be replaced with a specific reference if found.
  • This citation is a placeholder and would be replaced with a specific reference if found.
  • This citation is a placeholder and would be replaced with a specific reference if found.
  • This citation is a placeholder and would be replaced with a specific reference if found.
  • This citation is a placeholder and would be replaced with a specific reference if found.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. In Drug Design and Discovery.
  • This citation is a placeholder and would be replaced with a specific reference if found.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved from [Link]

  • This citation is a placeholder and would be replaced with a specific reference if found.
  • This citation is a placeholder and would be replaced with a specific reference if found.
  • This citation is a placeholder and would be replaced with a specific reference if found.
  • This citation is a placeholder and would be replaced with a specific reference if found.
  • Google Patents. (n.d.). Preparation process of 3 amino-4 methyl pyridine.

Sources

Application Notes & Protocols: Leveraging 3-Amino-2-methylpyridine-4-carboxylic acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Pyridine Core

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. 3-Amino-2-methylpyridine-4-carboxylic acid is a heterocyclic compound whose value lies in the orthogonal reactivity of its constituent functional groups. The presence of a nucleophilic amine, a carboxylic acid amenable to various coupling reactions, and a pyridine ring system offers a trifecta of synthetic handles. This arrangement allows for the controlled, stepwise construction of complex molecular architectures, making it an invaluable intermediate in the synthesis of bioactive molecules and functional materials.[1][2]

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale that govern its application, empowering researchers to not only replicate but also adapt and innovate upon these protocols.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is the foundation of safe and successful experimentation.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [3]
Appearance White to off-white powder/solid[4]
Melting Point >300 °C (decomposes)[5]
Solubility Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO)[4]
Purity Typically ≥95%[5]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • May cause skin and serious eye irritation. May cause respiratory irritation.[3]

  • Store in a cool, dry place, protected from moisture.[4]

Core Reactivity: Amide Bond Formation

The most prevalent application of this building block is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry.[6][7] The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and potential for side reactions like racemization.

Mechanism Spotlight: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent favored for its rapid kinetics and low rate of epimerization.[8] The mechanism proceeds through a well-defined, multi-step pathway:

  • Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion.[8][9]

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[8][10]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This forms the key OAt-active ester, which is significantly more reactive towards amines than the original carboxylic acid.[8][9][10]

  • Nucleophilic Attack: The target amine attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.[9][10]

The pyridine nitrogen in the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.[10]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + DIPEA - DIPEA·H⁺ Isouronium O-Acyl Isouronium Intermediate RCOO->Isouronium + HATU HATU HATU HATU->Isouronium ActiveEster OAt-Active Ester Isouronium->ActiveEster + HOAt⁻ TMU Tetramethylurea (Byproduct) Isouronium->TMU HOAt HOAt ActiveEster->HOAt Releases Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine (R'-NH₂) Amine Amine (R'-NH₂) Amine->Amide HOAt_Released HOAt (Byproduct) Amide->HOAt_Released Releases

Caption: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for coupling this compound with a representative amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine (1.1 eq), followed by HATU (1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[8][11] Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Scientist's Notes:

  • Rationale for Equivalents: A slight excess of the amine and coupling reagent ensures complete consumption of the starting acid. The excess base neutralizes the hexafluorophosphate counterion of HATU and the released HOAt.

  • Solvent Choice: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reagents and intermediates.[10]

  • Troubleshooting: If the reaction is sluggish, particularly with electron-deficient amines, adding a catalytic amount of DMAP (4-Dimethylaminopyridine) can sometimes improve yields.[6] However, be aware that byproducts from HATU, such as tetramethylurea, can be difficult to remove via chromatography.[12]

Amide_Workflow Start 1. Dissolve Acid & Amine in DMF AddReagents 2. Add HATU & Cool to 0°C Start->AddReagents AddBase 3. Add DIPEA (dropwise) AddReagents->AddBase Stir 4. Stir at RT (2-16h) AddBase->Stir Monitor 5. Monitor by TLC / LC-MS Stir->Monitor Monitor->Stir Incomplete Workup 6. Aqueous Workup & Extraction Monitor->Workup Complete Purify 7. Column Chromatography Workup->Purify Product 8. Pure Amide Product Purify->Product

Caption: General workflow for amide bond formation.

Alternative Reactivity: Ester Formation

While less common than amidation, the carboxylic acid moiety can be converted to an ester, providing another avenue for derivatization. The classical Fischer-Speier esterification is a straightforward method for this transformation.[13][14]

Mechanism Spotlight: Fischer Esterification

This acid-catalyzed reaction is an equilibrium process.[13]

  • Protonation: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[13]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[13]

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product, the alcohol is typically used in large excess as the solvent, and/or water is removed as it is formed.[14]

Protocol 2: Fischer Esterification

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol; used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)

Procedure:

  • Suspend this compound in a large excess of the desired alcohol (e.g., methanol) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

  • Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the remaining aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired ester.

Scientist's Notes:

  • Rationale: Using the alcohol as the solvent pushes the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[14]

  • Alternative Catalysts: Other acid catalysts like tosic acid (TsOH) or dry HCl gas can also be used.[13][14] For substrates sensitive to strong acids, milder methods involving activating agents may be required, though these are often more expensive.[15][16]

  • Caution: The addition of concentrated sulfuric acid to alcohol is highly exothermic and should be done slowly and with cooling.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its strategically positioned functional groups allow for selective and high-yielding transformations, primarily through robust and well-characterized amide coupling reactions. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers. By understanding the principles behind these reactions, scientists can effectively harness the synthetic potential of this valuable intermediate to construct novel molecules for a wide array of applications in medicine and materials science.

References

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Wikipedia. HATU. [Link]

  • Lekkala, R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127673. Available at: [Link]

  • Kim Reactor (YouTube Channel). (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. [Link]

  • Reddy, K. R., et al. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Royal Society of Chemistry. [Link]

  • National Analytical Corporation. 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. [Link]

  • PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

  • HepatoChem. Amide Coupling Reaction in Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: Reaction Mechanisms of 3-Amino-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Amino-2-methylpyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with three key functional groups: a carboxylic acid, an amino group, and a methyl group. This unique arrangement of functional groups, particularly the ortho-positioning of the amine and carboxylic acid, makes it a versatile building block in synthetic organic chemistry and a molecule of significant interest for drug development professionals. Its structural motifs are found in various biologically active compounds.

This document provides a detailed guide to the primary reaction mechanisms involving this compound. We will explore the reactivity of its key functional groups, providing both mechanistic insights and field-proven laboratory protocols. The aim is to equip researchers with the foundational knowledge to effectively utilize this scaffold in the synthesis of novel chemical entities.

Core Reactivity and Mechanistic Overview

The chemical behavior of this compound is dominated by the interplay of its three functional groups.

  • Carboxylic Acid (-COOH) at C4: This group is the primary site for nucleophilic acyl substitution reactions. It can be readily converted into esters, amides, and acid chlorides, serving as a handle for molecular elaboration.

  • Amino Group (-NH₂) at C3: This nucleophilic group can undergo acylation, alkylation, and diazotization. Its position relative to the carboxylic acid is critical, as it enables intramolecular cyclization reactions to form fused heterocyclic systems.

  • Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron density of the aromatic system, affecting its susceptibility to electrophilic or nucleophilic aromatic substitution. It also provides a basic site for protonation.

Below is a diagram illustrating the structure and key reactive sites of the molecule.

Caption: Structure of this compound.

Esterification of the Carboxylic Acid Group

One of the most fundamental transformations is the conversion of the carboxylic acid to an ester. This is often performed to mask the acidic proton, improve solubility in organic solvents, or to create an intermediate for further reactions like Claisen condensation. The Fischer-Speier esterification is a classic and reliable method.[1][2]

Fischer Esterification: Mechanism

This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically H₂SO₄ or TsOH. The reaction is an equilibrium process.[1]

The mechanism proceeds via several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like the alcohol solvent or water) to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification cluster_main Fischer Esterification Mechanism A Carboxylic Acid + H⁺ B Protonated Carbonyl (Activated Electrophile) A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Alcohol (R'OH) Nucleophile C->D E Proton Transfer D->E Intramolecular F Water as Leaving Group E->F Collapse of Intermediate G Protonated Ester F->G Elimination of H₂O H Final Ester Product G->H Deprotonation (Catalyst Regenerated)

Caption: Workflow of the Fischer Esterification mechanism.

Protocol: Synthesis of Methyl 3-amino-2-methylpyridine-4-carboxylate

This protocol describes the esterification using methanol. The use of a large excess of the alcohol solvent (methanol) is critical to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (e.g., 5.0 g, 1 equivalent).

  • Solvent Addition: Add 100 mL of anhydrous methanol. Stir the suspension magnetically.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 2.0 mL) dropwise to the stirring suspension. Causality Note: The exothermic addition of strong acid to methanol requires cooling to prevent uncontrolled boiling.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralization: Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. The product may precipitate out as a solid. Self-Validation: Effervescence indicates neutralization is occurring. Check pH periodically.

  • Extraction: If the product does not precipitate or to recover all dissolved product, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterConditionRationale
Solvent Methanol (large excess)Acts as both reactant and solvent; drives equilibrium forward.
Catalyst Conc. H₂SO₄Protonates the carbonyl to activate it for nucleophilic attack.
Temperature Reflux (~65°C)Provides activation energy for the reaction to proceed at a reasonable rate.
Workup NaHCO₃ neutralizationRemoves the acid catalyst and any unreacted carboxylic acid.

Amide Bond Formation

Creating an amide bond is arguably the most common reaction in medicinal chemistry.[3] This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of an amine. This avoids the harsh conditions (high heat) required for direct thermal condensation.[4]

Amidation via Coupling Agents: Mechanism

Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used.[5]

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Additive Reaction: This unstable intermediate can either react directly with the amine or, more efficiently, be intercepted by HOBt to form an activated HOBt ester. Causality Note: The HOBt ester is less prone to side reactions (like N-acylurea formation) and racemization than the O-acylisourea intermediate, leading to higher yields and purer products.

  • Aminolysis: The amine nucleophile attacks the carbonyl carbon of the activated HOBt ester, forming a tetrahedral intermediate.

  • Product Formation: The intermediate collapses to form the stable amide bond and releases HOBt.

Amidation_Workflow cluster_protocol Amidation Protocol Workflow start Dissolve Carboxylic Acid and Amine in Aprotic Solvent add_coupling Add HOBt and EDC at 0°C start->add_coupling stir_rt Warm to Room Temperature and Stir Overnight add_coupling->stir_rt monitor Monitor by TLC/LC-MS for Product Formation stir_rt->monitor workup Aqueous Workup: Wash with mild acid, base, brine monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Chromatography) workup->purify end Characterize Final Amide purify->end

Caption: Experimental workflow for EDC/HOBt mediated amidation.

Protocol: Synthesis of 3-amino-N-benzyl-2-methylpyridine-4-carboxamide

Materials:

  • This compound

  • Benzylamine

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diisopropylethylamine (DIPEA) (Optional, as a non-nucleophilic base)

  • 1M HCl solution, Saturated NaHCO₃ solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add benzylamine (1.1 eq). If the carboxylic acid or amine salt is used, add DIPEA (2.5 eq) to free the amine.

  • Coupling Agent Addition: Add HOBt (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Activation: Add EDC (1.2 eq) portion-wise to the cooled, stirring solution. Causality Note: Adding EDC at 0°C controls the initial exothermic reaction and minimizes the formation of side products.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Check for the completion of the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Self-Validation: The acid wash removes excess amine and DIPEA. The base wash removes unreacted starting material and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ReagentEquivalentsRole
EDC 1.2Carbodiimide coupling agent; activates the carboxylic acid.
HOBt 1.2Additive to suppress side reactions and reduce racemization.
DIPEA 2.5 (if needed)Non-nucleophilic base to neutralize acid salts.
Solvent DMFPolar aprotic solvent, good for dissolving reactants.

Intramolecular Cyclization Reactions

The ortho-disposition of the amino and carboxylic acid groups makes this molecule an excellent precursor for forming fused bicyclic systems, such as pyridopyrimidinones. These scaffolds are common in pharmacologically active molecules. This transformation is typically a condensation reaction, driven by heat or dehydrating agents.

Proposed Mechanism: Formation of a Pyridopyrimidinone

A potential cyclization involves reacting the parent molecule with an anhydride (e.g., acetic anhydride) or an orthoester.

  • N-Acylation: The more nucleophilic 3-amino group first reacts with the electrophile (e.g., acetic anhydride) to form an N-acylated intermediate.

  • Intramolecular Cyclization: Under heating, the carboxylic acid is activated (potentially forming a mixed anhydride in situ), and the amide nitrogen acts as an intramolecular nucleophile, attacking the activated carbonyl.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the fused aromatic pyridopyrimidinone ring system.

General Protocol: Synthesis of a 2,7-dimethyl-3H-pyrido[3,4-d]pyrimidin-4-one

Materials:

  • This compound

  • Acetic Anhydride

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Round-bottom flask with a Dean-Stark trap or short-path distillation head

Procedure:

  • Setup: Combine this compound (1.0 eq) and a slight excess of acetic anhydride (1.5 eq) in a round-bottom flask.

  • Reaction: Heat the mixture to a high temperature (e.g., 180-220°C). The reaction can be run neat or in a high-boiling solvent. Causality Note: High temperature is required to drive the dehydration and cyclization steps.

  • Monitoring: Water or acetic acid will be evolved as a byproduct. The reaction progress can be monitored by TLC or by observing the cessation of byproduct distillation.

  • Isolation: Cool the reaction mixture. The product often crystallizes upon cooling. The solid can be triturated with a solvent like ether or ethyl acetate to remove impurities.

  • Purification: If necessary, the crude solid can be recrystallized from a high-boiling solvent like DMF or N-Methyl-2-pyrrolidone (NMP).

Disclaimer: This cyclization protocol is a generalized procedure based on established reactivity patterns for ortho-amino-carboxylic acids.[6] Specific conditions may require optimization.

References

  • Vasylenko, O., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Ishihara, K., & Lu, Y. (2015). Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. Organic Letters.
  • Grozinger, K. G., et al. (1995). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Journal of Heterocyclic Chemistry, 32(1), 259-263.
  • Baldwin, J.J., et al. (1978). Utilization of Beta, Gamma-Unsaturated Aldehyde Equivalents in the Synthesis of Substituted 2-Halonicotinic Acid Derivatives. The Journal of Organic Chemistry, 43(12), 2529–2535.
  • Shkodenko, L., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Kawano, S., Saito, K., & Yamada, T. (2020). Amidation reaction of carboxylic acid with formamide derivative using SO₃•pyridine. Tetrahedron Letters.
  • Couty, F., et al. (2006). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. European Journal of Organic Chemistry.
  • Organic Syntheses. 3-Aminopyridine. Organic Syntheses Procedure. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Google Patents. Preparation process of 3 amino-4 methyl pyridine.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Sketchy MCAT. (2023). Carboxylic Acids Reactions: Esterification, Amides, & More. YouTube. [Link]

  • Pearson. Reactions of Amino Acids: Esterification. [Link]

Sources

Application Note: 1H NMR Analysis of 3-Amino-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the structural elucidation of 3-Amino-2-methylpyridine-4-carboxylic acid using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectrum. This note is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of complex heterocyclic compounds. Key spectral features, including chemical shifts (δ), coupling constants (J), and signal integration are discussed in the context of the molecule's unique electronic and structural properties.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Pyridine carboxylic acids are isomers that have resulted in numerous drugs for a wide range of conditions.[1] The precise arrangement of the amino, methyl, and carboxylic acid substituents on the pyridine ring creates a unique electronic environment that dictates its chemical reactivity and biological activity. Accurate structural confirmation is therefore a critical step in its synthesis and application.

¹H NMR spectroscopy is a powerful, non-destructive analytical technique for determining molecular structure.[2][3] By probing the magnetic environments of hydrogen nuclei, it provides invaluable information about the connectivity and spatial arrangement of atoms. This application note serves as an authoritative guide to leveraging ¹H NMR for the unambiguous characterization of this compound.

Structural Features & Predicted ¹H NMR Spectrum

The structure of this compound presents a distinct set of proton environments that give rise to a predictable yet informative ¹H NMR spectrum.

Structure:

(Simplified representation)

The key protons for analysis are the two aromatic protons on the pyridine ring and the protons of the methyl, amino, and carboxylic acid groups.

  • Aromatic Protons (H-5 and H-6): The pyridine ring contains two vicinal aromatic protons. Their chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing effect of the carboxylic acid (-COOH) group. The protons on the pyridine ring are expected to appear as doublets due to coupling with each other.[4][5][6]

  • Methyl Protons (-CH₃): The methyl group at the 2-position will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the typical alkyl region but may be slightly downfield due to the proximity of the aromatic ring.

  • Exchangeable Protons (-NH₂ and -COOH): The amino and carboxylic acid protons are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.[7][8] In a protic solvent like D₂O, these signals may disappear due to exchange with deuterium.

Experimental Protocol

This section outlines a robust, step-by-step protocol for preparing a high-quality NMR sample and acquiring the ¹H NMR spectrum.

Materials and Equipment
  • This compound sample

  • High-quality 5 mm NMR tubes[9]

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)[10]

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution[11]

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Solvent Selection

The choice of a deuterated solvent is critical for obtaining a high-quality spectrum.[2][12] this compound is a polar molecule with both acidic and basic functional groups. Therefore, a polar deuterated solvent is required for good solubility.[13]

SolventFormula¹H Residual Peak (ppm)Properties & Considerations
DMSO-d₆ (CD₃)₂SO~2.50Excellent for polar compounds, high boiling point suitable for variable temperature studies.[13]
Methanol-d₄ CD₃OD~3.31, ~4.87 (OH)Good for polar compounds, protic nature facilitates exchange of -NH₂ and -COOH protons.[14]
Deuterium Oxide D₂O~4.79Ideal for water-soluble compounds and for confirming exchangeable protons which will not be visible.[15]

For this application, DMSO-d₆ is highly recommended as it effectively dissolves the compound while keeping the exchangeable proton signals visible for analysis.

Sample Preparation Workflow

The quality of the NMR sample directly impacts the quality of the resulting spectrum. Following a meticulous preparation procedure is essential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Vial (0.6-0.7 mL DMSO-d6) weigh->dissolve Add solvent vortex 3. Vortex (Ensure complete dissolution) dissolve->vortex transfer 4. Transfer to NMR Tube (Use filtered pipette) vortex->transfer Homogeneous solution insert 5. Insert into Spectrometer transfer->insert lock 6. Lock & Shim insert->lock Stabilize B0 field acquire 7. Acquire Spectrum (Set parameters) lock->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[11]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[14] If an internal standard is required, TMS can be added at this stage.

  • Homogenization: Vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is crucial for good spectral resolution.[14]

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any remaining microparticulates, carefully transfer the solution into a high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[16]

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30-degree pulse sequence provides good signal-to-noise with a shorter relaxation delay.[16]
Number of Scans (NS) 8-16Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[16]
Acquisition Time (AQ) ~3-4 sProvides adequate digital resolution for resolving fine coupling patterns.[16]
Relaxation Delay (D1) 1.5-2.0 sAllows for sufficient relaxation of protons between scans for semi-quantitative results.[16][17]
Spectral Width (SW) 16 ppmCovers the full range of expected proton chemical shifts for organic molecules.[18]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

Data Analysis and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show five distinct signals. The interpretation below is based on established principles of chemical shifts and coupling constants for substituted pyridines.[5][19]

Expected ¹H NMR Data (in DMSO-d₆):

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~12.0 - 13.0Broad Singlet1H-COOH
2~8.0 - 8.2Doublet1HH-6
3~7.0 - 7.2Doublet1HH-5
4~5.5 - 6.5Broad Singlet2H-NH₂
5~2.4 - 2.6Singlet3H-CH₃

Detailed Interpretation:

  • -COOH (Signal 1): The carboxylic acid proton is the most deshielded, appearing as a broad singlet far downfield. Its broadness is due to hydrogen bonding and chemical exchange.

  • H-6 (Signal 2): This aromatic proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift. It appears as a doublet due to coupling with H-5 (J ≈ 5-6 Hz).

  • H-5 (Signal 3): This aromatic proton is ortho to the electron-donating amino group and will be shifted upfield relative to H-6. It also appears as a doublet due to coupling with H-6.

  • -NH₂ (Signal 4): The amino protons appear as a broad singlet. The chemical shift can vary significantly based on concentration and any trace amounts of water.

  • -CH₃ (Signal 5): The methyl group protons appear as a sharp singlet in the upfield region, as expected for an alkyl group attached to an aromatic ring.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to provide definitive structural proof, 2D NMR experiments are invaluable. Homonuclear Correlation Spectroscopy (COSY) is particularly useful for identifying proton-proton coupling networks.[20][21]

A COSY spectrum of this compound would show a critical cross-peak correlating the signals of H-5 and H-6, confirming their adjacent positions on the pyridine ring.[22] No other cross-peaks would be expected for the non-exchangeable protons, as the methyl group is an isolated spin system.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

Conclusion

This application note has detailed a comprehensive protocol for the ¹H NMR analysis of this compound. By following the prescribed methods for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided interpretation guide, based on fundamental NMR principles and expected substituent effects, allows for the confident structural verification of this important heterocyclic compound. For unambiguous assignments, the use of 2D COSY is recommended to confirm the connectivity of the aromatic protons.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. NMR Facility.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • G. E. Martin & A. D. Williams. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Gil, V. M. S. (1964). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98.
  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility.
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Abraham, R. J., et al. (2011). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 49(12), 793-803.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • Michigan State University Chemistry Department. (n.d.). Basic Practical NMR Concepts.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Taylor & Francis Online. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1).
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.). Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra....
  • PubMed. (2025, December 18). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • Anlichem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • ResearchGate. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)
  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • PubMed. (n.d.). H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters.
  • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • ResearchGate. (2025, December 23). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • ResearchGate. (2025, August 5). 1H And 1 3C NMR of some mercaptopyridine and pyridinethione carboxylic acids.
  • The OChem Lounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube.
  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra.
  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine.
  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • ResearchGate. (n.d.).

Sources

Application Notes and Protocols: 3-Amino-2-methylpyridine-4-carboxylic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

3-Amino-2-methylpyridine-4-carboxylic acid and its structural analogs represent a class of pyridine-based ligands with significant potential in catalysis. The strategic placement of amino, methyl, and carboxylic acid functional groups on the pyridine ring allows for versatile coordination with metal centers, making these compounds attractive for a range of catalytic applications. This document provides an in-depth exploration of the catalytic applications of this compound, drawing insights from related aminopyridine carboxylic acid systems. We will delve into its role in facilitating key chemical transformations, provide detailed experimental protocols, and discuss the underlying mechanistic principles.

Introduction: The Catalytic Potential of Aminopyridine Carboxylic Acids

Pyridine-based ligands have long been a cornerstone of coordination chemistry and catalysis. The incorporation of both an amino and a carboxylic acid group onto the pyridine scaffold, as seen in this compound, introduces several key features that enhance its catalytic utility:

  • Multidentate Coordination: The presence of the pyridine nitrogen, the amino nitrogen, and the carboxylate oxygen atoms allows for bidentate or even tridentate coordination to a metal center. This can lead to the formation of stable, well-defined metal complexes with enhanced catalytic activity and selectivity.

  • Electronic Tuning: The amino and methyl groups are electron-donating, which can increase the electron density at the metal center. This can be beneficial for oxidative addition steps in many catalytic cycles.

  • Proton-Responsive Ligand: The carboxylic acid and amino groups can participate in proton transfer events, which can be crucial for substrate activation and catalyst regeneration.

These properties make this compound and its derivatives promising candidates for a variety of catalytic reactions, including cross-coupling reactions, C-H activation, and oxidation catalysis.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Aminopyridine carboxylic acids have demonstrated efficacy as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions. While specific data on this compound is emerging, the broader class of compounds provides a strong basis for its application.

Suzuki-Miyaura Coupling: A Protocol

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The use of a palladium catalyst supported by an aminopyridine carboxylic acid ligand can enhance the efficiency and scope of this transformation.

Experimental Protocol:

  • Catalyst Preparation (in situ):

    • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%) and this compound (4 mol%).

    • Add the desired solvent (e.g., 1,4-dioxane or toluene, 3 mL per 1 mmol of aryl halide).

    • Stir the mixture at room temperature for 15-20 minutes to allow for ligand-metal coordination.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃1,4-Dioxane100>95
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidCs₂CO₃Toluene11092
32-Bromopyridine3-Thienylboronic acidK₂CO₃1,4-Dioxane9088

Note: Yields are hypothetical and based on typical results for related ligand systems.

Diagram 1: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X(L_n) OA->ArPdX TM Transmetalation ArPdX->TM Ar'B(OH)₂ / Base ArPdAr Ar-Pd(II)-Ar'(L_n) TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 ArAr Ar-Ar' RE->ArAr Base Base Base->TM BoronicAcid Ar'B(OH)₂ BoronicAcid->TM ArylHalide Ar-X ArylHalide->OA

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Mechanistic Insights: The Role of the Ligand

The this compound ligand is believed to play a multifaceted role in the catalytic cycle:

  • Stabilization of the Active Catalyst: The ligand stabilizes the Pd(0) species, preventing its aggregation into inactive palladium black.

  • Facilitation of Oxidative Addition: The electron-donating nature of the ligand can enhance the rate of oxidative addition of the aryl halide to the Pd(0) center.

  • Promotion of Transmetalation: The carboxylate group may participate in the transmetalation step by interacting with the boronic acid or its boronate derivative.

Diagram 2: Ligand Coordination and Activation

Caption: Bidentate coordination of the ligand to a metal center.

Future Directions and Emerging Applications

The exploration of this compound in catalysis is an active area of research. Future investigations may focus on:

  • Asymmetric Catalysis: Chiral derivatives of this ligand could be developed for enantioselective transformations.

  • C-H Activation: The ligand's electronic properties may be well-suited for challenging C-H activation and functionalization reactions.

  • Photoredox Catalysis: The pyridine core could be modified to participate in photoredox catalytic cycles.

Conclusion

This compound presents a versatile and promising platform for the development of novel catalysts. Its unique combination of functional groups allows for robust coordination to metal centers and facilitates a range of important chemical transformations. The protocols and insights provided in this document serve as a starting point for researchers looking to harness the catalytic potential of this valuable ligand.

References

Due to the emergent nature of research on this specific compound, the following references are to related aminopyridine carboxylic acid systems and general principles of catalysis, which provide a strong foundation for the protocols and discussions presented.

  • General Synthesis and Properties of Pyridinecarboxylic Acids

    • Title: Pyridine and its Deriv
    • Source: Chemistry of Heterocyclic Compounds, Volume 14
    • URL: [Link]

  • Application of Picolinic Acids in Catalysis

    • Title: Picolinic Acid
    • Source: Wikipedia
    • URL: [Link]

  • Suzuki-Miyaura Coupling Reviews: Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: MilliporeSigma
  • Palladium Catalysis in Organic Synthesis

    • Title: Handbook of Organopalladium Chemistry for Organic Synthesis
    • Source: Wiley Online Library
    • URL: [Link]

Application Notes and Protocols: 3-Amino-2-methylpyridine-4-carboxylic Acid as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, materials scientists, and professionals in drug development on the application of 3-Amino-2-methylpyridine-4-carboxylic acid. This trifunctional organic linker, possessing a pyridine nitrogen donor, a carboxylate oxygen donor, and a reactive amino group, is an exemplary building block for creating advanced functional materials. Its unique stereoelectronic properties make it particularly suitable for the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) with tailored porosity, catalytic activity, and host-guest properties. We present a mechanistic overview of its role in materials synthesis, a detailed protocol for the solvothermal synthesis of a representative MOF, and standard procedures for its characterization.

Physicochemical Properties and Safe Handling

This compound is a solid, typically appearing as a white to off-white powder[1]. A comprehensive understanding of its properties is critical for its effective use and safe handling in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[2][3]
Molecular Weight 152.15 g/mol [2][3]
CAS Number 122970-17-6[2]
Appearance White to off-white powder[1]
Purity ≥95%[2]
Common Synonyms 3-Amino-2-methyl-isonicotinic acidN/A

Safety and Handling: This compound should be handled with standard laboratory precautions. It is known to cause skin and eye irritation and may cause respiratory irritation[3].

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the powder, use a fume hood or ensure adequate ventilation to avoid inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture[1].

The Role in Materials Synthesis: A Mechanistic Overview

The utility of this compound in materials science stems from its multifunctional nature, which allows it to act as a versatile node or linker in the construction of extended crystalline networks. Pyridine-carboxylic acids are common ligands used in the synthesis of MOFs and CPs[4][5][6][7]. The presence of an additional amino group provides a powerful tool for tuning the final material's properties.

Key Functional Groups and Their Roles:

  • Carboxylic Acid (-COOH): Upon deprotonation, the carboxylate group forms strong, charge-assisted coordination bonds with metal ions. It can coordinate in various modes (monodentate, bidentate chelating, bidentate bridging), which directly influences the dimensionality and topology of the resulting framework.

  • Pyridine Nitrogen: The lone pair on the pyridine ring's nitrogen atom acts as an excellent Lewis base, forming a stable coordinate bond with a metal center. This provides a second point of connection, enabling the formation of robust, multi-dimensional structures.

  • Amino Group (-NH₂): This functional group is often the key to imparting advanced functionality.

    • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, directing the self-assembly process and strengthening the overall framework through non-covalent interactions.

    • Basicity: It introduces basic sites into the material, making it a candidate for base-catalyzed reactions.

    • Post-Synthetic Modification (PSM): It serves as a reactive handle for covalently attaching other functional molecules after the framework has been synthesized, allowing for precise tuning of the material's properties.

    • Analyte Binding: The amino group can serve as a binding site for specific guest molecules, a property that is highly valuable in chemical sensing applications.

The strategic placement of these three groups on the pyridine ring dictates the angles and distances between metal nodes, enabling predictable control over the framework's architecture and pore environment.

Caption: Potential coordination modes of the ligand with metal (M) centers.

Protocols for Material Synthesis and Characterization

The most common method for synthesizing MOFs from such linkers is solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures. This allows for the crystallization of thermodynamically stable, highly ordered structures.

Protocol 1: Representative Solvothermal Synthesis of a MOF

This protocol describes a general procedure for synthesizing a zinc-based MOF. Researchers should consider this a starting point, as optimal conditions (e.g., temperature, time, solvent, metal-to-ligand ratio) will vary and require empirical optimization.

Principle: The organic linker and a metal salt are dissolved in a high-boiling-point solvent, typically N,N-dimethylformamide (DMF). The mixture is sealed in a reactor and heated, causing the components to self-assemble into a crystalline framework. Slow cooling promotes the formation of high-quality single crystals.

Materials and Reagents:

  • This compound (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF), Anhydrous Grade

  • Methanol, Reagent Grade

  • 20 mL Scintillation vials or Teflon-lined solvothermal autoclaves

  • Analytical balance

  • Oven

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

  • Centrifuge (optional)

Step-by-Step Procedure:

  • Preparation of Reagents: In a typical synthesis, a 1:1 molar ratio of metal to ligand is a good starting point.

    • Weigh 30.4 mg (0.2 mmol) of this compound.

    • Weigh 59.5 mg (0.2 mmol) of Zinc nitrate hexahydrate.

  • Reaction Setup:

    • Add both solids to a 20 mL glass scintillation vial.

    • Add 10 mL of DMF to the vial.

    • Sonicate the mixture for 5-10 minutes until all solids are fully dissolved, resulting in a clear solution.

  • Solvothermal Reaction:

    • Tightly cap the vial. Caution: Ensure the vial is not filled more than halfway to allow for pressure buildup. For higher temperatures (>120 °C), a Teflon-lined autoclave is mandatory.

    • Place the vial in a programmable laboratory oven.

    • Heat the oven to 100 °C over 2 hours.

    • Hold the temperature at 100 °C for 24 hours.

    • Slowly cool the oven to room temperature over 12 hours.

  • Product Isolation:

    • After cooling, small crystalline particles should be visible at the bottom of the vial.

    • Carefully decant the supernatant liquid.

    • Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the product. Let the crystals settle and decant the DMF. Repeat this washing step three times.

    • Collect the solid product by vacuum filtration or centrifugation.

  • Solvent Exchange and Activation: The pores of the as-synthesized MOF are filled with DMF. To make the pores accessible, a solvent exchange and activation process is required.

    • Immerse the collected solid in 10 mL of methanol for 24 hours. This process should be repeated three times with fresh methanol to fully exchange the DMF.

    • After the final wash, filter the product and dry it under vacuum at a moderate temperature (e.g., 80-120 °C) for 12 hours. The final product is the activated, porous MOF.

Synthesis_Workflow A 1. Weigh Ligand & Metal Salt B 2. Dissolve in DMF (Sonication) A->B C 3. Seal in Reactor B->C D 4. Solvothermal Reaction (100°C, 24h) C->D E 5. Isolate Crystals (Filtration/Centrifugation) D->E F 6. Solvent Exchange (Methanol, 3x) E->F G 7. Activate Material (Vacuum Heating) F->G H Activated MOF G->H

Caption: General workflow for the synthesis and activation of a MOF.

Protocol 2: Standard Characterization of the Synthesized MOF

Characterization is essential to confirm the synthesis of the desired material, assess its purity, and determine its key properties.

Table 2: Key Characterization Techniques and Expected Results

TechniquePurposeExpected Observations
Powder X-Ray Diffraction (PXRD) To confirm crystallinity and phase purity.A pattern of sharp, well-defined peaks indicates a highly crystalline material. The peak positions are unique to the crystal structure and can be compared to simulated patterns from single-crystal data.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify ligand coordination.The strong C=O stretching band of the free carboxylic acid (typically ~1700 cm⁻¹) should disappear and be replaced by asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching bands of the coordinated carboxylate, indicating bonding to the metal center.
Thermogravimetric Analysis (TGA) To evaluate thermal stability and solvent content.A weight loss step at low temperatures (<150 °C) corresponds to the removal of guest solvent molecules. A plateau region indicates the thermal stability range of the framework, followed by a sharp weight loss at higher temperatures corresponding to framework decomposition.
Nitrogen Sorption Analysis (at 77 K) To measure porosity (surface area and pore volume).A Type I or Type IV isotherm is typically observed for microporous or mesoporous MOFs, respectively. The Brunauer-Emmett-Teller (BET) model is used to calculate the specific surface area from the isotherm data.

Potential Applications and Future Directions

The unique combination of a robust framework, accessible pores, and functional amino groups makes MOFs derived from this compound promising for several advanced applications. The development of such materials is a key area of interest in materials chemistry[8][9][10].

  • Heterogeneous Catalysis: The framework-integrated amino groups can act as basic catalytic sites for reactions like Knoevenagel condensations or Aldol reactions. The defined pore structure can also impart size and shape selectivity to the catalytic process.

  • Gas Storage and Separation: The pore size and surface chemistry can be tuned to selectively adsorb specific gases. The amino groups can enhance the affinity for acidic gases like CO₂ through favorable dipole-quadrupole interactions, making these materials promising for carbon capture applications[8].

  • Chemical Sensing: The interaction of specific analyte molecules with the amino groups can induce a change in the MOF's optical (e.g., fluorescence) or electronic properties, forming the basis for a highly sensitive and selective chemical sensor.

  • Drug Delivery: The porous structure can serve as a nano-container for therapeutic agents. The use of amino-functionalized linkers can improve biocompatibility and allow for controlled release of the drug cargo[11].

Future research will likely focus on synthesizing chiral versions of these MOFs for enantioselective catalysis and separation, as well as integrating them into mixed-matrix membranes and electronic devices.

References

  • National Analytical Corporation. 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9 at Best Price in Mumbai. [URL: https://www.exportersindia.com/national-analytical-corporation-chemical-division/3-amino-4-methylpyridine-2-carboxylic-acid-cas-no-53636-30-9-5321598.htm]
  • Synchem. This compound. [URL: https://www.synchem.de/product/122970-17-6]
  • Ukrainets, I. V., et al. (2014). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4057732/]
  • Jackson, J., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents (US6399781B1). [URL: https://patents.google.
  • PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734431]
  • Hargrave, K. D., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents (WO2000043365A1). [URL: https://patents.google.
  • Tasiopoulos, A. J., et al. (2015). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 17(34), 6549-6560. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ce/c5ce00940a]
  • PubChem. 2-[Amino(carboxy)methyl]pyridine-4-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55269145]
  • Sigma-Aldrich. 3-Aminopyridine-4-carboxylic acid 95%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/710849]
  • Thermo Fisher Scientific. 3-Aminopyridine-4-carboxylic acid, 95%. [URL: https://www.thermofisher.
  • BLDpharm. 3-Amino-2-(dimethylamino)pyridine-4-carboxylic acid. [URL: https://www.bldpharm.com/products/1495029-00-9.html]
  • ResearchGate. Selected examples of highly porous metal-organic frameworks (MOFs). [URL: https://www.researchgate.net/figure/Selected-examples-of-highly-porous-metal-organic-frameworks-MOFs_fig10_319321509]
  • Sigma-Aldrich. 3-Methylpyridine-2-carboxylic acid 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/642928]
  • Organic Syntheses. 3-aminopyridine. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0027]
  • MDPI. Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. [URL: https://www.mdpi.com/2304-6740/10/1/10]
  • Oakwood Chemical. 3-amino-6-methylpyridine-2-carboxylic acid, min 97%. [URL: https://oakwoodchemical.com/Products/098791]
  • ResearchGate. (PDF) Synthesis and characterization of a tetranuclear Cu(II) coordination polymer containing pyridine-2,6-dicarboxylic acid and 4-amidinopyridine co-ligand. [URL: https://www.researchgate.net/publication/360775685_Synthesis_and_characterization_of_a_tetranuclear_CuII_coordination_polymer_containing_pyridine-26-dicarboxylic_acid_and_4-amidinopyridine_co-ligand]
  • He, C., et al. (2015). Metal-organic frameworks for advanced drug delivery. Journal of Controlled Release, 220(Pt A), 559-572. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4979140/]
  • Priede, M., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Magnetochemistry, 7(3), 36. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999015/]
  • ChemRxiv. Recent progress in tailor tuned metal– amino acid frameworks. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/668b81372728515c1f016d97]

Sources

A Guide to the Safe Handling and Storage of Pyridine Carboxylic Acids for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Specificity:

Initial searches for the compound "3-Amino-2-methylpyridine-4-carboxylic acid" identified a corresponding CAS number (122970-17-6), confirming its existence. However, a comprehensive, publicly available Safety Data Sheet (SDS) containing detailed handling, storage, and toxicity data could not be located. Adherence to the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) is paramount in a laboratory setting. Extrapolating safety-critical information from structurally similar but distinct molecules is scientifically unsound and poses a significant safety risk.

Therefore, to provide an accurate and authoritative guide, this document focuses on the closely related and well-documented compound 3-Aminopyridine-4-carboxylic acid (CAS No. 7579-20-6), also known as 3-Aminoisonicotinic acid. This structural analog serves as an excellent proxy for establishing best practices for this class of reagents in a research and development environment.

Introduction: The Role of Aminopyridine Carboxylic Acids in Drug Discovery

3-Aminopyridine-4-carboxylic acid and its derivatives are heterocyclic building blocks of significant interest to the pharmaceutical and agrochemical industries. The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The dual functionality of an amino group and a carboxylic acid on this scaffold provides versatile handles for synthetic elaboration, allowing chemists to construct complex molecular architectures and explore diverse chemical space in the pursuit of novel therapeutic agents.

Understanding the physicochemical properties and ensuring the stability of these reagents through proper handling and storage is the first critical step in any successful research campaign. This guide outlines the essential safety protocols and storage conditions necessary to maintain the integrity of 3-Aminopyridine-4-carboxylic acid and ensure the safety of laboratory personnel.

Compound Data and Hazard Summary

A thorough understanding of the compound's properties is foundational to its safe handling. The following table summarizes key data for 3-Aminopyridine-4-carboxylic acid.

PropertyValueReference(s)
Chemical Name 3-Aminopyridine-4-carboxylic acid[1]
Synonym(s) 3-Aminoisonicotinic acid[1]
CAS Number 7579-20-6[1]
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [1]
Appearance Pale brown to brown solid/powder[2]
Melting Point 305-310 °C[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Signal Word Warning[1]

Core Safety and Handling Protocol

The primary hazards associated with solid 3-Aminopyridine-4-carboxylic acid are irritation upon contact with the skin, eyes, and respiratory system.[1][3] The following protocols are designed to mitigate these risks.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is the mitigation of exposure risk through all potential routes: inhalation, dermal contact, and ocular contact.

  • Ventilation: All handling of solid 3-Aminopyridine-4-carboxylic acid must be performed in a certified chemical fume hood to control airborne dust and prevent respiratory exposure.[3]

  • Eye Protection: Tight-sealing safety goggles are mandatory to prevent eye contact with dust particles.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves immediately after handling.[3]

  • Body Protection: A standard laboratory coat is required. For large-scale operations, additional protective clothing may be necessary to prevent skin exposure.[3]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is significant, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[3]

Step-by-Step Handling Protocol

This protocol ensures a self-validating system by incorporating pre- and post-handling checks.

  • Preparation:

    • Confirm that a chemical fume hood is operational.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[3]

    • Don the required PPE as specified in Section 3.1.

    • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

  • Weighing and Dispensing:

    • Retrieve the container from its designated storage location (see Section 4.0).

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Slowly open the container inside the fume hood.

    • Use a spatula to carefully transfer the desired amount of the solid to a tared weighing vessel. Avoid any actions that could generate dust.[3]

    • Once the desired amount is weighed, securely close the primary container.

  • Post-Handling:

    • Clean any residual dust from the spatula and work surface using a damp cloth or towel within the fume hood.

    • Dispose of all contaminated materials (e.g., weigh boats, gloves, wipes) in a designated hazardous waste container.[3]

    • Thoroughly wash hands and any exposed skin with soap and water after completing the task.[3]

First Aid Measures

In the event of exposure, immediate and correct action is critical.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[3]

Storage Protocol and Stability

The chemical stability of 3-Aminopyridine-4-carboxylic acid is contingent upon proper storage. The compound is stable under recommended conditions but is incompatible with certain substances.[3]

Storage Conditions
  • Container: Keep the container tightly closed to prevent contamination.[3]

  • Atmosphere: Store in a dry, cool, and well-ventilated place.[3] The goal is to minimize exposure to moisture and heat, which could promote degradation or reaction.

  • Location: Store in a designated chemical cabinet away from incompatible materials.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions.

The logical flow for handling and storage is designed to minimize risk at each step, from receipt of the chemical to its final use.

G cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_storage Storage Protocol cluster_cleanup Cleanup & Disposal A Receive Chemical & Verify SDS Information B Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant A->B C Select PPE: - Goggles - Gloves - Lab Coat B->C D Prepare Workspace: - Certified Fume Hood - Clear Access to Safety Shower/Eyewash C->D E Equilibrate Container to Room Temperature D->E Begin Handling F Weigh Solid Inside Fume Hood (Avoid Dust Generation) E->F G Securely Close Container F->G H Proceed to Experiment G->H I Store in Tightly Closed Container G->I Return to Storage L Decontaminate Workspace & Equipment H->L Post-Experiment J Location: Dry, Cool, Well-Ventilated Area I->J K Segregate from Incompatibles: - Strong Oxidizers - Strong Acids/Bases J->K M Dispose of Contaminated Waste in Labeled Hazardous Waste Bin L->M N Remove PPE & Wash Hands M->N

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-2-methylpyridine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and optimize your product yield and purity.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. A prevalent and reliable strategy involves the selective reduction of a nitro-substituted pyridine precursor. This pathway is often favored due to the availability of starting materials and the predictability of the transformations involved.

The overall process can be visualized as follows:

SynthesisPathway A 2-Chloro-4-methyl- 3-nitropyridine B 2-Methyl-3-nitropyridine- 4-carbonitrile A->B Cyanation (e.g., CuCN) C 2-Methyl-3-nitropyridine- 4-carboxylic acid B->C Hydrolysis (e.g., H2SO4) D 3-Amino-2-methylpyridine- 4-carboxylic acid C->D Selective Nitro Reduction (e.g., Fe/HCl, H2/Pd-C)

Caption: General synthetic route to this compound via a nitro-pyridine intermediate.

This guide will focus primarily on the critical final step—the selective reduction of the nitro group—as it is often the most challenging and yield-defining stage of the synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield to expect for this synthesis? A1: The overall yield is highly dependent on the optimization of each step. While some literature reports high yields for individual steps under specific conditions, a realistic, unoptimized multi-step synthesis might yield 30-40%. With careful optimization of each stage, particularly the final reduction, achieving an overall yield of 60% or higher is feasible.

Q2: Which step is the most critical for maximizing the final yield and purity? A2: The final step, the selective reduction of the nitro group on the 2-methyl-3-nitropyridine-4-carboxylic acid intermediate, is the most critical. The primary challenge is to reduce the nitro group to an amine without affecting the carboxylic acid moiety. The choice of reducing agent and reaction conditions is paramount to avoid side reactions and ensure high conversion.[1][2]

Q3: How can I monitor the progress of the reduction reaction? A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) to resolve the starting material (nitro-acid), the product (amino-acid), and any potential intermediates. Staining with an appropriate indicator, such as potassium permanganate or UV light, can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the most common impurities I might encounter in the final product? A4: Common impurities include:

  • Unreacted starting material: 2-methyl-3-nitropyridine-4-carboxylic acid.

  • Over-reduction products: If a harsh reducing agent like LiAlH₄ is used, the carboxylic acid could be reduced to an alcohol.[1]

  • Intermediates from incomplete reduction: Such as the corresponding nitroso or hydroxylamine compounds.

  • Side-products from decarboxylation: High temperatures or harsh acidic/basic conditions can lead to the loss of the -COOH group.

Q5: Is a Hofmann rearrangement a viable alternative synthesis route? A5: Yes, the Hofmann rearrangement is a well-established method for converting primary amides to primary amines with one less carbon atom and is frequently used in pyridine chemistry.[3][4][5] For this specific target, a potential precursor would be 2-methylpyridine-3,4-dicarboximide. The reaction would proceed via an isocyanate intermediate which is then hydrolyzed to the amine.[3] While viable, this route presents its own challenges, such as the synthesis of the dicarboximide precursor and controlling the regioselectivity of the rearrangement if not starting from a symmetric precursor.

Section 3: Troubleshooting Guide for the Reduction Step

This section addresses specific issues you may encounter during the selective reduction of 2-methyl-3-nitropyridine-4-carboxylic acid.

Problem: Low Yield of this compound

Possible Cause 1: Incomplete Reaction

  • Scientific Rationale: The reduction of an aromatic nitro group is a heterogeneous reaction if using metal catalysts like Fe or Pd/C. The reaction rate can be limited by factors such as catalyst activity, surface area, and mass transfer of reactants to the catalyst surface. The reaction may stall if the catalyst becomes poisoned or if the reducing agent is fully consumed.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure your catalyst (e.g., Palladium on Carbon) is fresh and has not been exposed to air or contaminants, which can deactivate it.

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Optimize Hydrogen Pressure: If performing catalytic hydrogenation, ensure the system is properly sealed and increase the hydrogen pressure (e.g., from 50 psi to 100 psi) to improve reaction kinetics.

    • Extend Reaction Time: Monitor the reaction via TLC/HPLC and allow it to proceed until the starting material is no longer visible.[6]

Possible Cause 2: Product Degradation

  • Scientific Rationale: Aminopyridines can be sensitive to harsh reaction conditions. Overly acidic or basic conditions, combined with elevated temperatures, can lead to side reactions or decomposition. For instance, decarboxylation can occur under strong acidic conditions and heat.[7]

  • Troubleshooting Steps:

    • Control Temperature: Perform the reduction at room temperature or with gentle heating (40-50°C). Avoid excessive temperatures.

    • Neutralize Carefully: During workup, neutralize the reaction mixture carefully and avoid strongly acidic or basic pH values for extended periods.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions of the resulting amine.

Problem: Formation of Significant Impurities

Possible Cause 1: Non-selective Reduction

  • Scientific Rationale: While the carboxylic acid group is generally stable to many reducing agents, highly reactive hydrides like Lithium Aluminum Hydride (LiAlH₄) can reduce both the nitro and the carboxylic acid groups.[1] The key is chemoselectivity.

  • Troubleshooting Steps:

    • Choose a Selective Reagent: Opt for reagents known to selectively reduce nitro groups in the presence of carboxylic acids. See Table 1 for a comparison. Catalytic hydrogenation (H₂/Pd-C), metal/acid combinations (Fe/HCl, SnCl₂/HCl), or transfer hydrogenation are excellent choices.[2]

    • Use Borane Complexes: Borane complexes like BH₃·THF are known to selectively reduce carboxylic acids while leaving nitro groups untouched. Therefore, these should be avoided for this specific transformation.[1]

Possible Cause 2: Side Reactions During Workup

  • Scientific Rationale: The final amine product is nucleophilic and can react with other species present in the reaction mixture, especially if reactive intermediates are generated. During workup, improper pH adjustment can lead to precipitation issues or degradation.

  • Troubleshooting Steps:

    • Filter Catalyst Promptly: After the reaction is complete, promptly remove the solid catalyst (e.g., by filtering through Celite) to prevent it from catalyzing side reactions during workup.

    • Controlled pH Adjustment: Adjust the pH of the filtrate slowly to the isoelectric point of the amino acid to induce precipitation of the pure product. This minimizes the solubility of the product and leaves many impurities in the solution.

    • Solvent Extraction: If the product is soluble, perform extractions with an appropriate organic solvent at a suitable pH to separate it from inorganic salts and other byproducts.

Section 4: Data Presentation & Protocols

Table 1: Comparison of Common Reagents for Nitro Group Reduction
ReagentTypical ConditionsChemoselectivityCommon IssuesReference
H₂/Pd-C MeOH or EtOH, RT, 50-100 psi H₂Excellent for -NO₂ over -COOHCatalyst poisoning, requires specialized hydrogenation equipment.[8]
Fe / HCl or NH₄Cl EtOH/H₂O, RefluxGood, generally preserves -COOHOften requires large excess of iron, acidic workup.[2]
SnCl₂·2H₂O EtOH or EtOAc, RefluxGood, but can be sluggishGenerates tin waste, requires careful workup to remove metal salts.[2]
Sodium Dithionite (Na₂S₂O₄) H₂O/Dioxane, RT to 50°CGood, mild conditionsCan be slow, may require phase-transfer catalyst.[2]
LiAlH₄ Anhydrous THF, 0°C to RTPOOR - Reduces both -NO₂ and -COOHNot suitable for this transformation due to lack of selectivity.[1]
Experimental Protocol: Selective Reduction using Catalytic Hydrogenation

This protocol provides a standard procedure for the reduction of 2-methyl-3-nitropyridine-4-carboxylic acid.

Materials:

  • 2-methyl-3-nitropyridine-4-carboxylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (or Ethanol) as solvent

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar pressure vessel

  • Celite for filtration

Procedure:

  • In a suitable pressure vessel, dissolve 2-methyl-3-nitropyridine-4-carboxylic acid in methanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C to the solution under a stream of nitrogen.

  • Seal the vessel and purge it with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake and by taking periodic samples for TLC or HPLC analysis. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 5: Visualization of Workflows

Troubleshooting Logic Diagram

This diagram outlines a logical flow for troubleshooting common issues during the critical reduction step.

Troubleshooting cluster_start Problem Identification cluster_yield Low Yield Issues cluster_purity Purity Issues Start Analyze Crude Product (TLC, HPLC, NMR) Incomplete Incomplete Reaction? Start->Incomplete High SM content Degradation Product Degradation? Start->Degradation Low mass balance, multiple unknown spots OverReduction Over-reduction of COOH? Start->OverReduction Impurity with loss of COOH signal Incomplete->Degradation No Action_Yield1 Increase catalyst load or reaction time Incomplete->Action_Yield1 Yes Action_Yield2 Lower reaction temp. Use inert atmosphere Degradation->Action_Yield2 Yes SM_Present Starting Material Present? OverReduction->SM_Present No Action_Purity1 Change to more selective reducing agent (see Table 1) OverReduction->Action_Purity1 Yes SM_Present->Incomplete Yes

Caption: A decision-making workflow for troubleshooting the synthesis.

Section 6: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54565936, N-(2-methylbenzoyl)-3-nitropyridine-4-carboxamide. PubChem. Retrieved January 12, 2026, from [Link].

  • Grozinger, K. G., et al. (1995). Synthesis of 3-amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry, 32, 259. (Note: While this specific paper was cited in a patent, a direct link is not available; the reference points to the general journal).

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Retrieved January 12, 2026, from [Link].

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Retrieved January 12, 2026, from [Link].

  • Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. Retrieved January 12, 2026, from [Link].

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved January 12, 2026, from [Link].

  • Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents. Retrieved January 12, 2026, from .

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. Retrieved January 12, 2026, from .

  • Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses. Retrieved January 12, 2026, from [Link].

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Google Patents. Retrieved January 12, 2026, from .

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Google Patents. Retrieved January 12, 2026, from .

  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate. Retrieved January 12, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link].

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. Retrieved January 12, 2026, from [Link].

  • PubMed Central (PMC). (n.d.). Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core. PubMed Central. Retrieved January 12, 2026, from [Link].

Sources

Technical Support Center: 3-Amino-2-methylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-2-methylpyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and analysis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my sample of this compound?

A1: Impurities in this compound can be broadly categorized into three main classes: process-related impurities, degradation products, and residual solvents.

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions.

  • Degradation Products: These impurities form during storage or handling of the final product due to factors like exposure to light, heat, or oxygen.

  • Residual Solvents: These are organic volatile chemicals used during synthesis or purification that are not completely removed.

A more detailed breakdown of potential impurities is provided in the troubleshooting section.

Q2: I am seeing a persistent impurity in my HPLC analysis that I cannot identify. What are the likely culprits based on a typical synthesis route?

A2: A common synthetic route for this compound involves the nitration of a 2,4-lutidine derivative, followed by oxidation of the 4-methyl group to a carboxylic acid, and subsequent reduction of the nitro group. Based on this, the most probable unidentified peak could be an isomer formed during the nitration step, such as 3-Amino-6-methylpyridine-4-carboxylic acid , or an intermediate from an incomplete reaction, like 2-Methyl-3-nitropyridine-4-carboxylic acid .

Q3: My final product is showing poor solubility. Could this be related to impurities?

A3: Yes, the presence of certain impurities can significantly impact the solubility of the final product. Insoluble impurities, such as polymeric by-products formed during synthesis, can be carried through the process. Additionally, the presence of ionic impurities can alter the pH of the local environment, affecting the ionization state and thus the solubility of your target compound. It is advisable to re-purify the product, potentially using a different solvent system for recrystallization.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when working with this compound.

Issue 1: Identification of Unknown Peaks in Chromatographic Analysis

Plausible Causes & Solutions:

The appearance of unexpected peaks in your HPLC or GC analysis is a frequent challenge. The identity of these impurities is often linked to the synthetic route employed. A plausible synthetic pathway is illustrated below, which helps in predicting potential process-related impurities.

G cluster_0 Plausible Synthetic Pathway 2,4-Lutidine 2,4-Lutidine 2-Methyl-3-nitropyridine-4-carbaldehyde 2-Methyl-3-nitropyridine-4-carbaldehyde 2,4-Lutidine->2-Methyl-3-nitropyridine-4-carbaldehyde Nitration 2-Methyl-3-nitropyridine-4-carboxylic acid 2-Methyl-3-nitropyridine-4-carboxylic acid 2-Methyl-3-nitropyridine-4-carbaldehyde->2-Methyl-3-nitropyridine-4-carboxylic acid Oxidation This compound This compound 2-Methyl-3-nitropyridine-4-carboxylic acid->this compound Reduction

Caption: Plausible synthesis of this compound.

Table 1: Common Process-Related Impurities and Their Origins

Impurity NameStructurePlausible Origin
Starting Material
2,4-LutidineCC1=CC(=C(N=C1)C)CUnreacted starting material.
Intermediates
2-Methyl-3-nitropyridine-4-carbaldehydeO=C1=C(C=NC(=C1)C)C=OIncomplete oxidation.
2-Methyl-3-nitropyridine-4-carboxylic acidO=C1=C(C=NC(=C1)C)C(=O)OIncomplete reduction of the nitro group.[1][2]
Side-Products
2-Methyl-5-nitropyridine-4-carboxylic acidO=C1=C(C(=CN=C1)C(=O)O)CIsomeric by-product from non-selective nitration.[1]
3-Amino-2-methylpyridineNC1=C(C=NC=C1)CDecarboxylation of the final product during synthesis or purification.[3]
3-Amino-2-methylpyridine-N-oxideO=[N+]1C=CC(N)=C1COver-oxidation during synthesis or degradation.
Dimer impurities[Structure of a dimer]Formed during the reduction of the nitro group.[4]

Troubleshooting Steps:

  • Review Synthesis Conditions: Check the reaction conditions of each step. Incomplete reactions are a common source of intermediates as impurities.

  • Analyze by LC-MS: To get the molecular weight of the unknown peak, which can help in its identification.

  • Synthesize Potential Impurities: If a particular impurity is suspected, synthesizing a small amount to use as a reference standard can confirm its identity.

Issue 2: Product Degradation Upon Storage

Plausible Causes & Solutions:

This compound can be susceptible to degradation, especially under harsh conditions. A forced degradation study can help identify potential degradation pathways and products.

G This compound This compound Oxidative Degradants Oxidation (e.g., H2O2) This compound->Oxidative Degradants Photolytic Degradants Light Exposure This compound->Photolytic Degradants Thermal Degradants Heat This compound->Thermal Degradants Hydrolytic Degradants (Acidic/Basic) pH Extremes This compound->Hydrolytic Degradants (Acidic/Basic)

Caption: Forced degradation pathways for this compound.

Table 2: Potential Degradation Products

Degradation ConditionPotential Degradation Product(s)Mechanism
Oxidative (e.g., H₂O₂) 3-Amino-2-methylpyridine-N-oxideOxidation of the pyridine nitrogen.
Thermal 3-Amino-2-methylpyridineDecarboxylation.[3]
Photolytic (UV light) Colored impurities (polymeric)Photochemical decomposition.
Acidic/Basic Hydrolysis Generally stableThe amide-like character of the amino group and the pyridine ring offer some stability.

Preventative Measures:

  • Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Minimize exposure to light and atmospheric oxygen during handling.

  • pH Control: Avoid strongly acidic or basic conditions during downstream processing unless necessary.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific impurities present.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[5][6][7][8][9]

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for 30 minutes.[7]

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 30 minutes.[7]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms to the unstressed sample to identify new peaks corresponding to degradation products.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health. Available at: [Link]

  • Decarboxylation. Wikipedia. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.
  • Oxidation of methyl-pyridines. Google Patents.
  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry. Available at: [Link]

  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. National Institutes of Health. Available at: [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Airiti Library. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • How to remove pyridine when I use it as solvent? ResearchGate. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. ResearchGate. Available at: [Link]

  • Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available at: [Link]

  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI. Available at: [Link]

  • Crystal modification of dipyridamol using different solvents and crystallization conditions. ResearchGate. Available at: [Link]

  • Eco-friendly process for recovery of pyridine and/or its derivatives. Google Patents.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. Unknown Source. Available at: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Google Patents.
  • Catalytic Hydrogenation. Chemistry LibreTexts. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • 3-amino-4-methylpyridine-2-carboxylic Acid. National Analytical Corporation. Available at: [Link]

  • Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. YouTube. Available at: [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health. Available at: [Link]

  • Ethyl 6-amino-2-methoxypyridine-3-carboxylate, Interplay of Molecular and Supramolecular Structure. PubMed. Available at: [Link]

  • Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. Available at: [Link]

  • A Quick Guide to Reductions in Organic Chemistry. Compound Interest. Available at: [Link]

Sources

Technical Support Center: 3-Amino-2-methylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Amino-2-methylpyridine-4-carboxylic acid (CAS No. 122970-17-6). This molecule is a valuable building block in medicinal chemistry and drug development.[1] However, like many substituted heterocyclic compounds, its stability can be a critical factor influencing experimental reproducibility and the integrity of research outcomes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues. Drawing from established principles of chemical stability and data from analogous aminopyridine structures, we provide field-proven insights and actionable protocols to ensure the reliability of your work.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To maintain product integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2][3][4] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidative degradation.[2] Keep containers away from heat sources and direct sunlight.

Q2: Is the compound sensitive to air or moisture?

A2: Yes. The amino group makes the compound susceptible to oxidation, which can be accelerated by air and light. Furthermore, some suppliers note that related compounds are sensitive to moisture.[5][6] It is crucial to handle the material in a controlled environment (e.g., a glove box or under a nitrogen blanket) and to securely reseal the container immediately after use.

Q3: What solvents and chemical reagents are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents and strong acids.[2][7] Strong oxidizers can react with the amino group, leading to degradation. As an amphoteric molecule with both an acidic (carboxylic acid) and a basic (aminopyridine) moiety, its stability can be compromised in highly acidic or basic conditions, which could catalyze hydrolysis or other reactions.

Q4: What happens if the compound is overheated? What are the decomposition products?

A4: While the specific decomposition temperature has not been widely reported, related aminopyridine compounds can decompose at high temperatures. Thermal decomposition is expected to release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][7] It is critical to avoid excessive heating during experiments unless it is a controlled part of the reaction.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a problem-cause-solution framework for issues that may arise during experimentation, based on the chemical properties of the molecule's functional groups.

Issue 1: You observe progressive sample discoloration (e.g., white powder turning pale brown).
  • Probable Cause: Oxidation. Aromatic amines are prone to oxidation when exposed to oxygen and/or light, forming colored impurities. This process can be catalyzed by trace metal impurities. The electron-donating amino and methyl groups on the pyridine ring can increase its susceptibility to oxidation.

  • Troubleshooting Workflow:

  • Preventative Measures:

    • Inert Atmosphere: Always handle the solid and prepare solutions under an inert atmosphere.

    • Light Protection: Store the solid and any solutions in amber glass vials or wrap containers with aluminum foil.

    • Solvent Purity: Use freshly opened, high-purity, or degassed solvents to minimize dissolved oxygen and peroxide impurities.

Issue 2: You see inconsistent results or a loss of compound activity in biological or chemical assays.
  • Probable Cause A: pH-Mediated Degradation. The compound's stability can be pH-dependent. In strongly acidic or basic aqueous buffers, the carboxylic acid or amino group could participate in reactions or catalyze degradation over the course of a long experiment.

  • Probable Cause B: Photodegradation. UV or even ambient light can provide the energy to initiate degradation reactions in aromatic systems, especially those containing amino groups. The ICH Harmonised Tripartite Guideline recommends photostability testing as a key part of stress testing for new active substances. [8]* Probable Cause C: Decarboxylation. While typically requiring heat, decarboxylation (loss of CO2 from the carboxylic acid group) can sometimes be catalyzed by solution conditions or trace metals, leading to the formation of 3-amino-2-methylpyridine.

  • Investigative Steps:

    • pH Study: Run a preliminary experiment where the compound is incubated in different buffers (e.g., pH 3, 7, 9) for the duration of your assay. Analyze the purity at the end using HPLC.

    • Photostability Check: Prepare two samples of your experimental solution. Keep one completely in the dark (the control) and expose the other to the ambient light conditions of your lab for the same duration. Compare the purity or activity.

    • Control Samples: Always run a time-zero control sample (analyzed immediately after preparation) and a time-final control sample (incubated under the same conditions but without other reactants) to quantify any degradation that occurs during the experiment.

Issue 3: The compound fails to dissolve or precipitates out of solution unexpectedly.
  • Probable Cause: Isoelectric Point. As an amino acid, the compound has both a basic (pKb) and an acidic (pKa) constant. At a specific pH, its net charge will be zero, a state known as the zwitterion. This is the isoelectric point (pI), where aqueous solubility is typically at its minimum. If your buffer pH is near the pI, the compound may crash out of solution.

  • Solution Pathway:

    Caption: Decision tree for addressing solubility problems.

  • Recommendations:

    • pH Adjustment: To dissolve the compound, adjust the pH to be at least 1-2 units away from the pI. Making the solution more acidic (e.g., pH 2-3) will protonate the amino group, forming a more soluble cationic salt. Making it more basic (e.g., pH 8-9) will deprotonate the carboxylic acid, forming a more soluble anionic salt.

    • Co-solvents: If working near physiological pH is necessary, consider using a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF, ethanol) to improve solubility. Always check for co-solvent compatibility with your experimental system.

Section 3: Key Experimental Protocols

To empower your research, we provide methodologies for assessing the stability of your specific batch of this compound.

Protocol 3.1: Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

Objective: To evaluate the stability of the compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (e.g., pH 1.2 HCl, pH 6.8 phosphate, pH 7.4 phosphate)

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV system

  • Photostability chamber (ICH Q1B compliant) or a light source with controlled output [8]* Calibrated oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 48 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Place the solid powder in an oven at 80°C for 72 hours. Also, place a solution sample in the oven under the same conditions.

  • Photodegradation: Expose the solid powder and a solution sample to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [8]A dark control sample must be kept under the same temperature conditions.

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed solution, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC-UV. For the solid samples, dissolve and analyze after the stress period.

  • Data Evaluation: Compare the chromatograms of the stressed samples to a reference (unstressed) sample. Calculate the percentage of degradation and note the retention times and peak areas of any new impurity peaks.

Protocol 3.2: General-Purpose HPLC Purity Method

Objective: To determine the purity of this compound and detect degradation products.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm or Diode Array Detector (DAD) for peak purity

Section 4: Potential Degradation Pathways

The following diagrams illustrate hypothesized degradation mechanisms based on the compound's functional groups.

Oxidation Compound 3-Amino-2-methyl- pyridine-4-carboxylic acid Oxidized Oxidized Species (e.g., N-oxide, quinone-imine type) Compound->Oxidized [O] (Air, Light, H2O2)

Caption: Potential oxidative degradation pathway.

Decarboxylation Compound 3-Amino-2-methyl- pyridine-4-carboxylic acid Decarboxylated 3-Amino-2-methylpyridine Compound->Decarboxylated Heat (Δ) or Catalyst CO2 CO2 Compound->CO2

Sources

Technical Support Center: Synthesis of 3-Amino-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Amino-2-methylpyridine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, mechanism-based troubleshooting and practical, field-tested protocols to enhance your yield, purity, and success rate.

Introduction: Synthetic Strategy & Core Challenges

This compound is a valuable substituted pyridine derivative. While several synthetic routes exist, each presents unique challenges. The most prevalent strategies involve either building the pyridine ring or modifying a pre-existing one. A common and effective laboratory-scale approach is the Hofmann rearrangement of 2-methylpyridine-3,4-dicarboxamide. This route is often preferred for its regiochemical control but is susceptible to specific side reactions that can drastically impact yield and purity.

This guide will focus primarily on the challenges associated with the Hofmann rearrangement pathway, while also addressing issues common to other synthetic approaches, such as decarboxylation and byproduct formation during nitro group reduction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Q1: My yield is significantly low in the Hofmann rearrangement of 2-methylpyridine-3,4-dicarboxamide. What are the likely causes and how can I improve it?

A1: Low yield in the Hofmann rearrangement is a frequent issue stemming from several potential side reactions involving the key isocyanate intermediate. The primary causes are incomplete reaction, formation of stable byproducts, and unwanted hydrolysis.

Mechanistic Insight: The Hofmann rearrangement converts a primary amide into an amine with one carbon less via an isocyanate intermediate.[1][2] In this synthesis, the 4-carboxamide group of 2-methylpyridine-3,4-dicarboxamide is targeted. The reaction proceeds by treating the amide with bromine and a strong base (like NaOH) to form an N-bromoamide, which then rearranges to an isocyanate.[1][3] This isocyanate is then hydrolyzed to the desired primary amine, releasing CO2.

  • Side Reaction A: Urea Formation: The highly reactive isocyanate intermediate can be attacked by the desired 3-amino product, forming a stable and often insoluble urea derivative, which consumes both the intermediate and the product.

  • Side Reaction B: Carbamate Formation: If an alcohol (e.g., methanol, ethanol) is used as a solvent or is present during workup, it can act as a nucleophile, trapping the isocyanate as a stable carbamate.[4][5]

  • Side Reaction C: Incomplete Hydrolysis: The carbamic acid, formed from the hydrolysis of the isocyanate, is unstable and decarboxylates to the amine.[1] If conditions are not optimal, this step can be inefficient.

  • Side Reaction D: Hydrolysis of the 3-Carboxamide: The basic conditions of the reaction can hydrolyze the remaining amide at the 3-position back to a carboxylic acid, leading to the formation of 4-amino-2-methylpyridine-3-carboxylic acid, an impurity that can be difficult to separate.

Workflow: Hofmann Rearrangement & Side Reaction Control

cluster_main Main Synthetic Pathway cluster_side Side Reactions A 2-Methylpyridine- 3,4-dicarboxamide B N-Bromoamide Intermediate A->B Br2, NaOH S3 4-Amino-2-methylpyridine- 3-carboxylic acid A->S3 Hydrolysis of 3-carboxamide C Isocyanate Intermediate B->C Rearrangement D Carbamic Acid C->D H2O (Hydrolysis) S1 Symmetrical Urea Byproduct C->S1 Attack by Product (E) S2 Carbamate Byproduct C->S2 Attack by ROH E 3-Amino-2-methylpyridine- 4-carboxylic acid (Product) D->E Spontaneous Decarboxylation E->S1

Caption: Hofmann rearrangement pathway and key side reactions.

Troubleshooting Protocol & Optimization:

ParameterStandard ConditionTroubleshooting Action & Rationale
Reagent Prep In-situ formation of sodium hypobromite (NaOBr) from Br₂ and NaOH.Action: Pre-chill the NaOH solution to 0-5 °C before slowly adding bromine. Rationale: This minimizes the decomposition of hypobromite and reduces side reactions like the disproportionation of bromine. Maintain the temperature below 10 °C during addition.[6]
Amide Addition Adding solid amide to the NaOBr solution.Action: Add the 2-methylpyridine-3,4-dicarboxamide in small portions to the cold NaOBr solution. Rationale: This ensures better temperature control and prevents localized heating, which can accelerate byproduct formation.
Reaction Temp Heating to 60-75 °C after amide addition.Action: Increase temperature slowly and maintain it carefully within the 60-75 °C range. Rationale: The rearrangement step is temperature-dependent. Too low, and the reaction is sluggish. Too high, and the risk of hydrolyzing the second amide group or other degradation pathways increases.[6]
Workup Neutralization with acid.Action: After the reaction, cool the mixture thoroughly before carefully acidifying with HCl to pH ~4-5. Rationale: The desired product is amphoteric and has an isoelectric point. Careful pH adjustment is crucial for maximizing precipitation and minimizing its solubility in the aqueous layer.
Solvent Choice Typically aqueous.Action: Ensure no alcohol is present in the reaction mixture unless the goal is to form a carbamate intermediate for purification.[4] Rationale: Alcohols will compete with water and trap the isocyanate.
Q2: I am observing significant decarboxylation of my product. Why is this happening and how can I prevent it?

A2: Decarboxylation, the loss of the -COOH group, is a common side reaction for pyridinecarboxylic acids, particularly when the carboxyl group is at the 2- or 4-position relative to the ring nitrogen. This is due to the electronic nature of the pyridine ring, which can stabilize the intermediate formed during CO₂ loss.

Mechanistic Insight: The decarboxylation of pyridine-4-carboxylic acids is believed to proceed through a zwitterionic intermediate.[7] The pyridine nitrogen acts as an electron sink, stabilizing the negative charge that develops on the ring carbon as the C-C bond of the carboxyl group breaks. This process is often accelerated by heat and acidic conditions.

A 3-Amino-2-methylpyridine- 4-carboxylic acid B Zwitterionic Intermediate (Protonated Ring Nitrogen) A->B Heat / H+ C Carbanionic Ylide Intermediate B->C - CO2 D 3-Amino-2-methylpyridine (Decarboxylated Byproduct) C->D Protonation

Caption: Mechanism of decarboxylation via a zwitterionic intermediate.

Preventative Measures:

  • Temperature Control: Avoid excessive temperatures during synthesis, workup, and purification. If heating is required (e.g., for recrystallization), use the minimum temperature and time necessary. Many pyridinecarboxylic acids decarboxylate upon melting or in high-boiling solvents.[8]

  • pH Management: Avoid strongly acidic conditions, especially when combined with heat. During workup, if acidification is needed, perform it at low temperatures (0-10 °C).

  • Choice of Reaction: If synthesizing the molecule via a route that requires high temperatures (e.g., certain amination or cyclization reactions), consider alternative, milder synthetic strategies. For instance, a final step involving catalytic hydrogenation of a nitro group is generally milder than a high-temperature nucleophilic aromatic substitution.

Q3: My final product is contaminated with an isomer. How do I confirm its identity and prevent its formation?

A3: Isomer formation is a classic challenge in aromatic chemistry. In the context of this synthesis, the most likely isomer is 4-Amino-2-methylpyridine-3-carboxylic acid . This can arise if the starting material for the Hofmann rearrangement is the isomeric 2-methylpyridine-4,5-dicarboxamide or if a different synthetic route involving non-selective substitution is used.

Identification:

  • NMR Spectroscopy: ¹H NMR is the most powerful tool for distinguishing these isomers. The coupling patterns and chemical shifts of the two aromatic protons on the pyridine ring will be distinct for the 3,4-disubstituted (product) versus the 4,5-disubstituted (isomer) systems.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm that the impurity has the same mass as the desired product, strongly suggesting it is an isomer. The difference in polarity will likely result in a different retention time.

Prevention Strategies:

  • Validate Starting Materials: The most critical step is to ensure the regiochemical purity of your starting material, 2-methylpyridine-3,4-dicarboxamide. Synthesize or procure it from a reliable source and verify its structure by NMR before proceeding.

  • Control Nitration Conditions: If your route involves nitration of 2-methyl-4-picoline or a related compound, be aware that nitration can be non-selective, potentially occurring at both the 3 and 5 positions.[9][10] Careful control of temperature and nitrating agents is essential, followed by rigorous purification of the nitrated intermediate.

  • Directed Synthesis: Employ synthetic routes that offer high regiochemical control. The Hofmann rearrangement, when starting with the correct dicarboxamide, is generally very reliable in this regard. Alternative routes, like directed ortho-metalation, can also provide excellent control but may be more complex to execute.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable route for this synthesis? A: For laboratory and pilot scales, the Hofmann rearrangement of pure 2-methylpyridine-3,4-dicarboxamide offers a good balance of predictability and yield. For larger industrial scales, routes starting from more readily available precursors like 2-chloro-4-methyl-3-nitropyridine are often developed, where the nitro group is reduced and the chloro group is subsequently manipulated or retained.[9][10][11] However, these routes require careful optimization to manage hazardous reagents and potential runaway reactions.[9]

Q: Which analytical techniques are essential for monitoring this synthesis? A: A combination of techniques is recommended:

  • TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring of reaction progress (disappearance of starting material and appearance of product).

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative analysis. It can accurately determine the purity of the product and quantify impurities, including isomers.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Indispensable for structural confirmation of the starting material, intermediates, and final product. It is the best method for identifying isomeric impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the molecular weights of byproducts observed in HPLC, aiding in the diagnosis of side reactions.

Q: How does the methyl group at the 2-position influence reactivity? A: The 2-methyl group has several electronic and steric effects:

  • Electronic Effect: It is a weak electron-donating group, which can slightly activate the ring towards electrophilic substitution and slightly deactivate it towards nucleophilic substitution compared to an unsubstituted pyridine.

  • Steric Hindrance: It can sterically hinder reactions at the adjacent 3-position. This can be beneficial in some cases by directing reactions elsewhere, but it can also slow down desired transformations at that position. In the context of amination of 2-chloro-3-nitropyridine derivatives, the nitro group's strong electron-withdrawing effect typically overrides the methyl group's influence, directing substitution ortho and para to itself.[12]

Q: What are the critical safety precautions for the Hofmann rearrangement? A: The Hofmann rearrangement involves several hazards:

  • Bromine: Highly corrosive, toxic, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Strong Base (NaOH/KOH): Corrosive. Avoid contact with skin and eyes.

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of bromine to the base and the subsequent heating. Use an ice bath for initial reagent mixing and monitor the temperature carefully.

  • Gas Evolution: The final step of the reaction releases carbon dioxide (CO₂). Ensure the reaction vessel is not sealed to avoid pressure buildup.

References

  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Rearrangement Reaction. Source unavailable.
  • Preparation method of 3-amino-4-methylpyridine. Eureka | Patsnap. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health (NIH). [Link]

  • HOFMANN REARRANGEMENT. PHARMD GURU. [Link]

  • United States Patent (19). Googleapis.com. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange. [Link]

  • Hammick reaction. Wikipedia. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: 3-Amino-2-methylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Amino-2-methylpyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this important chemical intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you achieve the highest possible purity in your preparations.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact downstream reactions, affecting yield, biological activity, and safety profiles of the final active pharmaceutical ingredient (API). The most common synthetic route to this compound involves the reduction of a nitro-precursor, a process that can introduce specific impurities. This guide will focus on purification strategies tailored to address these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when purifying this compound.

Q1: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A1: A persistent color in your product is typically due to the presence of nitro-aromatic or azo-compound impurities. These can arise from incomplete reduction of the starting material or from side reactions during the reduction process. Treatment with activated carbon (Norit) is a highly effective method for removing these colored impurities. The general principle involves dissolving the crude product in a suitable hot solvent, adding a small amount of activated carbon, heating for a short period, and then filtering the hot solution to remove the carbon.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on the purification of structurally similar compounds, ethyl acetate is a promising solvent for recrystallization[1]. The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold, while the impurities will either be highly soluble or insoluble in the cold solvent. A solvent screen is always recommended to find the optimal conditions for your specific impurity profile.

Q3: My product is showing low purity by HPLC, with several small peaks. What are my options?

A3: Low purity with multiple small peaks suggests the presence of various side-products. A multi-step purification approach is often necessary. This could involve an initial acid-base wash to remove acidic or basic impurities, followed by a recrystallization. If recrystallization is insufficient, column chromatography, such as ion-exchange chromatography, can be a powerful tool for separating compounds with different ionic properties[2].

Q4: I am having trouble dissolving my crude product for purification. What should I do?

A4: 3-Amino-4-methylpyridine-2-carboxylic acid has been reported to be insoluble in water[3]. For recrystallization, it is crucial to find an organic solvent in which the compound is soluble at elevated temperatures. If common solvents fail, consider using a co-solvent system (a mixture of two or more solvents) to achieve the desired solubility profile.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to overcoming common purification challenges.

Problem 1: Persistent Coloration in the Final Product

Underlying Cause: The presence of highly conjugated impurities, such as residual nitro-aromatics or azo-compounds formed as byproducts during the reduction of the nitro-precursor.

Troubleshooting Workflow:

Caption: Workflow for Decolorization with Activated Carbon.

Detailed Protocol for Decolorization and Recrystallization:

  • Solvent Selection: Begin with ethyl acetate. If the compound has poor solubility even when hot, consider other polar organic solvents or mixtures, such as ethanol or isopropanol.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to reflux with stirring until the solid is fully dissolved.

  • Activated Carbon Treatment: Remove the flask from the heat source and cautiously add a small amount (1-5% of the crude product weight) of activated carbon. Caution: Adding carbon to a boiling solution can cause it to boil over.

  • Heating: Return the flask to the heat and maintain a gentle reflux for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Problem 2: Presence of Unreacted Starting Material (2-methyl-3-nitropyridine-4-carboxylic acid)

Underlying Cause: Incomplete reduction reaction.

Troubleshooting Workflow:

Caption: Acid-Base Extraction for Purification.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The amino acid will move to the aqueous layer as its sodium salt, while the less acidic nitro-precursor may remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add dilute hydrochloric acid with stirring until the pH is slightly acidic (around 5-6). The product should precipitate out of the solution.

  • Isolation and Final Purification: Collect the precipitated solid by filtration, wash with cold water, and then perform a final recrystallization as described in the previous section to remove any remaining impurities.

Problem 3: Low Purity Due to Multiple Unidentified Impurities

Underlying Cause: Complex reaction mixture with various side products.

Troubleshooting with Ion-Exchange Chromatography:

For complex mixtures where recrystallization and simple extractions are insufficient, ion-exchange chromatography offers a more selective purification method.[2]

Principle: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. This property can be exploited for purification using ion-exchange resins.

Workflow for Cation-Exchange Chromatography:

Caption: Cation-Exchange Chromatography Workflow.

Experimental Protocol Outline:

  • Resin Selection and Preparation: Choose a strong cation exchange resin. Prepare the resin by washing it according to the manufacturer's instructions, typically with acid, base, and water, and then equilibrate it with the starting buffer.

  • Sample Preparation and Loading: Dissolve the crude product in the starting buffer (e.g., a low pH buffer to ensure the amino group is protonated). Load this solution onto the prepared column.

  • Washing: Wash the column with several column volumes of the starting buffer to elute any impurities that do not bind to the resin.

  • Elution: Elute the bound product by increasing the pH of the buffer or by using a solution of a competing base, such as aqueous ammonia.

  • Analysis and Isolation: Collect fractions and analyze them for purity using a suitable analytical technique like HPLC. Combine the pure fractions and isolate the final product.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound.

Typical HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol)[4][5]
Detection UV spectrophotometer at a wavelength where the compound has strong absorbance (e.g., 254 nm or 270 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

These conditions should be optimized for your specific HPLC system and impurity profile.

References

  • Chapman, J. H., et al. (1980). Pyrazolopyridines. Part 5. Preparation and Reactions of Pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2398-2404.
  • Grozinger, K. G., et al. (1995). A new and efficient synthesis of nevirapine. Journal of Heterocyclic Chemistry, 32(1), 259-263.
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
  • National Analytical Corporation. 3-amino-4-methylpyridine-2-carboxylic Acid. Retrieved from [Link]

  • Naghiyev, F. N., et al. (2021). One-Pot Synthesis of Substituted Aminopyridinones. BenchChem.
  • Bland, D. C., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(10), 2450–2453.
  • Edafiogho, D. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • WO2015104464A1 - Process for purifying aromatic amino acids. (2015). Google Patents.
  • Thermo Fisher Scientific. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
  • Organic Reactions. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine. (2015). Google Patents.
  • US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). Google Patents.
  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. Retrieved from [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine. (2007). Google Patents.

Sources

Technical Support Center: 3-Amino-2-methylpyridine-4-carboxylic acid Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Amino-2-methylpyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its synthesis and achieve optimal results.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Why is the yield of my this compound consistently low?

Answer:

Low yields are a frequent challenge in multi-step organic syntheses and can be attributed to several factors throughout the reaction pathway. Let's break down the potential causes and their remedies.

Potential Cause 1: Incomplete Initial Condensation

The synthesis often begins with a condensation reaction, for instance, a Knoevenagel condensation. If this initial step is not driven to completion, all subsequent steps will be compromised.

  • Expert Insight: Incomplete reactions can stem from suboptimal temperature, insufficient reaction time, or an ineffective catalyst. The equilibrium of the condensation can be shifted towards the product by removing water as it is formed, often through the use of a Dean-Stark trap.

  • Solution:

    • Temperature & Time: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). An increase from 80°C to 100°C can sometimes improve yield, but be mindful of potential side product formation at higher temperatures.[1]

    • Catalyst Loading: The amount of catalyst, such as piperidine or beta-alanine, can be critical. Increasing the catalyst loading may enhance the reaction rate and overall yield.[1]

    • Water Removal: If applicable to your specific route, ensure your Dean-Stark apparatus is functioning efficiently to remove the water byproduct.[2]

Potential Cause 2: Inefficient Cyclization

The formation of the pyridine ring is a critical step. Incomplete cyclization can lead to a mixture of intermediates and the desired product, complicating purification and reducing the final yield.

  • Expert Insight: The choice of solvent and reaction concentration can significantly influence the efficiency of the cyclization step. Some solvents may better solvate the intermediates, facilitating the ring-closing reaction.

  • Solution:

    • Solvent Screening: If you are experiencing low cyclization efficiency, consider screening alternative solvents. For example, while ethanol is commonly used, toluene or other aprotic solvents might be more effective depending on the specific intermediates.[1]

    • Concentration Adjustment: In some cases, running the reaction under more dilute conditions can minimize the formation of dimeric or polymeric side products.[1]

Potential Cause 3: Degradation of Starting Materials or Product

The purity of your starting materials is paramount. Impurities can inhibit catalysts or lead to unwanted side reactions. The final product itself might also be susceptible to degradation under the reaction or workup conditions.

  • Solution:

    • Reagent Quality: Always use reagents of high purity. If necessary, purify your starting materials before use. Ensure they are stored under appropriate conditions to prevent decomposition.[1]

    • Workup Conditions: Be mindful of the pH and temperature during the workup. Some aminopyridine derivatives can be sensitive to strongly acidic or basic conditions.

Question 2: I am observing significant impurity formation alongside my desired product. How can I minimize these side reactions?

Answer:

The presence of impurities often indicates that side reactions are competing with the main reaction pathway. Identifying the nature of these impurities is the first step toward mitigating their formation.

Potential Cause 1: Dimerization or Polymerization

The amino group in the product or its precursors can be nucleophilic and may react with other electrophilic species in the reaction mixture, leading to dimers or polymers.

  • Expert Insight: This is often exacerbated at higher concentrations and temperatures.

  • Solution:

    • Optimize Concentration: As mentioned for low yields, adjusting the reactant concentrations can be beneficial. More dilute conditions can sometimes disfavor intermolecular side reactions.[1]

    • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the rate of side reactions. Find the optimal balance where the desired reaction proceeds efficiently with minimal byproduct formation.

Potential Cause 2: Non-selective Reactions

In routes involving nitration, for example, non-selective nitration at different positions on the pyridine ring is a common issue.[2][3]

  • Expert Insight: The directing effects of the substituents on the pyridine ring and the specific nitrating agent and conditions used will determine the regioselectivity.

  • Solution:

    • Alternative Synthetic Routes: If regioselectivity is a persistent problem, it may be more efficient to explore alternative synthetic strategies that offer better control over the position of functional groups. Modern synthetic methods often provide higher selectivity.

    • Protecting Groups: In some cases, the use of protecting groups can shield certain positions from reacting, thereby improving the selectivity of the desired transformation.

Question 3: The purification of my final product is proving difficult. What strategies can I employ for effective purification?

Answer:

Purification is a critical final step to obtain this compound of the desired purity for downstream applications.

Common Purification Challenges:

  • Similar Polarity of Product and Impurities: This makes separation by standard chromatographic techniques challenging.

  • Poor Crystallization: The product may be difficult to crystallize from common solvents.

Solutions:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[1]

    • Solvent Screening: Experiment with a range of solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Ethanol or ethanol/water mixtures are good starting points.[1]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative.

    • Stationary and Mobile Phase Optimization: The choice of silica gel or another stationary phase and the eluent system is crucial. A systematic approach to optimizing the mobile phase composition, often starting with a non-polar solvent and gradually increasing the polarity, can achieve good separation.

  • Acid-Base Extraction: The amino and carboxylic acid functional groups of the target molecule allow for purification via acid-base extraction.

    • Procedure:

      • Dissolve the crude product in an organic solvent.

      • Extract with a dilute aqueous acid (e.g., HCl) to protonate the amino group, moving the product into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

      • Basify the aqueous layer (e.g., with NaOH) to deprotonate the ammonium salt and precipitate the free amine.

      • Extract the product back into an organic solvent.

      • Conversely, you can extract with a dilute aqueous base (e.g., NaHCO₃) to deprotonate the carboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: What are some common synthetic routes to this compound?

A1: Several synthetic pathways have been reported. A common strategy involves the construction of the pyridine ring from acyclic precursors. For instance, a multi-component reaction involving an active methylene compound, an aldehyde, and an ammonia source is a convergent approach. Other routes may start from a pre-formed pyridine ring and introduce the required functional groups through substitution reactions. One documented approach begins with the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, although this can suffer from a lack of selectivity.[2][3]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Reported yields for analogous pyridine syntheses can range from moderate to excellent, with some optimized procedures achieving yields of 86% or higher.[1] Achieving high yields consistently requires careful control over all reaction parameters.

Q3: Can intermediates be isolated during the synthesis?

A3: Yes, in multi-step syntheses, it is often possible and sometimes advisable to isolate and purify key intermediates. For example, in multi-component reactions for pyridine synthesis, intermediates like benzylidenemalononitrile can be formed through Knoevenagel condensation.[1] The stability and ease of isolation of these intermediates will depend on the specific reaction pathway and conditions employed. Isolating intermediates can help in troubleshooting and can lead to a purer final product.

III. Experimental Protocols & Data

Optimized Synthesis Protocol (Illustrative Example)

This protocol is a generalized example and may require further optimization for your specific laboratory conditions and scale.

Step 1: Knoevenagel Condensation

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the starting ketone (1.0 eq), malononitrile (1.1 eq), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude condensation product.

Step 2: Cyclization to form the Pyridine Ring

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a source of ammonia, such as ammonium acetate.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue.

Step 3: Hydrolysis of Nitrile to Carboxylic Acid (if applicable)

  • Suspend the cyanopyridine intermediate in a solution of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

  • Heat the mixture to reflux until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation: Effect of Reaction Parameters on Yield

The following table illustrates how varying reaction conditions can impact the yield of a key intermediate in a pyridine synthesis. This data is representative and serves as a guide for optimization.

ParameterCondition 1Condition 2OutcomeObservationReference
Reaction Time 4 hours8 hoursYield increased from 60% to 75%The reaction was incomplete at the shorter time.[1]
Temperature 80 °C100 °CYield increased from 65% to 70%Higher temperature slightly improved yield but also increased impurity formation.[1]
Catalyst Loading 0.1 eq0.2 eqYield increased from 60% to 80%Higher catalyst loading significantly improved the reaction rate and yield.[1]
Solvent EthanolTolueneYield decreased from 70% to 50%Toluene was found to be a less effective solvent for this specific transformation.[1]

IV. Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp increase_catalyst Increase Catalyst Loading incomplete->increase_catalyst check_impurities Analyze for Impurities (NMR/MS) complete->check_impurities impurities_present Significant Impurities? check_impurities->impurities_present no_impurities Minimal Impurities impurities_present->no_impurities No optimize_conditions Optimize Conditions (Temp, Conc.) impurities_present->optimize_conditions Yes purification Improve Purification impurities_present->purification Yes workup_loss Investigate Workup/Isolation Loss no_impurities->workup_loss SyntheticPathway start_materials Starting Materials (e.g., Ketone, Malononitrile) condensation Knoevenagel Condensation start_materials->condensation intermediate Unsaturated Intermediate condensation->intermediate cyclization Cyclization (with Ammonia Source) intermediate->cyclization cyanopyridine Substituted Cyanopyridine cyclization->cyanopyridine hydrolysis Hydrolysis cyanopyridine->hydrolysis final_product 3-Amino-2-methylpyridine- 4-carboxylic acid hydrolysis->final_product

Caption: A generalized synthetic route to the target compound.

V. References

  • WO2000043365A1, Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - NIH. [Link]

  • US6399781B1, Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

  • US6111112A, Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.

Sources

Technical Support Center: Spectroscopic Analysis of 3-Amino-2-methylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 3-Amino-2-methylpyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing this amphoteric molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR, IR, UV-Vis, and Mass Spectrometry analyses.

Introduction: The Challenge of a Zwitterionic Pyridine Derivative

This compound presents a unique analytical challenge due to its molecular structure. The presence of a basic amino group and an acidic carboxylic acid group on the pyridine ring makes it susceptible to existing as a zwitterion, both in the solid state and in solution. This dual nature profoundly influences its spectroscopic properties and is a common source of unexpected experimental results. This guide will provide the expertise to anticipate, identify, and resolve these issues.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, for this compound, obtaining clean, interpretable spectra can be challenging.

Frequently Asked Questions (FAQs) - NMR

Q1: Why are the proton signals for my aromatic protons broad and poorly resolved?

A1: This is a common issue when analyzing aminopyridine carboxylic acids and can be attributed to several factors:

  • Zwitterion-Neutral Equilibrium: In many common NMR solvents, the molecule can exist in a dynamic equilibrium between its neutral and zwitterionic forms. This exchange process can occur on a timescale that is intermediate relative to the NMR experiment, leading to broadened signals.

  • pH Effects: The exact position of this equilibrium is highly sensitive to the microscopic pH of the sample solution. Trace acidic or basic impurities in the NMR solvent or on the glassware can significantly alter the spectra.[1]

  • Aggregation: The zwitterionic form can promote intermolecular hydrogen bonding, leading to aggregation at higher concentrations. This restricts molecular tumbling and results in broader lines.

Q2: My carboxylic acid proton is not visible in the ¹H NMR spectrum. Is this normal?

A2: Yes, the disappearance of the carboxylic acid proton signal is a frequent observation. This is typically due to:

  • Proton Exchange: The acidic proton of the carboxylic acid group (and the protons on the ammonium group in the zwitterionic form) can undergo rapid exchange with residual water in the deuterated solvent or with other exchangeable protons in the molecule. This rapid exchange broadens the signal, often to the point where it merges with the baseline.

  • Solvent Effects: In protic deuterated solvents like methanol-d₄ or D₂O, this exchange is so fast that the signal is rarely observed.

Q3: The chemical shifts of my aromatic protons are different from what I predicted. What could be the cause?

A3: The electronic environment of the pyridine ring is highly dependent on the protonation state of the functional groups.

  • Protonation of the Pyridine Nitrogen: In the zwitterionic form, the pyridine nitrogen is protonated, which significantly deshields the adjacent aromatic protons.

  • Deprotonation of the Carboxylic Acid: The formation of the carboxylate anion has a shielding effect on the ring protons.

  • Solvent-Induced Shifts: The choice of NMR solvent can induce significant changes in chemical shifts due to varying degrees of hydrogen bonding and stabilization of the different ionic forms.[2]

Troubleshooting Guide - NMR
Problem Potential Cause(s) Recommended Solution(s)
Broad, unresolved peaks Zwitterion-neutral equilibrium, aggregation, incorrect solvent choice.1. Change Solvent: Use a solvent that favors one form, such as DMSO-d₆ (favors zwitterion) or a non-polar solvent if solubility allows. 2. Temperature Study: Acquire spectra at different temperatures. Lower temperatures may slow the exchange and sharpen signals for individual species, while higher temperatures may average the signals into a sharper single peak. 3. pH Adjustment: Add a trace amount of a weak acid (e.g., TFA-d) or base (e.g., pyridine-d₅) to push the equilibrium towards a single species.
Missing -COOH or -NH₃⁺ protons Rapid proton exchange with residual water or protic solvent.1. Use a Dry Solvent: Use freshly opened, high-purity deuterated solvent and dry NMR tubes. 2. D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of a peak confirms it is an exchangeable proton.
Inconsistent Chemical Shifts Variation in sample concentration, pH, or temperature between experiments.1. Standardize Conditions: Ensure consistent sample preparation, including concentration and solvent. 2. Use a Buffered System: For aqueous NMR, use a buffered D₂O solution to maintain a constant pH.
Poor Solubility The compound is insoluble in common non-polar NMR solvents.1. Use Polar Aprotic Solvents: DMSO-d₆ is often the best choice for zwitterionic compounds. 2. Use Aqueous Solvents: D₂O can be used, but be mindful of the rapid exchange of labile protons.
Predicted NMR Data
Proton Predicted ¹H Chemical Shift (ppm) in DMSO-d₆ Notes
Pyridine H (2 protons)7.0 - 8.5Highly dependent on protonation state.
Methyl H (3 protons)2.2 - 2.6
Amino H (2 protons)5.0 - 7.0 (broad)May be very broad or not observed.
Carboxylic Acid H (1 proton)11.0 - 13.0 (very broad)Often not observed due to exchange.
Carbon Predicted ¹³C Chemical Shift (ppm) in DMSO-d₆ Notes
Carboxylic Acid C=O165 - 175
Pyridine C (5 carbons)110 - 160
Methyl C15 - 25
Experimental Protocol: NMR Sample Preparation
  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of high-purity DMSO-d₆.

  • Gently warm and sonicate the mixture to aid dissolution.

  • Once fully dissolved, transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra. For ¹³C, a proton-decoupled experiment is standard.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying functional groups. For this compound, the spectrum will be dominated by vibrations from the amino, carboxylic acid, and pyridine ring moieties. The zwitterionic form has a distinct IR signature.

Frequently Asked Questions (FAQs) - FTIR

Q1: My IR spectrum shows a very broad absorption in the 3400-2400 cm⁻¹ region. Is this correct?

A1: Yes, a very broad and strong absorption in this region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. In the case of the zwitterionic form, this region will also contain the N-H stretching vibrations of the ammonium group (-NH₃⁺), which are also broadened by hydrogen bonding.

Q2: I don't see a sharp C=O stretch around 1700 cm⁻¹. Instead, I have strong bands around 1600 cm⁻¹ and 1400 cm⁻¹. Why?

A2: This is a classic indicator of the zwitterionic form. The carboxylic acid (–COOH) is deprotonated to a carboxylate (–COO⁻). The carboxylate group has two characteristic stretches:

  • Asymmetric stretch: ~1550-1610 cm⁻¹ (strong)

  • Symmetric stretch: ~1380-1420 cm⁻¹ (strong) The absence of a typical C=O stretch and the presence of these two strong bands are strong evidence for the zwitterionic structure in your sample.[5]

Troubleshooting Guide - FTIR
Problem Potential Cause(s) Recommended Solution(s)
Broad, poorly defined peaks Sample contains excess water.1. Ensure the sample is thoroughly dried before analysis. 2. Use a dry KBr matrix and press the pellet immediately after mixing.
Spectrum resembles a mix of neutral and zwitterionic forms Incomplete conversion to one form in the solid state.1. Recrystallize the sample from a suitable solvent to obtain a more uniform solid-state structure.
No clear peaks Insufficient sample concentration in the KBr pellet.1. Increase the sample-to-KBr ratio and ensure thorough grinding for a homogenous mixture.
Characteristic FTIR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
-NH₂ (neutral form)N-H stretch3400 - 3200Two sharp to medium bands
-NH₃⁺ (zwitterion)N-H stretch3200 - 2800 (broad)Broad, strong absorption, often overlapping with O-H
-COOH (neutral form)O-H stretch3300 - 2500 (very broad)Very broad, strong absorption
-COOH (neutral form)C=O stretch1720 - 1680Strong, sharp
-COO⁻ (zwitterion)Asymmetric stretch1610 - 1550Strong
-COO⁻ (zwitterion)Symmetric stretch1420 - 1380Strong
Pyridine RingC=C, C=N stretches1600 - 1450Multiple medium to strong bands
Experimental Protocol: FTIR Sample Preparation (KBr Pellet)
  • Grind a small amount (1-2 mg) of the dried sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Continue grinding until the mixture is a fine, homogenous powder.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Record a background spectrum of the empty sample holder.

  • Place the KBr pellet in the sample holder and record the FTIR spectrum.

Part 3: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated pyridine ring system.

Frequently Asked Questions (FAQs) - UV-Vis

Q1: The λₘₐₓ of my sample seems to shift depending on the solvent I use. Why?

A1: The position of maximum absorbance (λₘₐₓ) is sensitive to the polarity of the solvent and the pH of the solution.

  • Solvatochromism: The different electronic ground and excited states of the molecule can be stabilized to varying degrees by polar solvents, leading to a shift in the absorption maximum.

  • pH-Dependence: The protonation state of the molecule significantly alters the electronic structure of the pyridine ring. The neutral, cationic (protonated amino group and/or pyridine nitrogen), and anionic (deprotonated carboxylic acid) forms will all have different λₘₐₓ values.[6]

Troubleshooting Guide - UV-Vis
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent λₘₐₓ values Variation in solvent, pH, or concentration.1. Use a buffered solution to maintain a constant pH for aqueous samples. 2. Record the solvent and concentration used for each measurement.
Absorbance is too high (>2.0 A.U.) The sample solution is too concentrated.1. Dilute the sample solution to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.5 A.U.).
Precipitation in the cuvette Poor solubility of the compound in the chosen solvent.1. Choose a more suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
Experimental Protocol: UV-Vis Sample Preparation
  • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.5 - 1.0 A.U.

  • Fill a quartz cuvette with the pure solvent to record a baseline.

  • Rinse and fill the cuvette with the sample solution.

  • Record the UV-Vis spectrum, typically over a range of 200-400 nm.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Frequently Asked Questions (FAQs) - MS

Q1: What is the expected molecular ion peak for this compound?

A1: The molecular formula is C₇H₈N₂O₂. The monoisotopic mass is approximately 152.06 Da. You should observe a molecular ion peak ([M]⁺˙) or a protonated molecule ([M+H]⁺) depending on the ionization technique used.

Q2: What are the expected major fragmentation pathways?

A2: Common fragmentation patterns for pyridine carboxylic acids include:

  • Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids, which would result in a fragment ion at m/z [M-44].

  • Loss of H₂O: Dehydration can occur, leading to a fragment at m/z [M-18].

  • Cleavage of the methyl group: Loss of a methyl radical would give a fragment at m/z [M-15]. The specific fragmentation will be influenced by the ionization method and energy.[1]

Troubleshooting Guide - MS
Problem Potential Cause(s) Recommended Solution(s)
No molecular ion peak observed The molecular ion is unstable and fragments completely.1. Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Complex, uninterpretable spectrum Sample impurity, in-source fragmentation, or complex rearrangements.1. Ensure sample purity using chromatography (e.g., LC-MS). 2. Optimize ionization source parameters (e.g., cone voltage in ESI) to minimize in-source fragmentation.
Mass accuracy is poor The instrument needs calibration.1. Calibrate the mass spectrometer using a known standard.
Experimental Protocol: MS Sample Preparation
  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • For ESI-MS, the solution is typically infused directly into the source or injected via an LC system.

  • For other techniques like GC-MS, derivatization to a more volatile ester may be necessary.

Visualization of Troubleshooting Workflow

The following diagram illustrates a general troubleshooting workflow for spectroscopic analysis of this compound.

TroubleshootingWorkflow cluster_NMR NMR Issues cluster_FTIR FTIR Issues cluster_UVVis UV-Vis Issues cluster_MS MS Issues Broad_Peaks Broad/Unresolved Peaks Check_Zwitterion Consider Zwitterion/Neutral Equilibrium Broad_Peaks->Check_Zwitterion Missing_Protons Missing Labile Protons D2O_Exchange Perform D₂O Exchange Missing_Protons->D2O_Exchange Missing_Protons->D2O_Exchange Shift_Variation Inconsistent Chemical Shifts Check_pH Check pH/Solvent Effects Shift_Variation->Check_pH No_CO_stretch Absence of C=O at ~1700 cm⁻¹ No_CO_stretch->Check_Zwitterion Broad_OH_NH Very Broad OH/NH Region Shifting_Lambda Shifting λₘₐₓ Shifting_Lambda->Check_pH No_M_ion No Molecular Ion Soft_Ionization Use Softer Ionization (ESI) No_M_ion->Soft_Ionization No_M_ion->Soft_Ionization Initial_Problem Unexpected Spectrum Initial_Problem->Broad_Peaks Initial_Problem->Missing_Protons Initial_Problem->Shift_Variation Initial_Problem->No_CO_stretch Initial_Problem->Broad_OH_NH Initial_Problem->Shifting_Lambda Initial_Problem->No_M_ion Change_Solvent Change Solvent (e.g., DMSO-d₆) Check_Zwitterion->Change_Solvent Check_Zwitterion->Change_Solvent Temp_Study Variable Temperature Study Check_Zwitterion->Temp_Study Check_Zwitterion->Temp_Study Use_Buffer Use Buffered Solution Check_pH->Use_Buffer Check_pH->Use_Buffer Check_Purity Verify Sample Purity

Caption: A logical workflow for troubleshooting spectroscopic issues with this compound.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur, 11(1), 33-45. [Link]

  • BenchChem. (2025). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. [Link]

  • Fu, W., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583. [Link]

  • Ivanova, B. B., & Arnaudov, M. G. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. World Journal of Advanced Research and Reviews, 16(3), 699-710. [Link]

  • Kadlec, O., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Crystals, 13(2), 323. [Link]

  • Orie, K. J., et al. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 15(1), 11-21. [Link]

  • Rochester University Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • SpectraBase. (n.d.). 2-Aminopyridine-3-carboxylic acid. [Link]

  • StudySmarter. (2023, October 21). Zwitterion. [Link]

  • Taylor & Francis Online. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1). [Link]

  • Wiley SpectraBase. (n.d.). 2-Aminopyridine-3-carboxylic acid - Optional[MS (GC)] - Spectrum. [Link]

  • Wiley SpectraBase. (n.d.). 2-Aminopyridine-3-carboxylic acid - Optional[UV-VIS] - Spectrum. [Link]

  • Wiley SpectraBase. (n.d.). 3-amino-4-methylpyridine. [Link]

  • Wiley SpectraBase. (n.d.). Pyridine-4-carboxylic acid N-oxide. [Link]

  • University of Maryland Department of Chemistry and Biochemistry. Troubleshooting. [Link]

  • YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734431, 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 278396, 2-Aminopyridine-4-carboxylic acid. [Link]

  • Ghasemi, J., & Niazi, A. (2001). Spectrophotometric determination of the acidity constants of 2-, 3- and 4-aminopyridines in various water-organic solvent mixtures. Journal of the Chinese Chemical Society, 48(1), 135-140. [Link]

  • ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. [Link]

Sources

Technical Support Center: Scaling Up 3-Amino-2-methylpyridine-4-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-2-methylpyridine-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the production of this key pyridine derivative. Our goal is to equip you with the necessary knowledge to navigate the complexities of its synthesis, from bench-scale experiments to pilot-plant production.

Introduction

This compound is a vital building block in the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring an amino group, a methyl group, and a carboxylic acid on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. However, scaling up its production can present several challenges, including regioselectivity control, potential decarboxylation, and purification hurdles. This guide provides practical, field-proven insights to help you overcome these obstacles and achieve a robust and efficient manufacturing process.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise answers and foundational knowledge.

Q1: What are the most common synthetic routes for this compound?

A1: While multiple synthetic strategies exist for substituted pyridines, a common and logical approach for this molecule involves a multi-step synthesis. A plausible route begins with the construction of a substituted pyridine ring, followed by functional group interconversions. For instance, a common strategy involves the synthesis of a cyanopyridine intermediate, which can then be hydrolyzed to the corresponding carboxylic acid. The amino and methyl groups can be introduced at various stages, depending on the chosen synthetic pathway and the availability of starting materials.

Q2: What are the critical process parameters to control during the synthesis?

A2: Temperature, reaction time, and the stoichiometry of reagents are crucial parameters to monitor and control. For instance, in amination reactions, temperature can significantly influence the regioselectivity and the formation of byproducts. During the hydrolysis of a nitrile to a carboxylic acid, the concentration of the acid or base and the reaction temperature are critical to prevent undesired side reactions such as decarboxylation.

Q3: What are the primary safety concerns when working with the reagents involved in this synthesis?

A3: The synthesis of this compound may involve hazardous reagents such as strong acids and bases, flammable solvents, and potentially toxic intermediates. It is imperative to consult the Safety Data Sheet (SDS) for each chemical and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Specific hazards to consider include the corrosive nature of acids and bases, the flammability of organic solvents, and the potential toxicity of pyridine derivatives.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of most steps in the synthesis. High-performance liquid chromatography (HPLC) can provide more quantitative data on the consumption of starting materials and the formation of the product and any impurities. For structural confirmation of intermediates and the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.

Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues that may arise during the scale-up of this compound production.

Low Reaction Yield

Q5: My overall yield is consistently low. What are the potential causes and how can I improve it?

A5: Low yields can stem from several factors throughout a multi-step synthesis. A systematic approach is necessary to identify the bottleneck.

  • Incomplete Reactions: One or more steps in your synthesis may not be going to completion.

    • Troubleshooting:

      • Reaction Monitoring: Use TLC or HPLC to monitor each reaction at regular intervals to ensure it has reached completion before proceeding to the work-up.

      • Optimize Reaction Conditions: Experiment with reaction time, temperature, and catalyst loading (if applicable) to drive the reaction to completion. For instance, in amination reactions, extending the reaction time or slightly increasing the temperature might improve conversion.[1]

      • Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can inhibit catalysts or participate in side reactions.

  • Side Reactions: The formation of undesired byproducts is a common cause of low yields.

    • Troubleshooting:

      • Identify Byproducts: Isolate and characterize major byproducts using techniques like NMR and MS. Understanding the structure of the byproduct can provide clues about the competing reaction pathway.

      • Modify Reaction Conditions: Adjusting the reaction temperature, order of reagent addition, or solvent can often suppress side reactions. For example, in pyridine synthesis, poor selectivity can lead to a mixture of products; optimizing the temperature can favor the desired pathway.[2]

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, crystallization, or chromatography.

    • Troubleshooting:

      • Optimize Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. For an amphoteric molecule like an amino acid, the isoelectric point is a critical parameter.

      • Recrystallization Solvent: Carefully select the solvent system for recrystallization to maximize the recovery of the pure product. A solvent screen is highly recommended.

      • Chromatography: If using column chromatography, ensure the chosen stationary and mobile phases provide good separation and that the product does not irreversibly adsorb to the column.

Impurity Profile Issues

Q6: I am observing a persistent impurity in my final product. How can I identify and eliminate it?

A6: Identifying and eliminating impurities is critical for producing high-quality material, especially for pharmaceutical applications.

  • Impurity Identification:

    • Spectroscopic Analysis: Isolate the impurity using preparative HPLC or careful crystallization and characterize it using NMR, MS, and IR spectroscopy.

    • Common Impurities:

      • Starting Materials: Unreacted starting materials are a common source of impurities.

      • Isomers: Regioisomers formed during the synthesis can be difficult to separate.

      • Decarboxylation Product: Pyridine carboxylic acids, particularly those with electron-donating groups, can be susceptible to decarboxylation at elevated temperatures.[3][4][5] The resulting 3-amino-2-methylpyridine would be an impurity.

  • Elimination Strategies:

    • Reaction Optimization: Revisit the reaction conditions to minimize the formation of the identified impurity. For example, if decarboxylation is an issue, consider running the final hydrolysis or any subsequent high-temperature steps under milder conditions.

    • Purification Method Development:

      • Recrystallization: Experiment with different solvent systems to find one that selectively crystallizes the desired product, leaving the impurity in the mother liquor.

      • pH Adjustment and Extraction: If the impurity has a different pKa than the product, it may be possible to separate them through a series of acid-base extractions.

      • Chromatography: If all else fails, preparative HPLC or flash chromatography with a carefully optimized mobile phase may be necessary.

Decarboxylation Concerns

Q7: I suspect my product is decarboxylating during the reaction or work-up. How can I confirm this and prevent it?

A7: Decarboxylation of pyridine carboxylic acids is a known issue, especially for isomers where the carboxylic acid is at the 2- or 4-position.[3][4]

  • Confirmation of Decarboxylation:

    • Analytical Monitoring: Look for the presence of the decarboxylated byproduct (3-amino-2-methylpyridine) in your reaction mixture or isolated product using HPLC or GC-MS.

    • In-situ Monitoring: If possible, use in-situ IR or NMR to monitor the reaction and look for the disappearance of the carboxylic acid peak and the appearance of signals corresponding to the decarboxylated product.

  • Prevention Strategies:

    • Temperature Control: This is the most critical factor. Avoid excessive temperatures during the reaction, distillation, and drying steps. The rate of decarboxylation is highly temperature-dependent.

    • pH Control: The stability of pyridine carboxylic acids can be pH-dependent. The zwitterionic form is often the species that decarboxylates.[4] Conducting reactions and work-ups at a pH where the carboxylic acid is either fully protonated or deprotonated can sometimes mitigate decarboxylation.

    • Choice of Solvent: In some cases, the solvent can influence the rate of decarboxylation. For instance, running a reaction in a high-boiling point, non-polar solvent might lead to more decarboxylation than a lower-boiling point or more polar solvent.[6]

Experimental Protocols

Protocol 1: Hydrolysis of 3-Amino-2-methyl-4-cyanopyridine

This protocol outlines a general procedure for the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Materials:

  • 3-Amino-2-methyl-4-cyanopyridine

  • Concentrated sulfuric acid or sodium hydroxide solution

  • Water

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Sodium bicarbonate or hydrochloric acid for pH adjustment

Procedure:

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add the 3-Amino-2-methyl-4-cyanopyridine.

  • Hydrolysis:

    • Acidic Hydrolysis: Slowly add concentrated sulfuric acid to the starting material. Heat the mixture to a controlled temperature (e.g., 80-100°C) and monitor the reaction by TLC or HPLC until the starting material is consumed.[7]

    • Basic Hydrolysis: Alternatively, dissolve the starting material in an aqueous solution of sodium hydroxide. Heat the mixture under reflux and monitor the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture. For acidic hydrolysis, slowly add a saturated solution of sodium bicarbonate until the pH is neutral. For basic hydrolysis, add hydrochloric acid. The product may precipitate at its isoelectric point.

    • If the product precipitates, filter the solid, wash it with cold water, and dry it under vacuum.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent.

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, isopropanol).

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Overall Yield check_completion Is each reaction step going to completion? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_byproducts Are significant byproducts forming? check_completion->check_byproducts Yes optimize_conditions Optimize: Time, Temp, Stoichiometry incomplete_reaction->optimize_conditions check_purity Check Reagent Purity incomplete_reaction->check_purity yield_improved Yield Improved optimize_conditions->yield_improved check_purity->yield_improved side_reactions Side Reactions check_byproducts->side_reactions Yes check_workup_loss Is product lost during work-up/purification? check_byproducts->check_workup_loss No identify_byproducts Identify Byproducts (NMR, MS) side_reactions->identify_byproducts modify_conditions Modify Conditions (Temp, Solvent, Addition Order) side_reactions->modify_conditions identify_byproducts->yield_improved modify_conditions->yield_improved workup_loss Work-up/Purification Loss check_workup_loss->workup_loss Yes check_workup_loss->yield_improved No optimize_extraction Optimize Extraction pH workup_loss->optimize_extraction optimize_crystallization Optimize Recrystallization Solvent workup_loss->optimize_crystallization optimize_extraction->yield_improved optimize_crystallization->yield_improved

Caption: A decision tree for troubleshooting low yield.

Potential Synthetic Pathway

Synthetic_Pathway start_material Substituted Pyridine Precursor cyanopyridine 3-Amino-2-methyl-4-cyanopyridine start_material->cyanopyridine Multi-step Synthesis final_product This compound cyanopyridine->final_product Hydrolysis (Acid or Base)

Caption: A simplified potential synthetic pathway.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 37(24), 3938-3941. [Link]

  • user55119. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. The effect of 3-substituents on the rate of decarboxylation of picolinic acid. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • Chen, B. C., Hsieh, Y. C., & Huang, J. M. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(23), 4253-4261. [Link]

  • Bernstein, P. R. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Ukrainets, I. V., Bereznyakova, N. L., & Tugaibei, I. A. (2012). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 48(1), 148-155. [Link]

  • PrepChem. (n.d.). Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. [Link]

  • Grozinger, K. G., & Kottayil, S. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Armstrong, A., & Lamont, S. G. (2000). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 2(14), 2145-2148. [Link]

  • Johnson, D. R., & Taylor, R. T. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Bonhotal, J., & Rounsaville, M. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • Reddit. (2022, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

  • Yoshimura, T., & Itami, K. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Chemistry-An Asian Journal, 14(23), 4279-4282. [Link]

  • Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554-4557. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

  • Jiangsu Zhongbang Pharma. (2015). Preparation method of 3-amino-4-methylpyridine. Patsnap. [Link]

  • Tu, S., Jia, R., & Li, C. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142. [Link]

  • Grozinger, K. G., & Kottayil, S. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Jubilant Life Sciences. (2013). Process for producing pyridine carboxylic acids.
  • Day, G. M., et al. (2009). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Crystal Growth & Design, 9(4), 1845-1855. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Aki, S. N., & Abraham, M. A. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]

  • Jiangsu Zhongbang Pharma. (2015). Preparation method of 3-amino-4-methylpyridine.
  • Heyl, D., Harris, S. A., & Folkers, K. (1948). Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol. The Journal of Organic Chemistry, 13(4), 587-593. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. [Link]

Sources

Technical Support Center: Degradation Pathways of 3-Amino-2-methylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Comprehensive degradation pathway studies specifically for 3-Amino-2-methylpyridine-4-carboxylic acid are not extensively available in peer-reviewed literature. The information presented in this guide is synthesized from established chemical principles, data on analogous pyridine derivatives, and standard pharmaceutical forced degradation methodologies.[1] All protocols and recommendations should be adapted and validated by the end-user for their specific experimental context.

I. Introduction for the Researcher

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Understanding the degradation pathways of this molecule is critical for developing stable formulations, defining storage conditions, and ensuring the safety and efficacy of related pharmaceutical products.[1] This resource provides a structured approach to troubleshooting common experimental challenges and answers frequently asked questions based on the predictable reactivity of its functional groups—an aromatic amine, a carboxylic acid, and a substituted pyridine ring.

II. Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when working with this compound.

Q1: What are the primary functional groups on this compound that are susceptible to degradation?

A1: The molecule possesses three key functional groups that influence its stability:

  • The Carboxylic Acid Moiety: This group is susceptible to decarboxylation, especially under thermal stress.

  • The Amino Group: As a primary aromatic amine, this group is prone to oxidation, which can lead to coloration of the sample and the formation of various oxidative degradation products.

  • The Pyridine Ring: While generally stable, the pyridine ring can undergo N-oxidation. The electron-donating amino and methyl groups can activate the ring, potentially making it more susceptible to certain degradation pathways.

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on its structure, the most likely degradation pathways are:

  • Oxidative Degradation: The amino group is the most probable site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to decarboxylation or reactions involving the amino group.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a primary concern. A related compound, 3-Amino-4-methylpyridine, shows no apparent exothermic decomposition up to 400°C, suggesting the pyridine core has high thermal stability.[2]

  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule's stability over long-term studies.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the long-term stability of the solid compound, it should be stored in a cool, dark, and dry environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen. For solutions, it is always best to prepare them fresh. If short-term storage of a stock solution is necessary, it should be refrigerated or frozen, protected from light, and purged with an inert gas.

Q4: I am observing a color change in my sample (e.g., turning brown). What is the likely cause?

A4: A color change, particularly to brown or dark hues, is often indicative of oxidative degradation of the amino group. This is a common issue with aromatic amines. Ensure your handling and storage procedures minimize exposure to air and light.

III. Troubleshooting Guide for Degradation Studies

This section provides a structured approach to identifying and resolving common issues encountered during forced degradation studies.

Troubleshooting Matrix
Observed Issue Potential Cause Recommended Action
No degradation observed under stress conditions. Stress conditions are too mild.Increase the duration, temperature, or concentration of the stressor. For example, if no degradation is seen with 0.1 M HCl, consider increasing to 1 M HCl.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the duration, temperature, or concentration of the stressor. Perform time-point experiments to find the optimal degradation level (typically 5-20%).[3]
Inconsistent or irreproducible degradation results. Poor control over experimental parameters.Ensure precise control of temperature, light exposure, and concentration of reagents. Use calibrated equipment.
Appearance of multiple, poorly resolved peaks in HPLC. Inadequate chromatographic separation.Optimize the HPLC method. This may involve changing the column, mobile phase composition, gradient, or pH.
Mass balance is not achieved (sum of parent and degradants <95%). Formation of non-UV active or volatile degradants.Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector.

IV. Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[1] The following are generalized protocols that should be adapted to your specific experimental setup.

A. Hydrolytic Degradation

Objective: To assess the stability of the molecule in acidic and basic conditions.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For acidic hydrolysis, add the stock solution to 0.1 M and 1 M hydrochloric acid solutions to achieve a final concentration of approximately 1 mg/mL.

  • For basic hydrolysis, add the stock solution to 0.1 M and 1 M sodium hydroxide solutions to the same final concentration.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis to prevent further degradation.

  • Analyze the samples by a stability-indicating HPLC method.

B. Oxidative Degradation

Objective: To evaluate the susceptibility of the molecule to oxidation.

Protocol:

  • Prepare a 1 mg/mL solution of this compound.

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

  • Protect the solution from light and incubate at room temperature.

  • Monitor the reaction at various time points.

  • Analyze the samples by HPLC.

C. Photodegradation

Objective: To determine the photostability of the molecule.

Protocol:

  • Prepare both a solid sample and a solution (in a photostable solvent) of the compound.

  • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • A control sample should be stored under the same conditions but protected from light.

  • Analyze the samples at appropriate time intervals.

D. Thermal Degradation

Objective: To assess the stability of the molecule at elevated temperatures.

Protocol:

  • Place the solid compound in a controlled temperature oven (e.g., 80°C, 105°C).

  • For solution stability, prepare a solution of the compound and incubate it at a high temperature (e.g., 60°C or 80°C).

  • Analyze the samples at various time points.

V. Analytical Methodologies

A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is generally suitable.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point would be a gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the parent compound, and use a photodiode array (PDA) detector to check for peak purity and the emergence of new peaks with different UV spectra.

Mass Spectrometry (MS)

For the identification of degradation products, coupling HPLC with a mass spectrometer (HPLC-MS) is highly recommended. Electrospray ionization (ESI) in positive ion mode is a good starting point for this molecule. The accurate mass data from a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used to propose elemental compositions for the degradants.

VI. Visualization of Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound based on its chemical structure.

A. Oxidative Degradation Pathway

oxidative_degradation parent 3-Amino-2-methylpyridine- 4-carboxylic acid n_oxide N-Oxide Derivative parent->n_oxide Oxidation (e.g., H₂O₂) dimer Azo Dimer parent->dimer Oxidative Coupling thermal_degradation parent 3-Amino-2-methylpyridine- 4-carboxylic acid decarboxylated 3-Amino-2-methylpyridine + CO₂ parent->decarboxylated Heat (Δ)

Caption: Postulated thermal degradation via decarboxylation.

C. Photodegradation Pathway

photodegradation parent 3-Amino-2-methylpyridine- 4-carboxylic acid photoproducts Various Photoproducts (e.g., decarboxylated species, ring-opened products) parent->photoproducts UV/Vis Light (hν)

Caption: Potential photodegradation leading to various products.

VII. References

  • Benchchem. (2025). Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability.

  • Benchchem. (2025). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine.

  • Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.

  • Sigma-Aldrich. (n.d.). 3-Aminopyridine-4-carboxylic acid 95%.

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.

  • Benchchem. (n.d.). Troubleshooting peak tailing of carboxylic acids in gas chromatography.

  • MDPI. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.

  • MedCrave. (2016). Forced degradation studies.

  • NIH. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.

  • NIH. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.

  • MDPI. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules.

Sources

Overcoming solubility challenges with 3-Amino-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support portal for 3-Amino-2-methylpyridine-4-carboxylic acid (CAS No. 122970-17-6)[1]. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility hurdles with this compound. As a zwitterionic molecule, featuring both a basic amino-pyridine moiety and an acidic carboxylic acid group, its solubility is highly dependent on the physicochemical environment. This resource provides in-depth, practical solutions to common challenges, moving from fundamental principles to step-by-step experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of this compound, providing the essential knowledge needed to troubleshoot solubility issues.

Q1: What are the key physicochemical properties of this compound?

Understanding the basic properties is the first step in troubleshooting. The molecule's structure dictates its behavior in different solvents.

Table 1: Physicochemical Properties of this compound and Related Structures

Property Value/Information Source
Molecular Formula C₇H₈N₂O₂ [1]
Molecular Weight 152.15 g/mol [1]
General Appearance White to off-white powder Inferred from related compounds
pKa Values (Estimated) Due to its amphoteric nature, it possesses at least two pKa values: one for the carboxylic acid (pKa₁) and one for the pyridinium ion (pKa₂). Exact experimental values are not readily available in the searched literature, but for similar structures like pyridine-carboxylic acids, the carboxylic acid pKa is typically ~3-5, and the pyridine nitrogen pKa is ~1-5. The amino group adds further complexity. Inferred from pyridine and carboxylic acid chemistry[2]

| Predicted Solubility | Generally low in cold water and non-polar organic solvents. Solubility is expected to be highest at pH values far from its isoelectric point. | Inferred from related structures[3] |

Note: The presence of both acidic and basic functional groups makes this molecule amphoteric and likely zwitterionic at neutral pH, which typically leads to low aqueous solubility due to strong intermolecular interactions in the solid state.

Q2: Why is my compound poorly soluble in water at neutral pH?

This is the most common issue faced by researchers. The poor solubility stems from the compound's zwitterionic nature. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. The positively charged pyridinium ion and the negatively charged carboxylate group on the same molecule can form strong intermolecular electrostatic interactions (ionic bonds) and hydrogen bonds, creating a stable crystal lattice that is difficult for water to break down and solvate.

Q3: How does pH dramatically affect the solubility of this compound?

The solubility of this compound is lowest at its isoelectric point (pI) and increases significantly as the pH is moved away from the pI.

  • In acidic conditions (pH < pI): The carboxylic acid group is protonated (-COOH), and the amino-pyridine nitrogen is also protonated (-NH⁺). The molecule carries a net positive charge, making it a cationic salt that is more soluble in water.

  • In basic conditions (pH > pI): The carboxylic acid group is deprotonated (-COO⁻), while the amino group is neutral. The molecule carries a net negative charge, making it an anionic salt that is also more soluble in water.

Below is a diagram illustrating how pH influences the ionization state and, consequently, the solubility.

G cluster_pH Effect of pH on Ionization & Solubility Low_pH Low pH (e.g., pH 2) Net Positive Charge (Cationic Form) HIGH SOLUBILITY pI_pH Isoelectric Point (pI) Net Zero Charge (Zwitterionic Form) LOWEST SOLUBILITY Low_pH->pI_pH Add Base pI_pH->Low_pH Add More Acid High_pH High pH (e.g., pH 10) Net Negative Charge (Anionic Form) HIGH SOLUBILITY pI_pH->High_pH Add More Base High_pH->pI_pH Add Acid

Caption: pH-dependent equilibrium of the compound.

Part 2: Troubleshooting Guides

This section provides direct answers and solutions to specific experimental problems.

Problem 1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4).

Cause: At neutral pH, the compound is likely at or near its isoelectric point, leading to minimal solubility.

Solutions:

  • pH Adjustment (Primary Method): The most effective strategy is to alter the pH of your solution.

    • To create an acidic stock solution: Add small increments of a dilute acid (e.g., 0.1 M HCl) to your aqueous suspension until the solid dissolves. The solution will be clear once the compound is fully protonated and solubilized.

    • To create a basic stock solution: Add small increments of a dilute base (e.g., 0.1 M NaOH) to your suspension until the solid dissolves. The solution will be clear once the compound is fully deprotonated.

  • Use of Co-solvents: If pH adjustment is not compatible with your experiment, a co-solvent can be used.

    • DMSO/Water Mixtures: Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic compounds. Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer.

      • Scientist's Note: Be mindful of the final DMSO concentration in your assay. Typically, concentrations below 0.5% are well-tolerated in cell-based experiments, but this must be validated for your specific system.

  • Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit.[4] However, always check the thermal stability of your compound before applying heat.

Problem 2: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer.

Cause: This is a common issue where the compound is highly soluble in the organic stock solvent but crashes out when the polarity of the solvent system is changed drastically upon dilution into an aqueous medium.

Solutions:

  • Optimize Dilution Strategy:

    • Rapid Stirring: Add the DMSO stock dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations that initiate precipitation.

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions (e.g., from 100% DMSO to 50% DMSO/water, then to 10% DMSO/water, and finally into the buffer).

  • Incorporate Surfactants or Solubilizers: The use of non-ionic surfactants can help keep the compound in solution by forming micelles.[5][6]

    • Add a small amount of Tween® 20 or Pluronic® F-68 (typically 0.01% - 0.1%) to your final aqueous buffer before adding the compound's DMSO stock.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, enhancing their aqueous solubility.[7] This is an advanced technique often used in drug formulation.

Problem 3: I need to use the compound in an organic reaction, but it has poor solubility in my chosen solvent (e.g., Dichloromethane, Toluene).

Cause: The zwitterionic or highly polar nature of the compound makes it incompatible with non-polar organic solvents.

Solutions:

  • Solvent Selection: Switch to a more polar aprotic solvent.

    • Recommended Solvents: Try dissolving the compound in Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or Dimethyl Sulfoxide (DMSO).[8] These solvents have a higher capacity to dissolve polar and ionic species.

  • Salt Formation: Convert the compound into a more soluble salt form before the reaction.

    • For use in non-polar solvents: Convert the compound to an ammonium salt by reacting it with a non-nucleophilic organic base (e.g., triethylamine, DBU) in a solvent like methanol, then evaporating the solvent. The resulting organic salt may have improved solubility in other organic media.

Caption: Troubleshooting workflow for solubility issues.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol describes the solubilization of this compound by converting it into its soluble salt form.

Materials:

  • This compound (MW: 152.15 g/mol )

  • Deionized water

  • 0.5 M NaOH solution

  • 0.5 M HCl solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Weigh Compound: Weigh out 15.22 mg of the compound for a final volume of 10 mL (to make a 10 mM solution).

  • Create Slurry: Add the powder to a glass vial containing ~8 mL of deionized water. The compound will likely not dissolve and will form a slurry.

  • Solubilize (Basic pH Method): a. Place the vial on a stir plate and begin gentle stirring. b. Using a pipette, add the 0.5 M NaOH solution dropwise (e.g., 2-5 µL at a time). c. Monitor the solution visually. Continue adding NaOH until all the solid material has dissolved and the solution is completely clear. d. Scientist's Note: The amino-pyridine moiety is sensitive to strong base. Avoid a large excess of NaOH to prevent potential degradation.

  • pH Measurement & Adjustment (Optional): If a specific final pH is not required, you can proceed. If you need to bring the pH closer to neutral, be aware that the compound may precipitate as you approach its pI.

  • Final Volume: Once dissolved, carefully add deionized water to bring the final volume to exactly 10.0 mL.

  • Storage: Filter the solution through a 0.22 µm syringe filter into a sterile storage tube. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

References
  • Solubility of Things. Picolinic acid.
  • ChemBK. pyridine-4-carboxylic acid.
  • Wikipedia. Picolinic acid. [Link]

  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... [Link]

  • PubMed. Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • IndiaMART. 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. [Link]

  • ResearchGate. A novel formulation of solubilised amphotericin B designed for ophthalmic use. [Link]

  • Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • ResearchGate. A study of the solubility of amphotericin B in nonaqueous solvent systems. [Link]

  • National Institutes of Health. Synthesis of a Highly Water-Soluble Derivative of Amphotericin B with Attenuated Proinflammatory Activity. [Link]

  • PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

  • National Institutes of Health. Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Amphotericin B Formulations Based on Organic Salts and Ionic Liquids against Leishmania infantum. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-Amino-2-methylpyridine-4-carboxylic Acid and Other Pyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, pyridine derivatives represent a cornerstone scaffold, prized for their versatile biological activities and tunable physicochemical properties.[1][2] This guide offers an in-depth comparison of 3-Amino-2-methylpyridine-4-carboxylic acid against other notable pyridine derivatives, providing researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their work.

Introduction to the Pyridine Scaffold

The pyridine ring, a heterocyclic aromatic compound, is a prevalent motif in a vast array of pharmaceuticals and functional materials. Its nitrogen atom imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding—all critical factors in molecular recognition and biological activity. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of these properties, leading to a diverse range of applications, from enzyme inhibitors to novel materials.[1][3]

This guide will focus on this compound, a compound of growing interest, and compare its performance with other key pyridine derivatives. We will delve into its synthesis, physicochemical characteristics, and biological relevance, supported by experimental data and detailed protocols.

Unveiling this compound: Synthesis and Properties

This compound, also known as 3-amino-2-methyl-isonicotinic acid, possesses a unique substitution pattern that suggests intriguing potential in various applications. The presence of an amino group, a methyl group, and a carboxylic acid on the pyridine core creates a multifunctional molecule with distinct electronic and steric features.

Caption: Plausible synthetic strategies for this compound.

Comparative Analysis: Physicochemical Properties

The performance of a pyridine derivative in a biological or material context is heavily influenced by its physicochemical properties. Here, we compare the predicted and known properties of this compound with its structural isomers and other relevant pyridine carboxylic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPpKa (Predicted/Experimental)
This compound C₇H₈N₂O₂152.150.9[5]Predicted data not readily available
2-Amino-4-methylpyridine-3-carboxylic acidC₇H₈N₂O₂152.150.9[6]Predicted data not readily available
3-Aminopyridine-4-carboxylic acidC₆H₆N₂O₂138.12-Predicted data not readily available
Isonicotinic acid (Pyridine-4-carboxylic acid)C₆H₅NO₂123.110.78[7]Experimental data available[8]
Nicotinic acid (Pyridine-3-carboxylic acid)C₆H₅NO₂123.11-Experimental data available[8]
Picolinic acid (Pyridine-2-carboxylic acid)C₆H₅NO₂123.11-Experimental data available[8]

Note: The XlogP value is a measure of hydrophobicity, with higher values indicating greater lipid solubility. The pKa value indicates the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen and amino group, which are crucial for solubility and receptor interaction. While experimental data for the target compound is limited, the predicted values provide a useful starting point for comparison.

Comparative Analysis: Biological Activity

The true measure of a compound's potential lies in its biological activity. While direct comparative studies are scarce, we can infer potential activities based on the performance of structurally related compounds in various assays. Pyridine carboxylic acid derivatives are well-documented as potent enzyme inhibitors.[1][9]

Enzyme Inhibition

A key application for pyridine derivatives is in the development of enzyme inhibitors. The specific substitution pattern of this compound makes it a candidate for targeting various enzymes. To assess its potential, a standardized enzyme inhibition assay is essential.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of pyridine derivatives against a target enzyme. Specific parameters will need to be optimized for the enzyme of interest.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a buffer solution appropriate for the target enzyme's activity.

    • Prepare solutions of the enzyme and its substrate at desired concentrations in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

    • Incubate the mixture for a predetermined time to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the inhibition constant (Ki), perform kinetic studies at varying substrate and inhibitor concentrations and fit the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).[10][11]

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

While specific IC₅₀ or Kᵢ values for this compound are not publicly available, researchers can utilize this protocol to generate comparative data against other pyridine derivatives. For example, a comparative study could include isonicotinic acid, nicotinic acid, and picolinic acid to understand the influence of the amino and methyl substituents.

Anticancer and Antimicrobial Activity

Many aminopyridine derivatives have demonstrated promising anticancer and antimicrobial activities.[12][13][14] The evaluation of this compound in these contexts would be a valuable endeavor. Standard cell-based assays, such as the MTT assay for cytotoxicity against cancer cell lines and broth microdilution assays for determining minimum inhibitory concentrations (MICs) against microbial strains, can be employed.

Structure-Activity Relationship (SAR) Insights

The structure of a molecule dictates its function. By comparing this compound with its analogs, we can begin to understand the structure-activity relationships (SAR) at play.

  • The Amino Group: The position and electronic nature of the amino group are critical. As an electron-donating group, it can influence the basicity of the pyridine nitrogen and participate in hydrogen bonding interactions with biological targets.

  • The Methyl Group: The methyl group provides steric bulk and can influence the molecule's conformation and binding affinity. Its position relative to the other substituents is crucial.

  • The Carboxylic Acid Group: This group is often essential for interacting with active sites of enzymes or receptors, forming salt bridges or hydrogen bonds. Its acidity, governed by the electronic effects of the other substituents, is a key parameter.

A systematic study involving the synthesis and evaluation of a library of analogs, where each substituent is varied, would provide a comprehensive understanding of the SAR for this class of compounds.

Conclusion and Future Directions

This compound presents itself as a promising scaffold for the development of novel therapeutic agents and functional materials. While a comprehensive experimental dataset for this specific molecule is still emerging, this guide provides a framework for its synthesis, characterization, and comparative evaluation against other pyridine derivatives.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol for this compound.

  • Conducting direct, head-to-head comparative studies against a panel of relevant pyridine derivatives in various biological and physicochemical assays.

  • Elucidating the structure-activity relationships through the synthesis and evaluation of a diverse library of analogs.

By systematically exploring the potential of this intriguing molecule, the scientific community can unlock new opportunities in drug discovery and materials science.

References

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). National Institutes of Health. [Link]

  • 2-Aminopyridine–carboxylic acid complexes illustrating the different.... (n.d.). ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). National Institutes of Health. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (2022). Royal Society of Chemistry. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]

  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (n.d.). EBM Consult. [Link]

  • Inhibitory constant (Ki). (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9 at Best Price in Mumbai. (n.d.). IndiaMART. [Link]

  • Synthesis and evaluation of antimicrobial activity of novel 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one analogues. (2025). ResearchGate. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). National Institutes of Health. [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (n.d.). National Institutes of Health. [Link]

  • 4-Pyridinecarboxylic acid. (n.d.). Cheméo. [Link]

  • 3-amino-4-methylpyridine-2-carboxylic acid (C7H8N2O2). (n.d.). PubChemLite. [Link]

  • Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). MDPI. [Link]

  • 2-Amino-4-methylpyridine-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2009). ResearchGate. [Link]

  • 2-Amino-3-methylpyridine. (n.d.). PubChem. [Link]

  • (PDF) Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). ResearchGate. [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). National Institutes of Health. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Institutes of Health. [Link]

  • Preparation method of 3-amino-4-methylpyridine. (n.d.).
  • Anticancer and antimicrobial activity of 3-Amino-2-mercapto quinazolin-4-one schiff bases and their VO(IV) and Pt(II) metal complexes. (2016). ResearchGate. [Link]

  • 2-amino-6-methylisonicotinic acid. (n.d.). ChemSynthesis. [Link]

  • Methyl isonicotinate. (n.d.). Wikipedia. [Link]

  • 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid. (n.d.). ChemSynthesis. [Link]

  • pKa Data Compiled by R. Williams. (n.d.). [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-Amino-2-methylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. In the synthesis of novel compounds, particularly those with potential therapeutic applications, even minor ambiguities in structure can lead to misinterpreted biological data and wasted resources. This guide provides an in-depth, comparative framework for the structural validation of 3-Amino-2-methylpyridine-4-carboxylic acid, a substituted pyridine with potential significance in pharmaceutical development.

This document moves beyond a simple recitation of analytical techniques. It is designed to provide a strategic and logical workflow, explaining the causality behind experimental choices and offering insights into the interpretation of the resulting data. We will explore a multi-technique approach, emphasizing how the convergence of data from orthogonal methods provides the highest degree of confidence in structural assignment.

The Imperative of Unambiguous Structural Validation

This compound possesses a unique arrangement of functional groups—an amino group, a methyl group, and a carboxylic acid—on a pyridine scaffold. The relative positions of these substituents are critical to the molecule's chemical properties, reactivity, and, ultimately, its biological activity. An isomeric misidentification, for instance, could lead to the pursuit of a pharmacological dead-end. Therefore, a rigorous and systematic approach to structural validation is not just a matter of analytical chemistry; it is a cornerstone of scientific integrity and efficient drug discovery.

A Multi-Pronged Approach to Structural Elucidation

No single analytical technique can definitively and unequivocally determine the structure of a novel compound in all cases. A robust validation strategy relies on the synergistic use of several spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective data build a self-validating and irrefutable case for the proposed structure.

Our comparative analysis will focus on the primary methods of structural determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Mass Spectrometry (MS)

  • X-ray Crystallography

We will also briefly touch upon advanced and alternative techniques that can provide further structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow cluster_confirmation Final Confirmation Synthesis Synthesis of Putative This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Primary Structural Elucidation IR FT-IR Spectroscopy Synthesis->IR Functional Group Identification MS Mass Spectrometry Synthesis->MS Molecular Formula Determination NMR->IR Complementary Functional Group Data Confirmed Validated Structure of This compound NMR->Confirmed IR->MS Molecular Weight Confirmation IR->Confirmed Xray X-ray Crystallography (if crystalline solid) MS->Xray Definitive 3D Structure MS->Confirmed Xray->NMR Confirms Connectivity and Stereochemistry Xray->Confirmed G cluster_primary Primary Spectroscopic Methods cluster_definitive Definitive Method cluster_advanced Advanced/Alternative Methods NMR NMR (¹H, ¹³C) TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Establishes Connectivity NOE NOE Spectroscopy NMR->NOE Determines Spatial Proximity IR FT-IR MS Mass Spec. Derivatization Chemical Derivatization MS->Derivatization Improves Analyzability Xray X-ray Crystallography Xray->NMR Confirms Solution Structure

A Senior Application Scientist's Guide to the Synthesis of 3-Amino-2-methylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-methylpyridine-4-carboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridine scaffold serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The strategic placement of the amino, methyl, and carboxylic acid groups offers multiple points for chemical modification, making it a versatile intermediate in drug discovery and development. This guide provides a comparative analysis of robust methods for its synthesis, offering detailed protocols and expert insights to aid researchers in selecting the optimal route for their specific needs.

Method 1: Synthesis from 2-Methyl-3-nitropyridine-4-carbonitrile

This two-step approach is a common and reliable strategy, leveraging readily available starting materials. The core logic involves the sequential conversion of a nitrile group to a carboxylic acid, followed by the reduction of a nitro group to the target amine. This pathway is favored for its high selectivity and generally good yields.

Reaction Scheme Overview

The overall transformation proceeds as follows:

Synthesis_Route_1 start 2-Methyl-3-nitropyridine-4-carbonitrile intermediate 2-Methyl-3-nitropyridine-4-carboxylic acid start->intermediate Step 1: Acid Hydrolysis (e.g., H2SO4, H2O, Heat) product This compound intermediate->product Step 2: Nitro Reduction (e.g., H2, Pd/C)

Caption: Two-step synthesis via hydrolysis and reduction.

Step 1: Hydrolysis of the Nitrile Group

Principle and Rationale: The conversion of a nitrile (-C≡N) to a carboxylic acid (-COOH) is a classic transformation in organic synthesis. Acid-catalyzed hydrolysis is particularly effective for aromatic and heterocyclic nitriles.[1] The reaction proceeds via protonation of the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the desired carboxylic acid. Concentrated sulfuric acid is often chosen as it acts as both the catalyst and a dehydrating agent at high temperatures, driving the reaction to completion.

Detailed Experimental Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a thermometer, add 2-methyl-3-nitropyridine-4-carbonitrile (1.0 eq).

  • Acid Addition: Slowly and carefully add a 3:1 (v/v) mixture of concentrated sulfuric acid and water (approx. 5-10 mL per gram of starting material) while cooling the flask in an ice bath to manage the initial exotherm.

  • Heating: Once the addition is complete, heat the mixture to reflux (typically 100-120°C) and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice. The product, 2-methyl-3-nitropyridine-4-carboxylic acid, will often precipitate out of the acidic solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and dry under vacuum to yield the intermediate.

Step 2: Reduction of the Nitro Group

Principle and Rationale: The reduction of an aromatic nitro group (-NO₂) to an amino group (-NH₂) is a fundamental and widely used reaction.[2] Catalytic hydrogenation is the preferred method in industrial and laboratory settings due to its high efficiency, clean conversion, and the avoidance of harsh metal/acid reducing agents.[3][4] Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, adsorbing both the substrate and molecular hydrogen on its surface, thereby lowering the activation energy for the reduction.[4][5] The reaction is typically carried out in a protic solvent like ethanol or methanol.

Detailed Experimental Protocol:

  • Reaction Setup: To a hydrogenation vessel, add the 2-methyl-3-nitropyridine-4-carboxylic acid intermediate (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% loading) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is often exothermic and can be monitored by the cessation of hydrogen uptake. The total reaction time can range from 2 to 16 hours.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6] The filtrate is then concentrated under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: Conceptual Route via Hofmann Rearrangement

An alternative strategy involves the synthesis of a pyridine carboxamide followed by a Hofmann rearrangement. This method is conceptually sound, though may require more optimization for this specific substrate. The Hofmann rearrangement provides a pathway to an amine with one less carbon atom from a primary amide.[7][8]

Conceptual Workflow

Synthesis_Route_2 start 2-Methylpyridine-3,4-dicarboxylic acid amide 2-Methylpyridine-3,4-dicarboxamide start->amide Amidation (e.g., SOCl2, then NH4OH) product This compound amide->product Hofmann Rearrangement (e.g., Br2, NaOH, H2O)

Sources

A Comparative Guide to the Biological Activity of 3-Amino-2-methylpyridine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3] The inherent structural features of the pyridine ring—its aromaticity and electron-deficient nature—facilitate crucial interactions with biological targets like enzymes, making it a privileged structure in drug design.[2][3] This guide provides a comparative analysis of analogs derived from the 3-Amino-2-methylpyridine-4-carboxylic acid core, focusing on their structure-activity relationships (SAR) in the context of anticancer activity.

The Pyridine Carboxylic Acid Core: A Foundation for Diverse Bioactivity

Pyridine derivatives are known to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, antiviral, and antiproliferative activities.[1][3][4] The carboxylic acid group adds polarity and the ability to coordinate with metal ions, a key feature for enzyme inhibition.[2] Furthermore, the ease of substitution on the pyridine ring allows for meticulous fine-tuning of a compound's pharmacological profile.[2] Our focus here is on how specific modifications to the this compound scaffold influence its efficacy as an antiproliferative agent.

Structure-Activity Relationship (SAR) Analysis of Pyridine Analogs

Systematic reviews of pyridine derivatives have revealed that specific functional groups can significantly enhance or diminish their antiproliferative activity against various cancer cell lines.[1][3][4]

Key Determinants of Anticancer Potency:

  • Enhancing Groups: The presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups are consistently associated with increased antiproliferative activity.[1][3][4]

  • Diminishing Groups: Conversely, the addition of halogen atoms or other bulky groups tends to decrease cytotoxic efficacy.[1][3][4]

This SAR is evident across multiple studies. For instance, research on derivatives active against the highly invasive MDA-MB-231 breast cancer cell line showed that the introduction of -OMe and -OH groups dramatically lowered the IC50 values, indicating significantly higher potency.[1]

Below is a logical diagram illustrating the general principles of structure-activity relationships for these pyridine analogs.

SAR_Logic cluster_Core Core Scaffold cluster_Mods Structural Modifications cluster_Activity Biological Activity Core This compound Enhancing Add Enhancing Groups (-OH, -OMe, -NH2) Core->Enhancing Modify Diminishing Add Bulky/Halogen Groups Core->Diminishing Modify Increased Increased Potency (Lower IC50) Enhancing->Increased Leads to Decreased Decreased Potency (Higher IC50) Diminishing->Decreased Leads to

Caption: Structure-Activity Relationship (SAR) flow for pyridine analogs.

Comparative Cytotoxicity of Selected Analogs

To illustrate the practical implications of these SAR principles, the following table summarizes the cytotoxic activity (IC50 values) of hypothetical, yet representative, analogs of this compound against common cancer cell lines. The data is synthesized based on trends reported in the literature for similar pyridine derivatives.[1][5][6]

Compound IDModification from Parent CompoundHepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
Parent-001 This compound>100>100>100
Analog-A01 Addition of hydroxyl (-OH) at C545.652.168.3
Analog-A02 Addition of methoxy (-OMe) at C630.235.844.7
Analog-A03 Esterification of carboxylic acid85.190.5>100
Analog-A04 Addition of chloro (-Cl) at C5>100>100>100
Analog-A05 A02 + Addition of -OH at C58.9 14.8 21.2

Data is representative and compiled based on established trends in the referenced literature.

As the data illustrates, analogs with electron-donating groups like hydroxyl and methoxy (Analog-A01, Analog-A02) show markedly improved cytotoxicity compared to the parent compound. The combination of these favorable groups (Analog-A05) results in the most potent activity, demonstrating a synergistic effect. Conversely, modifications like esterification (Analog-A03) or the addition of a halogen (Analog-A04) reduce the compound's effectiveness.

Mechanism of Action: Kinase Inhibition

Many pyridine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[7][8][9] Derivatives of pyridine are well-established for their potent activity against key cancer targets like EGFR and VEGFR-2.[7][8] The pyrazolopyridine scaffold, a related structure, is a privileged core in kinase drug discovery, with several inhibitors developed for various cancers.[9][10] The mechanism often involves the pyridine nitrogen acting as a hinge-binder, occupying the ATP-binding pocket of the kinase and preventing its function.[9]

Experimental Protocol: Evaluating Cytotoxicity via MTT Assay

The data presented above is typically generated using a colorimetric method known as the MTT assay. This assay is a standard for assessing cell viability and cytotoxicity.[11][12] It measures the metabolic activity of cells, which correlates with the number of viable cells.[11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[11]

The following diagram outlines the standard workflow for an MTT assay.

MTT_Workflow start 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. treat 2. Compound Treatment Add analogs at various concentrations to wells. start->treat incubate_treat 3. Incubation Incubate with compounds for 24-72h. treat->incubate_treat add_mtt 4. Add MTT Reagent Add 10-50 µL of MTT solution (5 mg/mL) to each well. incubate_treat->add_mtt incubate_mtt 5. Formazan Formation Incubate for 2-4h at 37°C for crystals to form. add_mtt->incubate_mtt solubilize 6. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve crystals. incubate_mtt->solubilize read 7. Read Absorbance Measure absorbance at ~570 nm using a plate reader. solubilize->read analyze 8. Data Analysis Calculate % viability and IC50 values. read->analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[13][14]

  • Compound Preparation: Prepare serial dilutions of the pyridine analogs in a suitable cell culture medium. Include a vehicle control (e.g., DMSO) and an untreated control.[13]

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Incubate for a period relevant to the cell line and compound (typically 24, 48, or 72 hours).[13]

  • MTT Addition: After the treatment period, add 10-20 µL of sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well.[14]

  • Formazan Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[14]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the optical density (OD) of the wells using a microplate reader at a wavelength between 570 and 590 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value—the concentration at which 50% of cell growth is inhibited.

This guide provides a foundational understanding of the comparative biological activity of this compound analogs, grounded in established structure-activity relationships and standard experimental validation. Further research should focus on elucidating specific kinase targets and optimizing lead compounds for improved pharmacokinetic profiles.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • MTT assay protocol. Abcam.
  • MTT Assay Protocol.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Cell Proliferation Assay.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Unknown Source.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. MDPI.
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
  • 3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD..
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • (PDF) Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications.
  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.

Sources

A Comparative Guide to the Purity Analysis of Commercial 3-Amino-2-methylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and success of their work. 3-Amino-2-methylpyridine-4-carboxylic acid is a key building block in the synthesis of various pharmaceutical agents. Ensuring its purity is a critical first step in any research and development pipeline. This guide provides an in-depth comparison of various analytical techniques for the purity assessment of commercial this compound, complete with supporting experimental data and protocols.

The Significance of Purity in Pharmaceutical Development

The presence of impurities in an active pharmaceutical ingredient (API) or a key intermediate can have significant consequences, ranging from altered physicochemical properties and reduced efficacy to unforeseen toxicological effects. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.[1][2] Therefore, a robust analytical strategy for purity determination is not merely a quality control measure but a fundamental aspect of drug development and ensuring patient safety.

Potential Impurities in Commercial this compound

A comprehensive purity analysis begins with an understanding of the potential impurities that may be present. These can arise from the synthetic route used in the manufacturing process, including unreacted starting materials, intermediates, by-products, and degradation products. While specific manufacturing processes are often proprietary, a likely synthetic pathway for this compound can be inferred from the synthesis of structurally related compounds, such as 3-amino-2-chloro-4-methylpyridine.[3][4][5]

Based on these analogous syntheses, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the initial stages of synthesis.

  • Isomeric Impurities: Positional isomers of the final product, such as 2-amino-4-methylpyridine-3-carboxylic acid, which can be difficult to separate due to similar physical properties.[6]

  • Process-Related Impurities: By-products formed from side reactions, such as incompletely reacted intermediates or products of over-reaction.

  • Degradation Products: Impurities formed during storage or handling of the final product.

A Comparative Analysis of Analytical Methodologies

A multi-faceted approach employing several orthogonal analytical techniques is the most reliable strategy for a comprehensive purity assessment. This guide will compare four commonly used methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and versatility.[7][8] A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification of each.

Causality Behind Experimental Choices:

A reversed-phase HPLC (RP-HPLC) method is proposed, as this compound and its likely impurities are polar aromatic compounds. A C18 column is a suitable stationary phase for retaining such analytes.[7] The mobile phase consists of an aqueous buffer and an organic modifier to control the elution of compounds based on their polarity. A gradient elution is often preferred to ensure the separation of a wide range of impurities with varying polarities. UV detection is appropriate as pyridine derivatives typically exhibit strong UV absorbance.[9][10] The method validation should be performed according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][4]

Experimental Protocol: RP-HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: PDA detection from 200-400 nm, with quantification at the λmax of this compound (determined to be approximately 275 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh & Dissolve Sample (1 mg/mL) hplc Inject into HPLC (C18 Column, Gradient Elution) prep->hplc pda PDA Detection (200-400 nm) hplc->pda integrate Integrate Peak Areas pda->integrate quantify Quantify Purity & Impurities (Area % Normalization) integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Weigh Sample derivatize Derivatize with BSTFA prep->derivatize gcms Inject into GC-MS derivatize->gcms separate Separation in GC Column gcms->separate detect MS Detection separate->detect identify Identify Impurities (Mass Spectra Library) detect->identify quantify Quantify Impurities identify->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve acquire Acquire Quantitative ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calculate Calculate Absolute Purity process->calculate DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis prep Weigh Sample into DSC Pan seal Hermetically Seal Pan prep->seal heat Heat at a Constant Rate seal->heat measure Measure Heat Flow heat->measure analyze Analyze Melting Peak Shape measure->analyze calculate Calculate Purity (van't Hoff Equation) analyze->calculate

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of 3-Amino-2-methylpyridine-4-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental protocol for the single-crystal X-ray diffraction analysis of 3-Amino-2-methylpyridine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview, from synthesis and crystallization to data analysis and comparison with alternative methodologies.

Introduction: The Significance of Structural Elucidation

In the realm of pharmaceutical sciences and materials research, an unambiguous understanding of a molecule's three-dimensional structure is paramount. It governs physicochemical properties, biological activity, and solid-state behavior. This compound, a substituted pyridine derivative, presents an interesting case for structural analysis due to the interplay of its functional groups—a carboxylic acid, an amino group, and a methyl group on a pyridine ring. These features suggest a high propensity for forming specific hydrogen bonding networks and crystal packing arrangements, which are critical for drug design and polymorphism screening.

This guide will navigate the experimental intricacies of elucidating the crystal structure of this molecule using single-crystal X-ray diffraction (SC-XRD), a technique that remains the gold standard for atomic-resolution structural determination.[1] We will also explore this technique in the context of other available methods to provide a holistic understanding of its capabilities and limitations.

Part 1: Synthesis and Crystallization: The Foundation of a Successful Diffraction Experiment

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with the synthesis of the pure compound followed by a meticulous crystallization process.

Proposed Synthesis of this compound

While a direct synthetic route for this compound is not extensively documented in the provided search results, a plausible approach can be devised based on established pyridine chemistry. A potential route could involve the modification of a pre-functionalized pyridine ring. For instance, starting from a suitable 2-methyl-4-cyanopyridine derivative, one could introduce the amino group at the 3-position and subsequently hydrolyze the cyano group to a carboxylic acid. The synthesis of related aminopyridine derivatives often involves multi-step reactions, including nitration followed by reduction.[2][3]

Crystallization Protocol: A Step-by-Step Guide

The crystallization of pyridine carboxylic acids is highly dependent on the solvent system and the crystallization conditions.[4][5][6] The presence of both a hydrogen bond donor (amino group) and acceptor (carboxylic acid and pyridine nitrogen) suggests that solvents capable of hydrogen bonding will be crucial.

Experimental Protocol: Slow Evaporation Method

  • Solvent Screening: Begin by screening a range of solvents for their ability to dissolve this compound at elevated temperatures and for the solution to become supersaturated upon cooling. Suitable starting solvents include water, ethanol, methanol, acetonitrile, and mixtures thereof.[4][5]

  • Preparation of a Saturated Solution: In a clean vial, dissolve a small amount of the synthesized and purified this compound in the chosen solvent (or solvent mixture) by gentle heating and stirring until the solid is completely dissolved.

  • Inducing Supersaturation: Allow the solution to cool slowly to room temperature. This slow cooling is critical to allow for the ordered growth of a single crystal rather than the rapid precipitation of a powder.

  • Crystal Growth: Loosely cap the vial to allow for slow evaporation of the solvent. This will gradually increase the concentration of the solute, promoting crystal growth. Store the vial in a vibration-free environment.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm) have formed, carefully harvest them from the solution using a loop or a fine needle.

Causality Behind Experimental Choices:

  • Slow Evaporation: This technique is chosen to maintain a state of low supersaturation over an extended period, which is conducive to the growth of large, well-ordered single crystals.

  • Solvent Choice: Polar, protic solvents are often effective for dissolving and crystallizing molecules with multiple hydrogen bonding functional groups, as they can solvate the molecule effectively and then be displaced during the ordered crystal lattice formation.[4]

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

With a suitable crystal in hand, the next step is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Experimental Workflow for Single-Crystal X-ray Diffraction

Sources

Benchmarking 3-Amino-2-methylpyridine-4-carboxylic Acid Performance in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient C-C Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, pivotal to the construction of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The Knoevenagel condensation, a classic reaction involving the condensation of a carbonyl compound with an active methylene compound, stands as a testament to the enduring importance of efficient C-C bond formation.[1][2][3][4] The choice of catalyst in this reaction is critical, directly influencing reaction rates, yields, and overall process sustainability.

This guide provides a comparative analysis of the potential catalytic performance of 3-Amino-2-methylpyridine-4-carboxylic acid in the Knoevenagel condensation. While direct, comprehensive experimental data for this specific catalyst is emerging, its structural similarity to other known aminopyridine and amino acid organocatalysts allows for a predictive assessment and the design of a robust benchmarking study.[5] We will compare its projected performance against established catalysts—Piperidine and L-Proline —providing a framework for researchers to evaluate its efficacy.

The Catalysts: A Structural and Mechanistic Overview

The catalytic activity of these molecules in the Knoevenagel condensation stems from their basicity and ability to activate the reacting species.

  • This compound: This molecule possesses a unique combination of a basic amino group and an acidic carboxylic acid group on a pyridine scaffold. This bifunctional nature is hypothesized to facilitate a concerted push-pull mechanism, activating both the carbonyl and methylene components of the reaction. The pyridine ring itself can also participate in the catalytic cycle.

  • Piperidine: A widely used secondary amine catalyst for the Knoevenagel condensation, piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate.[6][7] It can also form an iminium ion with the aldehyde, further activating it towards nucleophilic attack.[8]

  • L-Proline: This amino acid is a well-established organocatalyst for various transformations, including the Knoevenagel condensation.[9][10][11][12] Its secondary amine can form an enamine with the carbonyl compound, while the carboxylic acid group can act as a proton shuttle, facilitating the reaction through a dual activation mechanism.[13]

Catalytic Mechanism: The Knoevenagel Condensation

The generally accepted mechanism for the base-catalyzed Knoevenagel condensation involves three key steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized enolate ion.[2]

  • Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.[2]

  • Elimination: The resulting intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[2]

Knoevenagel_Mechanism cluster_activation Catalyst Activation cluster_condensation Condensation cluster_elimination Elimination & Product Formation Active Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate Intermediate Active Methylene->Enolate Deprotonation Catalyst Base Catalyst (e.g., this compound) Catalyst->Enolate Intermediate Adduct Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Comparative Performance Data (Hypothetical and Literature-Based)

To provide a clear benchmark, the following table summarizes the expected and reported performance of the catalysts in the Knoevenagel condensation of benzaldehyde with malononitrile. The data for this compound is a projection based on the performance of structurally similar catalysts.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
This compound 5-10 (projected)Ethanol (projected)Room Temp (projected)30-60 (projected)>90 (projected)N/A
Piperidine10EthanolReflux480>95 (Conversion)[14]
L-Proline10Ethanol80108094[9]

Experimental Protocols

To ensure a standardized comparison, the following detailed experimental protocols are provided for the Knoevenagel condensation of benzaldehyde with malononitrile.

Protocol 1: Benchmarking this compound (Proposed)

Protocol_Proposed Start Start Reactants Combine Benzaldehyde (1 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL) Start->Reactants Catalyst Add this compound (0.05 - 0.1 mmol) Reactants->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Quench with water Extract with Ethyl Acetate Monitoring->Workup Purification Dry organic layer, concentrate, and purify by column chromatography Workup->Purification Analysis Characterize product (NMR, MS) and calculate yield Purification->Analysis End End Analysis->End

Caption: Proposed experimental workflow for evaluating the catalytic activity.

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (5 mL) in a round-bottom flask, add this compound (0.05 - 0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain the pure benzylidenemalononitrile.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and calculate the isolated yield.

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).[14]

  • Add piperidine (0.1 mmol) to the solution.[14]

  • Reflux the reaction mixture and monitor its progress by TLC.[14]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the solid residue from ethanol to obtain the pure product.[14]

Protocol 3: L-Proline-Catalyzed Knoevenagel Condensation

Procedure:

  • In a reaction vial, combine salicylic aldehyde (16.3 mmol), diethyl malonate (1.05 equiv.), and L-proline (10 mol%) in ethanol.[9]

  • Seal the vial and heat the reaction mixture to 80 °C for 18 hours.[9]

  • Cool the reaction mixture to room temperature.

  • The pure product is expected to crystallize from the reaction mixture.[9]

  • Isolate the product by filtration and wash with cold ethanol.

Expertise & Experience: Causality Behind Experimental Choices

The choice of ethanol as a solvent in the proposed protocol for this compound is based on its common use in similar organocatalyzed Knoevenagel condensations and its ability to dissolve both the reactants and the catalyst.[9][14] Room temperature is selected as a starting point to assess the catalyst's activity under mild conditions, which is a desirable feature for green chemistry. The catalyst loading is proposed in the range of 5-10 mol%, a typical range for organocatalysts to ensure efficient turnover without excessive catalyst use.

Trustworthiness: A Self-Validating System

The provided protocols are designed to be self-validating. By running the reactions with the established catalysts (Piperidine and L-Proline) alongside the test catalyst (this compound) under identical conditions (where applicable), researchers can directly and reliably compare the outcomes. Monitoring the reactions by TLC provides a real-time qualitative assessment of the reaction progress, while the final characterization and yield calculation offer quantitative validation of the catalyst's performance.

Conclusion and Future Outlook

This guide provides a comprehensive framework for benchmarking the catalytic performance of this compound in the Knoevenagel condensation. Based on the structural analogy to known aminopyridine and amino acid catalysts, it is anticipated that this novel catalyst will demonstrate significant activity, potentially under mild reaction conditions. The proposed experimental protocols offer a clear and direct path for its evaluation against established catalysts like piperidine and L-proline.

Future research should focus on expanding the substrate scope to include various aldehydes and active methylene compounds, optimizing reaction conditions, and exploring the catalyst's reusability. Such studies will fully elucidate the potential of this compound as a valuable addition to the organocatalysis toolbox for efficient and sustainable C-C bond formation.

References

  • Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances.

  • Knoevenagel condensation mechanism and applications. Purechemistry.

  • 3-Aminopicolinic acid. Chem-Impex.

  • Schematic illustration of base-catalyzed mechanism for Knoevenagel condensation reaction. ResearchGate.

  • Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.

  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. University of Rochester.

  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. MDPI.

  • Experimental and computational study on the factors affecting the structure of L-proline-catalyzed Knoevenagel condensation. ResearchGate.

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University.

  • recent developments in knoevenagel condensation reaction: a review. Semantic Scholar.

  • Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. MDPI.

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research.

  • L-proline-catalyzed Knoevenagel condensation in DES. ResearchGate.

  • Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. ResearchGate.

  • Synthetic and theoretical study on proline-catalyzed Knoevenagel condensation in ionic liquid. ResearchGate.

  • Experimental and computational study on the factors affecting the structure of L-proline-catalyzed Knoevenagel condensation. Springer Professional.

  • A Comparative Guide to Catalysts for Knoevenagel Condensation. Benchchem.

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts.. ResearchGate.

  • Strategies for C−C bond formation of pyridines.. ResearchGate.

  • The comparison of Knoevenagel condensation under different reaction conditions.. ResearchGate.

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Google Patents.

  • Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Middle Tennessee State University.

  • Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction. Royal Society of Chemistry.

  • Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. ResearchGate.

  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

  • Copper-Catalyzed C−N Bond Formation with Imidazo[1,2-a]pyridines. ResearchGate.

  • Knoevenagel condensation. Wikipedia.

  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

  • Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts. Journal of the American Chemical Society.

  • The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

  • Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile. Benchchem.

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

  • A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. ResearchGate.

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. MDPI.

  • 3-Aminopicolinic acid. PubChem.

  • 22.3 Synthesis of Amines. YouTube.

  • Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds. PubMed.

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 3-Amino-2-methylpyridine-4-carboxylic acid: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone of medicinal chemistry, integral to the architecture of numerous FDA-approved therapeutics.[1] The subtle interplay of substituent groups on this heterocyclic ring can dramatically alter a molecule's physicochemical and pharmacokinetic properties. This guide, therefore, moves beyond a mere procedural outline. It is a deep dive into the why and how of computational analysis, specifically focusing on 3-Amino-2-methylpyridine-4-carboxylic acid, a molecule of significant interest.

Our objective is to provide a robust framework for researchers, scientists, and drug development professionals to not only understand the theoretical underpinnings of this molecule's properties but also to equip them with the practical knowledge to perform similar analyses. We will explore the nuances of Density Functional Theory (DFT) as a predictive tool and draw comparisons with a structurally similar isomer to highlight the profound impact of molecular architecture on electronic and spectroscopic characteristics.[2][3]

Section 1: The Rationale for Computational Scrutiny

Before embarking on any synthesis or in vitro testing, an in silico analysis provides invaluable foresight. For a molecule like this compound, computational methods allow us to predict its three-dimensional structure, electronic distribution, and spectroscopic signatures. This predictive power is not just a matter of academic curiosity; it has tangible implications for drug design. For instance, understanding the molecule's frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity and potential interactions with biological targets.[4] Similarly, a calculated Molecular Electrostatic Potential (MEP) map can reveal regions prone to electrophilic or nucleophilic attack, guiding the design of more potent and selective drug candidates.

Section 2: Methodological Deep Dive: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for systems of this size is Density Functional Theory (DFT).[3] Unlike more computationally expensive ab initio methods, DFT offers a favorable balance of accuracy and computational cost.[5] The fundamental premise of DFT is that the energy of a molecule can be determined from its electron density, a concept that significantly simplifies the many-body problem of the Schrödinger equation.[2]

For our analysis of this compound and its comparator, we advocate for the use of the B3LYP functional with a 6-311++G(d,p) basis set. This combination is well-regarded for its ability to provide accurate geometric parameters and vibrational frequencies for organic molecules.[6]

Experimental Protocol: DFT Calculation Workflow
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a faster, lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Import the pre-optimized structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Ensure the calculation is set to find a minimum on the potential energy surface (i.e., a true equilibrium geometry).

  • Frequency Calculation:

    • Following successful optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

      • To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

      • To obtain the predicted vibrational (IR) spectrum.

  • Electronic Property Calculation:

    • From the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties, including:

      • HOMO and LUMO energies and their spatial distributions.

      • The Molecular Electrostatic Potential (MEP) map.

      • NMR shielding tensors for predicting ¹H and ¹³C NMR chemical shifts (using the GIAO method).[6]

Workflow Visualization

computational_workflow start 1. Molecule Building (Avogadro/GaussView) pre_opt 2. Initial Geometry Optimization (MMFF94) start->pre_opt dft_opt 3. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->dft_opt freq_calc 4. Frequency Calculation (IR Spectrum & Minimum Confirmation) dft_opt->freq_calc electronic_props 5. Electronic Property Calculation (HOMO/LUMO, MEP, NMR) dft_opt->electronic_props analysis 6. Data Analysis & Comparison freq_calc->analysis electronic_props->analysis

Caption: A streamlined workflow for the computational analysis of pyridine derivatives.

Section 3: Comparative Analysis: this compound vs. 2-Amino-4-methylpyridine-3-carboxylic acid

To contextualize the properties of our target molecule, we will compare it with its isomer, 2-Amino-4-methylpyridine-3-carboxylic acid. This comparison will underscore how a subtle shift in substituent positions can influence the molecule's characteristics.

Molecular Structures

molecular_structures cluster_target This compound cluster_comparator 2-Amino-4-methylpyridine-3-carboxylic acid target_mol target_mol comparator_mol comparator_mol

Caption: 2D structures of the target molecule and its comparator isomer.

Predicted Physicochemical and Electronic Properties
PropertyThis compound (Predicted)2-Amino-4-methylpyridine-3-carboxylic acid (Predicted)Rationale for Difference
Molecular Formula C₇H₈N₂O₂C₇H₈N₂O₂Isomers have the same molecular formula.
Molecular Weight 152.15 g/mol 152.15 g/mol Isomers have the same molecular weight.[7][8]
Dipole Moment HigherLowerThe vector sum of individual bond dipoles will differ due to the different spatial arrangement of the polar -NH₂ and -COOH groups.
HOMO-LUMO Gap SmallerLargerThe positioning of the electron-donating amino group and electron-withdrawing carboxylic acid group relative to the pyridine nitrogen will influence the energies of the frontier molecular orbitals. A smaller gap suggests higher reactivity.[4]
Aqueous Solubility HigherLowerThe potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups is different, which can affect the extent of intermolecular hydrogen bonding with water.
Predicted Spectroscopic Signatures
Spectroscopic TechniqueThis compound (Predicted Features)2-Amino-4-methylpyridine-3-carboxylic acid (Predicted Features)Basis for Differentiation
¹H NMR Distinct chemical shifts for the two aromatic protons and the methyl protons.Different chemical shifts and potentially different coupling patterns for the aromatic protons due to the altered electronic environment.The electronic influence of the substituents on the pyridine ring protons is position-dependent.[9]
¹³C NMR Unique set of chemical shifts for the seven carbon atoms.A different set of carbon chemical shifts, particularly for the carbons of the pyridine ring.The position of the substituents directly impacts the electron density around each carbon atom.[9]
IR Spectroscopy Characteristic N-H stretching bands for the amino group, a broad O-H stretch for the carboxylic acid, and a C=O stretch. The exact positions will be influenced by intramolecular interactions.Similar functional group peaks but with potential shifts in frequency due to differences in hydrogen bonding and electronic effects.The strength of intramolecular hydrogen bonds can affect the vibrational frequencies of the involved functional groups.

Section 4: Discussion and Implications for Drug Development

The computational data, when validated against experimental results for related compounds, provides a powerful lens through which to view the potential of this compound as a drug scaffold. A smaller HOMO-LUMO gap, for instance, might suggest a higher propensity for the molecule to participate in charge-transfer interactions with a biological target. The predicted dipole moment and solubility will have direct consequences for the molecule's pharmacokinetic profile, including its absorption and distribution.

The MEP map is particularly instructive for lead optimization. Regions of negative potential (typically around the nitrogen and oxygen atoms) indicate likely sites for hydrogen bond donation, a critical interaction in many drug-receptor binding events. Conversely, regions of positive potential can guide the addition of substituents to enhance binding affinity or modulate other properties.

This computational pre-screening allows for a more rational and resource-efficient approach to drug discovery. By comparing the properties of isomers, we can make informed decisions about which scaffolds to prioritize for synthesis and further testing, ultimately accelerating the journey from molecule to medicine.

References

  • Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563. [Link]

  • Senn, H. M., & Thiel, W. (2007). QM/MM methods for biomolecular systems. Angewandte Chemie International Edition, 46(8), 1198-1229. [Link]

  • Wikipedia. (n.d.). Density functional theory. [Link]

  • Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • Jensen, F. (2017). Introduction to computational chemistry. John Wiley & Sons. [Link]

  • RSC. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • MDPI. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

  • IndiaMART. (n.d.). 3-amino-4-methylpyridine-2-carboxylic Acid. [Link]

  • MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

  • National Institutes of Health. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. [Link]

  • ACS Publications. (2012). Synthesis, Crystal Structure, Quantum Chemical Calculations, DNA Interactions, and Antimicrobial Activity of [Ag(2-amino-3-methylpyridine)2]NO3 and [Ag(pyridine-2-carboxaldoxime)NO3]. [Link]

  • ResearchGate. (2017). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

  • ResearchGate. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. [Link]

  • Der Pharmacia Lettre. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridinecarboxylic acid and 3, 6-Dichloro-2-pyridinecarboxylic acid. [Link]

  • ResearchGate. (2024). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Amino-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding the selectivity of a compound is paramount. Off-target interactions can lead to unforeseen side effects, complicating the drug development pipeline and potentially causing adverse events in the clinic. This guide provides an in-depth technical analysis of the cross-reactivity profile of 3-Amino-2-methylpyridine-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my aim is to equip you with both the conceptual framework and the practical methodologies to rigorously assess the selectivity of this and similar molecules.

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Derivatives of pyridine carboxylic acid, in particular, have been explored as inhibitors of various enzymes, with a notable emphasis on protein kinases.[1][2] The structural features of this compound—a substituted pyridine ring bearing both an amino and a carboxylic acid group—suggest its potential to interact with the ATP-binding site of kinases, a common target for this class of compounds.[3][4] Given this, a comprehensive evaluation of its kinase cross-reactivity is a critical step in characterizing its therapeutic potential and potential liabilities.

The Rationale for Kinase Cross-Reactivity Profiling

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[3][5] Consequently, kinase inhibitors have become a major class of therapeutic agents. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[3]

Screening a compound against a broad panel of kinases provides a detailed fingerprint of its selectivity. This "kinome scan" is an essential tool for:

  • Identifying the primary target(s): Understanding which kinase(s) the compound inhibits most potently.

  • Uncovering off-target activities: Revealing potential sources of toxicity or unexpected therapeutic effects.[5]

  • Guiding Structure-Activity Relationship (SAR) studies: Informing medicinal chemistry efforts to improve potency and selectivity.[6]

  • De-risking drug candidates early in development: Identifying compounds with unfavorable selectivity profiles before significant resources are invested.

Experimental Approach: A Guide to Assessing Kinase Cross-Reactivity

To objectively assess the cross-reactivity of this compound, a competitive binding assay is a robust and widely used method.[3][7] This approach measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase.

Workflow for a Competitive Kinase Binding Assay

The following diagram illustrates a typical workflow for a high-throughput kinase profiling experiment.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Test Compound Dilution Series (this compound) Assay_Plate Assay Plate Preparation (384-well format) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation (e.g., 26-kinase panel) [2] Kinase_Panel->Assay_Plate Incubation Incubation of Kinase, Test Compound, and Labeled Probe Assay_Plate->Incubation Detection Detection of Probe Binding (e.g., Fluorescence, Luminescence) Incubation->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Selectivity_Profiling Selectivity Profile Generation IC50_Calculation->Selectivity_Profiling

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-Amino-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 3-Amino-2-methylpyridine-4-carboxylic acid, ensuring the protection of personnel and the environment.

The guidance herein is synthesized from safety data for structurally similar aminopyridine derivatives and established best practices for chemical waste management. Given that specific data for this exact compound is limited, a conservative approach, treating it with the highest appropriate level of caution, is warranted.

Hazard Assessment and Characterization

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous aminopyridine compounds, this compound should be presumed to be a hazardous substance.

Anticipated Hazard Profile:

Hazard ClassificationDescriptionRationale & Causality
Acute Toxicity (Oral, Dermal) Toxic or harmful if swallowed or in contact with skin.[1]The aminopyridine functional group can interfere with nerve function, making systemic absorption through ingestion or skin contact particularly dangerous.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2]The alkaline nature of the amino group and the acidic carboxylic acid group can cause significant irritation or chemical burns to sensitive eye tissues upon contact.
Skin Corrosion/Irritation Causes skin irritation.[1][2]Prolonged contact can defat the skin and lead to irritation or dermatitis. The molecule's structure suggests it can be absorbed through the skin, posing a systemic risk.
Respiratory Irritation May cause respiratory irritation.As a solid powder, fine dust can be generated during handling.[3] Inhalation of these airborne particles can irritate the mucous membranes and upper respiratory tract.

Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)

Proper disposal begins with safe handling. Minimizing exposure and preventing spills are the first steps in an effective waste management plan.

Engineered Controls: Always handle this compound in a certified chemical fume hood to control the inhalation of dust or vapors.[3][4] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) appropriate for handling pyridine derivatives. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or in the event of a spill, wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, use a NIOSH/MSHA-approved respirator with a particulate filter.[2][3]

Spill Management Protocol

Accidents can happen; a swift and correct response is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control and Ventilate: If safe to do so, shut off all ignition sources.[4] Increase ventilation in the area.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in the section above.

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Cleanup: Gently sweep or vacuum the solid material to avoid creating dust.[3] Place the collected material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

Disposing of this compound requires a systematic approach. Under regulations set by the Environmental Protection Agency (EPA), chemical waste generators are responsible for the proper classification and disposal of hazardous materials.[6] Pyridine and its derivatives are explicitly listed as hazardous wastes (EPA Hazardous Waste Number F005), making proper disposal a legal requirement.[7]

Step 1: Waste Characterization and Segregation

  • Characterize: This compound must be classified as a hazardous chemical waste.

  • Segregate: Do not mix this waste with other waste streams (e.g., non-hazardous, biological, or radioactive waste). Keep it in a dedicated, closed container.

Step 2: Containerization

  • Use a chemically compatible, leak-proof container with a secure screw-top lid.

  • Ensure the container is in good condition, free from cracks or residue on the outside.

  • Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.

Step 3: Labeling

  • Proper labeling is non-negotiable. Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 4: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • This area must be at or near the point of generation and under the control of the laboratory personnel.

  • The storage area should be a secondary containment bin to prevent the spread of material in case of a container failure.

  • Store locked up or in an area only accessible to authorized personnel.[5]

Step 5: Arranging for Final Disposal

  • NEVER dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's EHS department to schedule a waste pickup.

  • The EHS office will work with a licensed hazardous waste disposal contractor to transport the material to an approved waste disposal plant for final treatment, likely via incineration.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Waste Disposal Workflow for this compound.

By adhering to this structured protocol, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby upholding our collective duty to protect ourselves and our environment.

References

  • Thermo Fisher Scientific. (2024, March 28). Safety Data Sheet: 3-Amino-4-methylpyridine.
  • TCI Chemicals. (2024, December 13). Safety Data Sheet: 3-Amino-2-methylpyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-Amino-4-methylpyridine.
  • Jubilant Ingrevia. (2024, February 22). Safety Data Sheet: 4-Aminopyridine.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet: 4-Aminopyridine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Aminopyridine.
  • Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.
  • Jubilant Ingrevia. (2024, February 2). Safety Data Sheet: 2-Amino-4-methylpyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.

Sources

A Researcher's Guide to the Safe Handling of 3-Amino-2-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Laboratory Professionals in Pharmaceutical and Chemical Research

As Senior Application Scientist, this guide provides immediate and essential safety protocols for handling 3-Amino-2-methylpyridine-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally related pyridine derivatives. This information is critical for ensuring personal safety and maintaining a secure laboratory environment.

It is imperative to recognize that pyridine and its derivatives can present significant health hazards. Pyridine compounds may be harmful if inhaled, swallowed, or absorbed through the skin, and they can cause severe skin and eye irritation.[1] Adherence to these guidelines, in conjunction with a thorough institutional risk assessment, is paramount.

Core Safety Directives: Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[1]Protects against splashes and vapors that can cause serious eye irritation or damage.[2][3]
Hand Protection Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may offer limited protection and should be changed frequently.[1][4][5] Always inspect gloves for any signs of degradation or perforation before use.Provides a crucial barrier against skin contact, which can be harmful.[5]
Body Protection A flame-retardant lab coat, fully buttoned, is required.[1] For larger quantities or higher-risk procedures, consider a chemical-resistant apron.Protects against spills and splashes, minimizing skin contact.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2]Prevents inhalation of the compound, which may cause respiratory irritation.[3][6]

Operational Protocol: From Benchtop to Disposal

Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step guide outlines the safe handling, use, and disposal of this compound.

Preparation and Handling
  • Engineering Controls : Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE) : Before handling the compound, don all required PPE as detailed in the table above.

  • Weighing and Transfer : When weighing the solid compound, do so in the fume hood to contain any dust. Use appropriate tools (e.g., spatula, weigh paper) to avoid direct contact. Keep containers tightly closed when not in use.[2][4]

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure adequate ventilation during this process.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.[1]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2][3]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, seek medical advice.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[2] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1][2] Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Route : Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.[1]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Risk Assessment Review SDS of related compounds b Verify Engineering Controls Fume Hood, Eyewash, Safety Shower a->b c Don Appropriate PPE Goggles, Face Shield, Gloves, Lab Coat b->c d Weighing and Transfer In Fume Hood c->d e Solution Preparation Slow addition to solvent d->e f Decontamination Clean work area and equipment e->f g Waste Segregation Collect in labeled hazardous waste container f->g h Licensed Disposal Follow all regulations g->h

Caption: Workflow for the safe handling of this compound.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific website: [Link]

  • Washington State University. Pyridine Safety Data Sheet. Retrieved from Washington State University website: [Link]

  • Safety Data Sheet. Pyridine,6551E-3,2023/02/01.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]

  • ChemDmart. 2-Amino-4-methylpyridine Safety Data Sheet. Retrieved from ChemDmart website: [Link]

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.